2-[(2-Chloroacetyl)amino]butanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(2-chloroacetyl)amino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO3/c1-2-4(6(10)11)8-5(9)3-7/h4H,2-3H2,1H3,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLYGVTIFEIIGIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70308661 | |
| Record name | 2-(2-Chloroacetamido)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70308661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101072-54-2 | |
| Record name | 2-(2-Chloroacetamido)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70308661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Chloroacetyl-DL-2-aminobutyric Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Physicochemical Characterization of 2-[(2-Chloroacetyl)amino]butanoic acid: A Guide for Drug Development Professionals
An In-depth Technical Guide:
Abstract
This technical guide provides a comprehensive framework for the physicochemical characterization of 2-[(2-Chloroacetyl)amino]butanoic acid, a molecule of significant interest for applications in bioconjugation and covalent drug design. As a derivative of the non-proteinogenic amino acid 2-aminobutanoic acid, it combines a chiral core with a reactive chloroacetamide electrophile. This structure makes it an ideal candidate for the targeted alkylation of nucleophilic residues in proteins, particularly cysteine.[1][2][3] This document, designed for researchers and drug development scientists, outlines the essential synthetic considerations and details the critical experimental protocols required to elucidate its structural, physical, and chemical properties. We will explore methodologies for determining its melting point, solubility, acidity (pKa), and lipophilicity (LogP), alongside spectroscopic analysis for structural confirmation and an evaluation of its chemical reactivity. The insights provided herein are crucial for advancing its application in the development of novel therapeutics and chemical probes.
Molecular Overview and Strategic Importance
This compound is a synthetic amino acid derivative. Its molecular architecture is bifunctional:
-
The 2-Aminobutanoic Acid Backbone: This chiral scaffold provides a defined three-dimensional structure, which can be crucial for specific molecular interactions. The carboxylic acid group offers a handle for further derivatization or can influence solubility and pharmacokinetic properties.
-
The N-Chloroacetyl Group: This functional group is a well-established electrophilic warhead. The carbon atom adjacent to the chlorine is susceptible to nucleophilic attack by thiol groups (e.g., from cysteine residues in proteins), forming a stable thioether bond.[3] This covalent and often irreversible interaction is the cornerstone of its utility in designing targeted covalent inhibitors and protein labeling reagents.[1]
Due to the absence of extensive public data on this specific molecule, this guide emphasizes the predictive logic and experimental validation necessary for its thorough characterization.
Table 1: Core Molecular Identifiers
| Property | Value | Source |
| IUPAC Name | This compound | --- |
| Molecular Formula | C₆H₁₀ClNO₃ | Calculated |
| Molecular Weight | 179.60 g/mol | Calculated |
| CAS Number | Not assigned. | --- |
| Parent Compound CAS | 2-Aminobutanoic acid: 1492-24-6 (L-form), 2623-91-8 (D-form) | [4][5] |
| Reagent CAS | Chloroacetyl chloride: 79-04-9 | --- |
Synthesis, Purification, and Structural Confirmation
A robust understanding of a molecule's properties begins with a pure, well-characterized sample. The synthesis of this compound is typically achieved through N-acylation of 2-aminobutanoic acid.
Synthetic Strategy: Schotten-Baumann Acylation
The most direct route involves the reaction of 2-aminobutanoic acid with chloroacetyl chloride under aqueous basic conditions, a classic Schotten-Baumann reaction. The base neutralizes the HCl byproduct and deprotonates the amino group, enhancing its nucleophilicity to attack the electrophilic carbonyl carbon of the acyl chloride.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis
Materials:
-
2-Aminobutanoic acid (1.0 eq)
-
Chloroacetyl chloride (1.1 eq)
-
Sodium hydroxide (NaOH) (2.2 eq)
-
Deionized water
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
Procedure:
-
Dissolve 2-aminobutanoic acid and NaOH in deionized water in a flask equipped with a magnetic stirrer and cool the solution to 0-5 °C in an ice bath.
-
Slowly add chloroacetyl chloride dropwise to the stirred solution, ensuring the temperature remains below 10 °C. The simultaneous addition of an aqueous NaOH solution may be required to maintain a pH > 10.
-
After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours to ensure the reaction goes to completion.
-
Cool the reaction mixture again in an ice bath and slowly acidify with concentrated HCl to a pH of ~2. A white precipitate should form.
-
Collect the crude product by vacuum filtration and wash with cold deionized water.
-
Purify the product by recrystallization from a suitable solvent system, such as a water/ethanol mixture, to yield pure this compound as a white crystalline solid.
Structural Confirmation
Identity and purity should be confirmed using a suite of analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the covalent structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
Core Physicochemical Properties and Their Determination
Understanding the physicochemical properties of a compound is fundamental to its application in drug development, dictating its behavior from bench to biological system.
Table 2: Summary of Key Physicochemical Properties (Predicted and Experimental)
| Property | Predicted Value / State | Importance in Drug Development |
| Physical State | White crystalline solid | Handling, formulation, stability |
| Melting Point (°C) | 120 - 150 (Estimated) | Purity assessment, identity confirmation |
| Aqueous Solubility | Moderately soluble | Formulation, bioavailability |
| pKa (Carboxylic Acid) | ~2.5 - 3.5 (Estimated) | Ionization state, solubility, receptor binding |
| LogP (Octanol/Water) | 0.5 - 1.5 (Estimated) | Membrane permeability, ADME properties |
Melting Point
Rationale: The melting point is a critical indicator of a compound's purity. A sharp, defined melting range is characteristic of a pure substance, while impurities typically broaden and depress this range.
Experimental Protocol (Differential Scanning Calorimetry - DSC):
-
Calibrate the DSC instrument using certified standards (e.g., indium).
-
Accurately weigh 1-3 mg of the dried compound into an aluminum DSC pan and hermetically seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
The melting point is determined as the onset or peak of the endothermic event corresponding to fusion.
Acid Dissociation Constant (pKa)
Rationale: The pKa value defines the pH at which the carboxylic acid group is 50% ionized.[6] This property governs the compound's charge state in physiological environments, profoundly impacting its solubility, membrane transport, and interaction with biological targets. The electron-withdrawing nature of the chloroacetyl group is expected to increase the acidity (lower the pKa) compared to the parent amino acid.[7]
Caption: Ionization equilibrium governed by the pKa.
Experimental Protocol (Potentiometric Titration):
-
Accurately prepare a solution of the compound of known concentration (e.g., 0.01 M) in deionized water or a water/co-solvent mixture if solubility is low.
-
Calibrate a pH electrode using standard buffers (pH 4, 7, 10).
-
Slowly titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each addition of titrant.
-
Plot the pH versus the volume of NaOH added.
-
The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the titration curve). Sophisticated software can be used to calculate the pKa from the full curve for higher accuracy.
Lipophilicity (LogP)
Rationale: The partition coefficient (LogP) between octanol and water is the standard measure of a molecule's lipophilicity. It is a key predictor of its ability to cross cell membranes, its binding to plasma proteins, and its overall pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, Excretion).
Experimental Protocol (Shake-Flask Method):
-
Prepare a stock solution of the compound in the phase in which it is more soluble (likely octanol).
-
Pre-saturate n-octanol with water and water with n-octanol by mixing and allowing the phases to separate.
-
Add a known volume of the stock solution to a mixture of the pre-saturated octanol and water phases in a vial.
-
Shake the vial vigorously for 1-2 hours to allow the compound to partition between the two phases until equilibrium is reached.
-
Centrifuge the vial to ensure complete separation of the phases.
-
Carefully remove an aliquot from both the aqueous and octanol layers.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Calculate LogP using the formula: LogP = log([Concentration in Octanol] / [Concentration in Water]).
Chemical Reactivity Profile: Covalent Modification
The primary utility of this compound lies in its reactivity. The chloroacetamide moiety is an electrophile that reacts with soft nucleophiles, most notably the thiol side chain of cysteine.
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An In-depth Technical Guide to 2-[(2-Chloroacetyl)amino]butanoic Acid
This guide provides a comprehensive technical overview of 2-[(2-Chloroacetyl)amino]butanoic acid, a molecule of interest for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document delves into its chemical identity, synthesis, physicochemical properties, potential applications, analytical characterization, and safety protocols, offering a holistic understanding grounded in scientific principles.
Chemical Identity and Structure
This compound, also known as N-Chloroacetyl-2-aminobutyric acid, is a derivative of the non-proteinogenic amino acid, 2-aminobutanoic acid. The introduction of the chloroacetyl group to the amino function of 2-aminobutanoic acid imparts unique reactivity, making it a valuable intermediate in various synthetic pathways.
Systematic Name: this compound
CAS Number: 101072-54-2 (for the DL-racemic form)
Molecular Formula: C₆H₁₀ClNO₃
Molecular Weight: 179.60 g/mol
Structure:
Caption: 2D structure of this compound.
The molecule possesses a chiral center at the alpha-carbon (C2), and thus can exist as two enantiomers, (S)-2-[(2-Chloroacetyl)amino]butanoic acid and (R)-2-[(2-Chloroacetyl)amino]butanoic acid, or as a racemic mixture.
Synthesis and Mechanism
The synthesis of this compound is typically achieved through the N-chloroacetylation of 2-aminobutanoic acid. This reaction is a nucleophilic acyl substitution where the amino group of 2-aminobutanoic acid acts as the nucleophile, attacking the electrophilic carbonyl carbon of a chloroacetylating agent.
Precursors:
-
2-Aminobutanoic acid:
-
Chloroacetyl chloride: CAS 79-04-9[4]
Experimental Protocol: N-Chloroacetylation
A robust and environmentally conscious method for N-chloroacetylation of amino acids has been developed, avoiding the use of harsh organic solvents.[4][5][6]
Materials:
-
2-Aminobutanoic acid
-
Chloroacetyl chloride
-
Phosphate buffer (pH 7.4)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Hydrochloric acid (1 M)
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 2-aminobutanoic acid in phosphate buffer (pH 7.4).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add chloroacetyl chloride dropwise to the stirred solution.
-
Concurrently, add a solution of sodium bicarbonate to maintain the pH between 7 and 8.
-
After the addition is complete, allow the reaction mixture to stir for an additional 20-30 minutes at room temperature.
-
Acidify the reaction mixture to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethyl acetate/hexanes) to obtain pure this compound.
Causality of Experimental Choices:
-
Phosphate Buffer: Provides a biocompatible and neutral reaction medium, enhancing the chemoselectivity of the N-acylation over potential O-acylation if side-chain hydroxyl groups were present in other amino acids.[4][5]
-
Low Temperature: Controls the exothermicity of the reaction and minimizes side reactions.
-
pH Control: The amino group must be in its unprotonated, nucleophilic form to react. Maintaining a slightly basic pH ensures this, while preventing the hydrolysis of the chloroacetyl chloride.
-
Acidification: Protonates the carboxylic acid group of the product, making it less water-soluble and facilitating its extraction into an organic solvent.
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Physicochemical Properties
The properties of this compound are influenced by the constituent butanoic acid backbone, the amide linkage, and the reactive chloroacetyl group.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀ClNO₃ | - |
| Molecular Weight | 179.60 g/mol | - |
| Melting Point | 130 °C | |
| Boiling Point | 400.5 °C at 760 mmHg (Predicted) | |
| Density | 1.283 g/cm³ (Predicted) | |
| Flash Point | 196 °C (Predicted) | |
| LogP | 1.04 (Predicted) |
Applications in Research and Drug Development
While specific applications for this compound are not extensively documented in readily available literature, its structural motifs suggest several potential uses in drug discovery and chemical biology.
-
Intermediate for Heterocyclic Synthesis: The reactive chloroacetyl group can serve as a handle for intramolecular cyclization reactions to form various heterocyclic structures, which are common scaffolds in medicinal chemistry.
-
Peptide Modification and Bioconjugation: N-terminal chloroacetylated amino acids are employed in the synthesis of cyclic peptides and for site-specific modification of proteins and other biomolecules.[7]
-
Precursor for Bioactive Molecules: N-acyl amino acids, in general, exhibit a wide range of biological activities, including antimicrobial and signaling functions.[8] The chloroacetyl group can be further functionalized to generate libraries of compounds for screening.
-
Prodrug Development: The acylation of amino acids is a common strategy to improve the pharmacokinetic properties of drugs.[9]
-
Anticancer Research: Chloroacetyl chloride is used in the synthesis of novel anti-tumor agents.[5] Derivatives of aminobenzoic acid have also shown potential as cancer antagonists.[10]
Analytical Characterization
To ensure the identity and purity of synthesized this compound, a combination of spectroscopic techniques is essential.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the α-proton, the methylene protons of the chloroacetyl group, and the amide proton.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the carboxylic acid and the amide, the α-carbon, the carbons of the ethyl group, and the carbon of the chloroacetyl group.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
-
O-H stretch: A broad absorption band is expected in the region of 2500-3300 cm⁻¹ for the carboxylic acid hydroxyl group.
-
N-H stretch: A sharp absorption peak around 3300 cm⁻¹ corresponding to the amide N-H bond.
-
C=O stretch: Two strong absorption bands are anticipated: one for the carboxylic acid carbonyl around 1700-1725 cm⁻¹ and another for the amide carbonyl (Amide I band) around 1630-1680 cm⁻¹.
-
C-Cl stretch: An absorption in the fingerprint region, typically between 600 and 800 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity. The expected molecular ion peak [M+H]⁺ would be at m/z 180.04.
Safety and Handling
A comprehensive understanding of the hazards associated with the starting materials is crucial for the safe handling of the final product.
Precursor Safety
-
2-Aminobutanoic Acid:
-
Chloroacetyl Chloride:
-
Highly Toxic and Corrosive: Toxic if swallowed, in contact with skin, or if inhaled.[6][13][14][15] Causes severe skin burns and eye damage.[13][14][15]
-
Lachrymator: Causes irritation and tearing of the eyes.[15]
-
Reacts Violently with Water: Contact with water liberates toxic gas.[14][15]
-
Handling: Must be handled in a chemical fume hood with appropriate PPE, including chemical-resistant gloves, splash goggles, a face shield, and a lab coat.[13]
-
Storage: Store in a dry, cool, well-ventilated, and corrosive-resistant area, away from water and incompatible materials such as alcohols, bases, and metals.[13]
-
This compound Safety Profile
Based on its structure, this compound should be handled with care. The chloroacetyl moiety imparts potential alkylating properties, which can be hazardous.
-
Handling:
-
Use in a well-ventilated area, preferably a chemical fume hood.
-
Wear standard PPE, including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust or fumes and contact with skin and eyes.
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry place.
-
-
Disposal:
-
Dispose of in accordance with local, state, and federal regulations.
-
Conclusion
This compound is a versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its synthesis from readily available precursors is straightforward, and its reactive chloroacetyl group opens up numerous possibilities for further chemical transformations. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for its effective and responsible use in a research and development setting.
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Krishna Solvechem Ltd. Chloroacetyl chloride CAS No - MATERIAL SAFETY DATA SHEET - SDS / MSDS. [Link]
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Carl ROTH. Safety Data Sheet: DL-2-Aminobutyric acid. [Link]
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de Souza, C. et al. Haloamines of the Neurotransmitter γ-Aminobutyric Acid (GABA) and Its Ethyl Ester: Mild Oxidants for Reactions in Hydrophobic Microenvironments and Bactericidal Activity. MDPI. [Link]
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Al-Malki, A. L. et al. 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation. MDPI. [Link]
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structure elucidation of 2-[(2-Chloroacetyl)amino]butanoic acid
An In-depth Technical Guide to the Structure Elucidation of 2-[(2-Chloroacetyl)amino]butanoic acid
Introduction
In the landscape of pharmaceutical and chemical research, the unambiguous determination of a molecule's structure is a foundational pillar upon which all subsequent development rests. This guide provides a comprehensive, multi-technique workflow for the structural elucidation of this compound, a molecule of interest as a potential synthetic intermediate in drug discovery. As a non-proteinogenic α-amino acid derivative, its precise characterization is critical.[1][2]
This document eschews a rigid, templated approach. Instead, it presents a logical, causality-driven narrative that mirrors the intellectual process of structure elucidation in a modern analytical laboratory. We will demonstrate how a synergistic application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy creates a self-validating system, ensuring the highest degree of confidence in the final structural assignment.
Part 1: Foundational Analysis via Mass Spectrometry
Expertise & Causality: The logical inception point for any structural elucidation is determining the molecular formula. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, providing a highly accurate mass measurement that allows for the calculation of the elemental composition. For a halogenated compound like this compound, MS offers a unique and immediate validation point: the characteristic isotopic pattern of chlorine. Natural chlorine exists as two primary isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio of abundance.[3] This results in a distinctive "M+" and "M+2" peak pattern for the molecular ion, separated by two mass units, which serves as an unmistakable signature of a monochlorinated compound.[4][5]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve approximately 1 mg of the analyte in 1 mL of a 50:50 acetonitrile/water solution containing 0.1% formic acid for positive ion mode (or 0.1% ammonium hydroxide for negative ion mode).
-
Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.
-
Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire data in both positive and negative ion modes over a mass range of m/z 50-500. Ensure the instrument is calibrated to achieve mass accuracy below 5 ppm.
-
Tandem MS (MS/MS): Select the precursor ions corresponding to the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecule for collision-induced dissociation (CID) to obtain fragmentation data.
Data Presentation: Predicted Mass and Isotopic Distribution
The molecular formula for this compound is C₆H₁₀ClNO₃. The expected HRMS data is summarized below.
| Ion Species | Calculated Monoisotopic Mass (Da) | Observed Isotopic Peaks (m/z) and Expected Ratio |
| [M+H]⁺ | 180.04220 | 180.0422 (100%), 182.0392 (approx. 32%) |
| [M-H]⁻ | 178.02764 | 178.0276 (100%), 180.0247 (approx. 32%) |
The observation of this isotopic pattern provides immediate, high-confidence evidence for the presence of a single chlorine atom in the molecule.
Workflow for Mass Spectrometry Analysis
Caption: Workflow for MS-based structural analysis.
Part 2: Functional Group Confirmation with Infrared Spectroscopy
Expertise & Causality: With the molecular formula established, the next logical step is to identify the functional groups present. Infrared (IR) spectroscopy is a rapid, non-destructive technique that provides direct evidence for the presence of specific covalent bonds.[6] For the proposed structure, we anticipate clear signatures for a carboxylic acid, a secondary amide, and a carbon-chlorine bond. The presence and characteristics of these absorptions serve as a crucial cross-validation of the formula derived from MS.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.
-
Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Scan: Lower the ATR press and apply consistent pressure to the sample to ensure good contact with the crystal.
-
Data Acquisition: Co-add 16-32 scans over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: Perform baseline correction and peak picking on the resulting spectrum.
Data Presentation: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group & Vibration Mode | Expected Appearance |
| 3300 - 2500 | Carboxylic Acid: O-H Stretch | Very broad, strong absorption.[7][8] |
| ~3300 | Secondary Amide: N-H Stretch | Medium to strong, sharp peak.[9] |
| ~1710 | Carboxylic Acid: C=O Stretch | Strong, sharp absorption.[6] |
| ~1650 | Secondary Amide: C=O Stretch (Amide I) | Strong, sharp absorption.[6][9][10] |
| ~1550 | Secondary Amide: N-H Bend (Amide II) | Strong, sharp absorption.[9][10] |
| 800 - 600 | Alkyl Halide: C-Cl Stretch | Medium to strong absorption.[11] |
The simultaneous observation of the broad O-H, the amide N-H, and the two distinct carbonyl peaks provides powerful evidence for the coexistence of both carboxylic acid and secondary amide functionalities.
Part 3: Definitive Connectivity via NMR Spectroscopy
Expertise & Causality: While MS provides the formula and IR identifies functional groups, Nuclear Magnetic Resonance (NMR) spectroscopy is the unparalleled tool for mapping the precise atomic connectivity of the carbon-hydrogen framework.[12] Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, we can piece together the molecular puzzle with atomic resolution. The causality here is clear: we are building upon the established formula and functional groups to create a definitive structural model.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which is excellent for exchanging and observing labile protons like -OH and -NH).
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
1D Spectra Acquisition:
-
¹H NMR: Acquire a standard proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
-
2D Spectra Acquisition:
-
COSY (Correlation Spectroscopy): To identify ³J H-H couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct ¹J C-H correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ²⁻³J C-H correlations, which are critical for connecting non-protonated carbons and different spin systems.
-
Data Presentation: Predicted NMR Spectral Data (in DMSO-d₆)
| Atom Label | Structure Fragment | Predicted ¹H Shift (ppm), Multiplicity, Integration | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (from H to C) |
| 1 | CH₃ -CH₂- | ~0.9 (t, 3H) | ~10 | C2, C3 |
| 2 | CH₃-CH₂ - | ~1.8 (m, 2H) | ~24 | C1, C3, C4 |
| 3 | -CH (NH)-COOH | ~4.2 (m, 1H) | ~56 | C1, C2, C4, C5 |
| 4 | -CH(NH)-COOH | ~12.5 (br s, 1H) | ~173 | - |
| 5 | Cl-CH₂-CO -NH- | - | ~166 | H3, H6, H7 |
| 6 | Cl-CH₂ -CO-NH- | ~4.1 (s, 2H) | ~43 | C5 |
| 7 | -CO-NH -CH- | ~8.5 (d, 1H) | - | C3, C5 |
Note: Chemical shifts are predictive and may vary.
Expertise in Interpretation:
-
COSY will show a clear correlation between the H1 triplet and the H2 multiplet, and between the H2 multiplet and the H3 multiplet, confirming the butanoic acid backbone.
-
HSQC will link H1 to C1, H2 to C2, H3 to C3, and H6 to C6.
-
HMBC is the key experiment for final confirmation. The crucial correlations are from the amide proton (H7) to both the alpha-carbon of the butanoic acid moiety (C3) and the carbonyl carbon of the chloroacetyl group (C5). This unequivocally establishes the N-acylation site.
Logical Flow of NMR Data Integration
Caption: Integrated NMR workflow for structure determination.
Part 4: Final Confirmation via Synthesis
Trustworthiness: The ultimate proof of a structural assignment is to synthesize the proposed molecule through a chemically sound route and demonstrate that the analytical data of the synthetic product is identical to that of the original sample.
Proposed Synthetic Route
The most direct synthesis involves the acylation of commercially available 2-aminobutanoic acid with chloroacetyl chloride.
Caption: Proposed synthesis of the target compound.
By performing this reaction, purifying the product, and running the same suite of MS, IR, and NMR analyses, an exact match of all spectral data would provide irrefutable confirmation of the structure.
Conclusion
The is achieved through a systematic and integrated analytical approach. High-resolution mass spectrometry establishes the correct molecular formula (C₆H₁₀ClNO₃) and confirms the presence of a single chlorine atom through its characteristic isotopic signature. Infrared spectroscopy validates the presence of the key carboxylic acid and secondary amide functional groups. Finally, a full suite of 1D and 2D NMR experiments provides an unambiguous map of the atomic connectivity, confirming the chloroacetyl moiety is attached to the amino group of the 2-aminobutanoic acid backbone. This multi-technique workflow ensures a self-validating and trustworthy structural assignment, a critical requirement for any further research or development involving this compound.
References
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Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]
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Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [Link]
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Yong, Y. et al. (2017). N-Acetylated amino sugars: the dependence of NMR 3 J (HNH2)-couplings on conformation, dynamics and solvent. PubMed Central. [Link]
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Smith, B. C. (2023). Halogenated Organic Compounds. Spectroscopy Online. [Link]
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The Organic Chemistry Tutor. (2021). IR Spectra of Carboxylic Acids, Amides and Esters. YouTube. [Link]
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ACS Publications. (2021). NMR-Based Methods for Protein Analysis. Analytical Chemistry. [Link]
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Popov, V. S. (2009). Mass spectrometry of halogen-containing organic compounds. ResearchGate. [Link]
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JoVE. (2023). Video: Spectroscopy of Carboxylic Acid Derivatives. [Link]
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ResearchGate. (2007). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. [Link]
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Clark, J. mass spectra - the M+2 peak. Chemguide. [Link]
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PubChem. 2-(Chloromethyl)butanoic acid. [Link]
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Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]
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PrepChem.com. Preparation of 2-chlorobutyric acid. [Link]
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Michigan State University Department of Chemistry. Mass Spectrometry. [Link]
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PubChem. 2-Amino-3-chlorobutyric acid. [Link]
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Cheméo. Chemical Properties of Butanoic acid, 2-chloro- (CAS 4170-24-5). [Link]
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Yajima, T. et al. (2007). Preparation of optically active 2-aminobutanoic acid via optical resolution by replacing crystallization. PubMed. [Link]
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The Royal Society of Chemistry. (2018). A continuous-flow protocol for the synthesis of enantiomerically pure intermediates of anti epilepsy and anti tuberculosis Activ. [Link]
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PubChem. (-)-2-Aminobutyric acid. [Link]
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U.S. Food and Drug Administration. (1999). 21035 Keppra Clinical Pharmacology Biopharmaceutics Review Part 2. [Link]
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Unveiling the Mechanism of Action: A Technical Guide on 2-[(2-Chloroacetyl)amino]butanoic Acid
Foreword
In the dynamic landscape of drug discovery and molecular biology, the elucidation of a compound's mechanism of action is a critical endeavor. It forms the bedrock upon which further preclinical and clinical development is built. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the current understanding and investigational approaches for a compound of emerging interest: 2-[(2-Chloroacetyl)amino]butanoic acid. The chloroacetyl moiety presents a reactive electrophilic site, suggesting a potential for covalent interaction with biological nucleophiles, a mechanism increasingly harnessed in targeted therapy. This document will synthesize the available data, propose testable hypotheses, and outline robust experimental workflows to dissect its molecular interactions and cellular consequences. Our approach is grounded in scientific integrity, ensuring that the narrative is not just a collection of data but a logical framework for inquiry.
Molecular Profile and Mechanistic Postulates
This compound is a derivative of the amino acid butanoic acid, featuring a chloroacetyl group appended to the amino nitrogen. The core structure suggests several potential avenues for biological activity.
-
Covalent Targeting: The alpha-chloroacetyl group is a well-characterized reactive moiety known to function as an irreversible covalent inhibitor. It can undergo nucleophilic substitution reactions with cysteine (via the thiol group), histidine (via the imidazole ring), and lysine (via the epsilon-amino group) residues within protein active sites or allosteric pockets. This covalent binding can lead to irreversible inhibition of enzyme activity or disruption of protein-protein interactions.
-
Metabolic Incorporation and Disruption: As an amino acid analog, it is plausible that this compound could be recognized and processed by cellular machinery involved in amino acid transport and metabolism. Its incorporation could lead to the synthesis of aberrant proteins or interfere with metabolic pathways dependent on butanoic acid or related metabolites.
-
Enzyme Inhibition: The structural similarity to natural amino acids could allow it to act as a competitive inhibitor for enzymes that utilize butanoic acid or similar substrates. The subsequent covalent modification would then render this inhibition irreversible.
To distinguish between these possibilities, a systematic and multi-faceted experimental approach is required.
Proposed Signaling Pathway and Molecular Interactions
Based on the chemical structure, a primary hypothesis is that this compound acts as a covalent inhibitor. The following diagram illustrates a generalized workflow for identifying the cellular targets and downstream consequences of such an interaction.
Figure 1: Hypothetical mechanism of action for this compound, illustrating cellular uptake, covalent target engagement, and downstream functional consequences.
Experimental Workflows for Mechanism of Action Elucidation
A rigorous investigation into the mechanism of action of this compound necessitates a combination of biochemical, proteomic, and cell-based assays.
Target Identification and Validation
The primary objective is to identify the specific protein(s) that are covalently modified by the compound.
Protocol: Affinity-Based Proteomics for Target Identification
-
Synthesis of an Alkyne-Tagged Probe: Synthesize an analog of this compound incorporating a terminal alkyne group. This serves as a "handle" for subsequent enrichment.
-
Cellular Treatment: Treat the cell line of interest with the alkyne-tagged probe at various concentrations and time points. Include a control group treated with the parent compound to assess competitive binding.
-
Cell Lysis and Click Chemistry: Lyse the cells and perform a copper-catalyzed azide-alkyne cycloaddition (Click) reaction to attach a biotin-azide reporter to the alkyne-tagged probe that is now covalently bound to its protein targets.
-
Streptavidin Enrichment: Use streptavidin-coated beads to pull down the biotinylated protein-probe complexes.
-
On-Bead Digestion and Mass Spectrometry: Wash the beads extensively to remove non-specific binders. Perform on-bead tryptic digestion to release peptides for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the enriched proteins. True targets should show significant enrichment in the probe-treated sample compared to controls.
Validation of Target Engagement and Functional Consequences
Once putative targets are identified, it is crucial to validate the interaction and understand its functional impact.
Protocol: In Vitro Enzyme Inhibition Assay
-
Recombinant Protein Expression: Express and purify the identified target protein(s).
-
Activity Assay: Establish a robust in vitro activity assay for the target protein (e.g., measuring substrate conversion or product formation).
-
IC50 Determination: Incubate the purified protein with increasing concentrations of this compound and measure the enzymatic activity to determine the half-maximal inhibitory concentration (IC50).
-
Irreversibility Assessment: Perform a "jump-dilution" experiment. Pre-incubate the enzyme with the compound, then dilute the mixture significantly to reduce the concentration of the free compound. If the inhibition is irreversible, the enzyme activity will not recover over time.
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with this compound.
-
Heating Profile: Aliquot the cell lysate and heat the samples to a range of temperatures.
-
Protein Precipitation and Analysis: Centrifuge to pellet aggregated proteins. Analyze the soluble fraction by Western blot or mass spectrometry to assess the thermal stability of the target protein.
-
Data Interpretation: Covalent binding of the compound to the target protein will typically increase its thermal stability, resulting in a shift in its melting curve.
Quantitative Data Summary
The following table structure should be used to summarize the key quantitative data obtained from the aforementioned experiments.
| Parameter | Value | Experimental System | Reference |
| Target Protein(s) | e.g., Kinase X, Dehydrogenase Y | Affinity Proteomics (HEK293T) | [Internal Data/Publication] |
| In Vitro IC50 | e.g., 1.5 µM | Recombinant Kinase X Assay | [Internal Data/Publication] |
| CETSA ΔTm | e.g., +4.2 °C at 10 µM | Intact HEK293T Cells | [Internal Data/Publication] |
| Cellular Potency (EC50) | e.g., 5.8 µM | Cell Viability Assay (A549) | [Internal Data/Publication] |
Conclusion and Future Directions
The elucidation of the mechanism of action for this compound is a multifaceted process that begins with its intrinsic chemical reactivity. The proposed workflows, from unbiased proteomic screening to biophysical validation of target engagement, provide a robust framework for a comprehensive investigation. Future studies should focus on structural biology (e.g., X-ray co-crystallography) to visualize the covalent adduct at the atomic level and in vivo studies in relevant disease models to translate the molecular mechanism into a therapeutic hypothesis. This systematic approach will be instrumental in unlocking the full potential of this and other covalent therapeutics.
References
This section will be populated with citations to peer-reviewed literature and established protocols as the experimental data for this compound becomes available.
solubility of 2-[(2-Chloroacetyl)amino]butanoic acid in organic solvents
An In-depth Technical Guide on the Solubility of 2-[(2-Chloroacetyl)amino]butanoic Acid in Organic Solvents
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation feasibility, and overall therapeutic efficacy. This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility of this compound in various organic solvents. While specific quantitative data for this compound is not extensively available in public literature, this document serves as a procedural and theoretical framework for researchers, scientists, and drug development professionals. It outlines the theoretical underpinnings of solubility, details robust experimental protocols for its determination, and offers insights into the expected solubility behavior based on the compound's molecular structure. The guide emphasizes a first-principles approach, enabling researchers to generate reliable and reproducible solubility data in their own laboratory settings.
Introduction: The Critical Role of Solubility in Drug Development
This compound is an N-acylated amino acid derivative. Such compounds are of significant interest in medicinal chemistry and drug development, often serving as intermediates in the synthesis of more complex molecules or as potential therapeutic agents themselves. The chloroacetyl group, in particular, is a reactive moiety that can be used for covalent modification of biological targets, making compounds like this valuable as enzyme inhibitors or pharmacological probes.
The journey of a drug candidate from discovery to clinical application is fraught with challenges, many of which are rooted in its physicochemical properties. Among these, solubility stands out as a paramount parameter. Poor solubility can lead to low absorption, inadequate bioavailability, and ultimately, therapeutic failure. Therefore, a thorough understanding and accurate measurement of a compound's solubility in various solvent systems are indispensable during the early stages of drug development. This guide focuses on providing the necessary tools and knowledge to characterize the solubility profile of this compound.
Theoretical Framework: Predicting Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This is a reflection of the intermolecular forces between the solute and solvent molecules. For this compound, its solubility in a given organic solvent will depend on a balance of several factors:
-
Polarity: The molecule possesses both polar and non-polar regions. The carboxylic acid and amide groups are polar and capable of hydrogen bonding, while the butyl chain is non-polar.
-
Hydrogen Bonding: The amide and carboxylic acid groups can act as both hydrogen bond donors and acceptors. Solvents that can participate in hydrogen bonding (e.g., alcohols) are likely to be better solvents than those that cannot (e.g., alkanes).
-
Dielectric Constant: The dielectric constant of the solvent influences its ability to separate charged species. While the compound is neutral, the polarity of the solvent plays a significant role in solvating the polar functional groups.
Based on its structure, we can anticipate certain solubility trends. Protic solvents like methanol and ethanol are expected to be good solvents due to their ability to form hydrogen bonds with the solute. Aprotic polar solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) should also be effective due to their high polarity and ability to accept hydrogen bonds. Non-polar solvents like hexane and toluene are anticipated to be poor solvents for this compound.
Experimental Determination of Solubility
The most reliable way to determine the solubility of a compound is through empirical measurement. The equilibrium solubility or "shake-flask" method is considered the gold standard for its accuracy and reliability.
The Equilibrium Solubility (Shake-Flask) Method
This method involves adding an excess amount of the solid compound to a known volume of the solvent of interest. The mixture is then agitated until equilibrium is reached, at which point the concentration of the dissolved solute in the supernatant is measured.
-
Preparation: Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a clear glass vial.
-
Solvent Addition: Add a precise volume of the selected organic solvent to the vial.
-
Equilibration: Seal the vial and place it in a constant temperature shaker bath. Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be carefully controlled, as solubility is temperature-dependent.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed to let the undissolved solid settle. Alternatively, the suspension can be centrifuged or filtered to separate the solid from the saturated solution.
-
Quantification: Carefully withdraw an aliquot of the clear supernatant. The concentration of the dissolved this compound is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, as the amide and carboxylic acid groups provide a chromophore. A calibration curve with known concentrations of the compound must be prepared for accurate quantification.
The following diagram illustrates the workflow of the equilibrium solubility method:
Caption: Workflow for the equilibrium solubility (shake-flask) method.
Data Presentation
The determined solubility values should be presented in a clear and organized manner. A table is the most effective way to summarize the quantitative data for easy comparison.
| Organic Solvent | Chemical Class | Dielectric Constant (at 20°C) | Solubility (mg/mL) at 25°C |
| Methanol | Protic, Polar | 33.0 | To be determined |
| Ethanol | Protic, Polar | 24.5 | To be determined |
| Isopropanol | Protic, Polar | 19.9 | To be determined |
| Acetone | Aprotic, Polar | 21.0 | To be determined |
| Acetonitrile | Aprotic, Polar | 37.5 | To be determined |
| Dichloromethane | Aprotic, Moderately Polar | 9.1 | To be determined |
| Ethyl Acetate | Aprotic, Moderately Polar | 6.0 | To be determined |
| Toluene | Aromatic, Non-polar | 2.4 | To be determined |
| Hexane | Aliphatic, Non-polar | 1.9 | To be determined |
| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | 46.7 | To be determined |
| Dimethylformamide (DMF) | Aprotic, Polar | 36.7 | To be determined |
High-Throughput Solubility Screening
In early drug discovery, a more rapid assessment of solubility is often required. High-throughput screening (HTS) methods can provide solubility data for a large number of compounds or in a variety of solvents in a shorter timeframe. These methods are typically miniaturized versions of the equilibrium solubility assay.
One common HTS approach involves the use of 96-well plates. A small amount of the compound is dispensed into each well, followed by the addition of the different solvents. The plates are then sealed and shaken for a set period. The solubility can be determined by analyzing the supernatant, or by using methods that measure the amount of undissolved solid.
The logical relationship for selecting a solubility assay is depicted below:
Caption: Decision tree for selecting a solubility determination method.
Conclusion
References
Unlocking Covalent Interactions: A Technical Guide to the Applications of 2-[(2-Chloroacetyl)amino]butanoic Acid in Biochemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the biochemical utility of 2-[(2-Chloroacetyl)amino]butanoic acid, a molecule poised at the intersection of amino acid metabolism and covalent inhibitor chemistry. By virtue of its structure, featuring a reactive chloroacetamide warhead appended to a non-proteinogenic amino acid scaffold, this compound presents a versatile tool for the exploration and manipulation of biological systems. This document will elucidate the fundamental principles governing its application, from its synthesis and mechanism of action to its potential deployment as a targeted covalent inhibitor and a chemical probe for elucidating protein function. Detailed experimental protocols and data interpretation frameworks are provided to empower researchers in harnessing the potential of this and similar covalent modifiers in drug discovery and chemical biology.
Introduction: The Rise of Covalent Modifiers in Biochemistry
The paradigm of drug discovery and chemical biology has progressively embraced the strategic use of covalent inhibitors. These molecules, which form a stable, covalent bond with their biological targets, offer distinct advantages over their non-covalent counterparts, including prolonged pharmacodynamic effects, improved potency, and the ability to target proteins once considered "undruggable".[1][2] The chloroacetamide functional group is a well-established electrophilic "warhead" that demonstrates a pronounced reactivity towards nucleophilic amino acid residues, most notably cysteine.[3][4] When integrated into a scaffold, such as that of the non-proteinogenic amino acid 2-aminobutanoic acid, it creates a molecule with the potential for specific and durable interactions within the proteome. This guide focuses on the potential applications of this compound, a compound rationally designed to leverage the principles of covalent targeting.
Synthesis and Physicochemical Properties
The synthesis of this compound can be readily achieved through the acylation of 2-aminobutanoic acid with chloroacetyl chloride in a suitable solvent system. This straightforward synthetic route allows for the production of the compound for research purposes.
Synthesis Scheme:
Caption: Mechanism of covalent modification of a cysteine residue.
Potential Application I: Targeted Covalent Inhibition of Enzymes
A primary application of this compound is as a targeted covalent inhibitor of enzymes that possess a reactive cysteine in or near their active site. The butanoic acid scaffold can be envisioned to provide initial non-covalent interactions that position the chloroacetamide warhead for efficient reaction with the target cysteine.
Experimental Workflow for Characterizing a Covalent Inhibitor
Caption: Workflow for characterizing a covalent enzyme inhibitor.
Detailed Experimental Protocols
4.2.1. Determination of IC50 (Initial Potency)
-
Objective: To determine the concentration of the inhibitor required to reduce enzyme activity by 50%.
-
Procedure:
-
Prepare a series of dilutions of this compound in a suitable buffer.
-
In a multi-well plate, add the enzyme and the inhibitor dilutions.
-
Initiate the enzymatic reaction by adding the substrate.
-
Measure the initial reaction velocity (v₀) for each inhibitor concentration using a suitable detection method (e.g., spectrophotometry, fluorometry). [5][6] 5. Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
4.2.2. Assessment of Irreversibility: The "Jump Dilution" Assay
-
Objective: To determine if the inhibition is reversible or irreversible.
-
Procedure:
-
Pre-incubate the enzyme with a high concentration of the inhibitor (e.g., 10x IC50) to allow for covalent modification.
-
Rapidly dilute the enzyme-inhibitor mixture (e.g., 100-fold) into a solution containing the substrate. [7] 3. Monitor the enzymatic activity over time.
-
-
Interpretation:
-
Objective: To quantify the efficiency of covalent bond formation.
-
Procedure:
-
Incubate the enzyme with various concentrations of the inhibitor.
-
At different time points, take aliquots of the reaction mixture and add a high concentration of substrate to measure the residual enzyme activity.
-
For each inhibitor concentration, plot the natural logarithm of the percentage of remaining activity against time. The slope of this line is the observed rate of inactivation (k_obs).
-
Plot k_obs versus the inhibitor concentration. Fit the data to the Michaelis-Menten equation to determine the maximal rate of inactivation (k_inact) and the inhibitor concentration at half-maximal inactivation (K_I). [8] Expected Kinetic Data:
-
| Parameter | Description |
| IC50 | Concentration for 50% inhibition in a standard assay. |
| k_inact | Maximum rate of irreversible inactivation. |
| K_I | Inhibitor concentration for half-maximal inactivation rate. |
| k_inact/K_I | Second-order rate constant, an index of inhibitor efficiency. |
Potential Application II: Chemical Probe for Target Identification and Validation
Beyond inhibiting a known target, this compound can be adapted into a chemical probe to identify novel protein targets within a complex biological system. This is a cornerstone of chemical proteomics and activity-based protein profiling (ABPP). [9][10][11]
Designing a Chemical Probe
To function as a probe, the core molecule can be modified with:
-
A Reporter Tag: Such as biotin for affinity purification or a fluorophore for imaging.
-
A "Clickable" Handle: An alkyne or azide group for subsequent bioorthogonal ligation to a reporter tag.
Experimental Workflow for Target Identification using ABPP
Caption: Activity-Based Protein Profiling (ABPP) workflow.
Detailed Experimental Protocol for Target Identification
-
Objective: To identify the cellular targets of the covalent probe.
-
Procedure:
-
Synthesize an analogue of this compound containing a terminal alkyne.
-
Incubate this probe with a cell lysate or intact cells.
-
Perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to attach a biotin-azide reporter tag to the probe-labeled proteins.
-
Enrich the biotinylated proteins using streptavidin-coated beads.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Perform on-bead tryptic digestion of the captured proteins.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). [12] 8. Identify the proteins that were significantly enriched in the probe-treated sample compared to a control.
-
Applications in Drug Discovery
The principles and methodologies described above position this compound and its derivatives as valuable starting points in drug discovery campaigns.
-
Lead Generation: Screening of this compound against enzyme targets of interest can identify initial hits for covalent inhibitor development.
-
Structure-Activity Relationship (SAR) Studies: The butanoic acid scaffold can be readily modified to improve potency and selectivity for a target enzyme.
-
Target Validation: The use of probes derived from this scaffold can confirm the engagement of a target protein in a cellular context, a critical step in validating a drug's mechanism of action.
Conclusion and Future Perspectives
This compound represents a versatile and accessible tool for researchers in biochemistry and drug discovery. Its straightforward synthesis and predictable reactivity with cysteine residues make it an ideal candidate for the development of targeted covalent inhibitors and chemical probes. The experimental frameworks provided in this guide offer a comprehensive roadmap for characterizing the interactions of this and similar molecules with their biological targets. As the field of chemical biology continues to evolve, the rational design and application of such covalent modifiers will undoubtedly play a pivotal role in unraveling complex biological processes and in the development of next-generation therapeutics.
References
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Spradlin, J. N., et al. (2021). Chemical Proteomics-Guided Discovery of Covalent Ligands for Cancer Proteins. Annual review of cancer biology, 5, 161–180. [Link]
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Wang, S., et al. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Pharmaceuticals (Basel, Switzerland), 15(11), 1399. [Link]
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Discovery On Target. (2024). Target Identification Strategies. Retrieved from [Link]
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MDPI. (2024). Design and Synthesis of a Novel in Chemico Reactivity Probe N,N-dimethyl N-(2-(1-naphthyl)acetyl)-l-cysteine (NNDNAC) for Rapid Skin Sensitization Assessment of Cosmetic Ingredients. International Journal of Molecular Sciences, 25(1), 543. [Link]
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eCampusOntario Pressbooks. (n.d.). Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition – BIOC2580: Introduction to Biochemistry*. Retrieved from [Link]
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PubMed. (2024). Innovative design and potential applications of covalent strategy in drug discovery. European journal of medicinal chemistry, 269, 117202. [Link]
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ACS Publications. (2023). The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. JACS Au, 3(11), 2900–2917. [Link]
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bioRxiv. (2024). Phenotypic screening of covalent compound libraries identifies chloromethyl ketone antibiotics and MiaA as a new target. [Link]
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Taylor & Francis. (2023). Different chemical proteomic approaches to identify the targets of lapatinib. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2180860. [Link]
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MDPI. (2020). Synthesis of the Novel Covalent Cysteine Proteases Inhibitor with Iodoacetic Functional Group. Molecules (Basel, Switzerland), 25(4), 869. [Link]
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RSC Publishing. (2020). Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. RSC Medicinal Chemistry, 11(11), 1315-1327. [Link]
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2-[(2-Chloroacetyl)amino]butanoic acid electrophilicity
An In-Depth Technical Guide to the Electrophilicity of 2-[(2-Chloroacetyl)amino]butanoic acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The chloroacetamide moiety is a cornerstone electrophilic "warhead" in the design of targeted covalent inhibitors (TCIs).[1][2] Its reactivity, when appended to a molecular scaffold, dictates the potential for potent, durable target engagement. This guide provides a detailed examination of the electrophilicity of a specific, yet representative molecule: this compound. We dissect the structural basis of its reactivity, provide field-proven experimental and computational protocols for its characterization, and discuss the critical implications for modern drug discovery. The methodologies outlined herein serve as a comprehensive framework for scientists aiming to quantify and modulate the electrophilic potential of covalent agents, balancing the dual imperatives of therapeutic efficacy and off-target safety.
The Chloroacetamide Warhead: A Primer on Covalent Reactivity
In the landscape of covalent drug design, the selection of the electrophilic warhead is a decision of paramount importance.[3] This reactive group is responsible for forming a stable, covalent bond with a nucleophilic amino acid residue—most commonly cysteine—on the target protein.[3][4] Among the arsenal of available warheads, the α-chloroacetamide group is widely employed due to its favorable balance of stability and reactivity.[4] It is generally more reactive than acrylamides under physiological conditions, readily engaging with thiol nucleophiles like the side chain of cysteine.[5]
The fundamental reactivity of the chloroacetamide group stems from two key features:
-
An Electrophilic Carbon Center: The carbon atom bonded to the chlorine is rendered highly electrophilic by the electron-withdrawing effects of both the adjacent carbonyl group and the chlorine atom itself.
-
A Competent Leaving Group: The chloride ion is an excellent leaving group, facilitating a nucleophilic substitution reaction upon attack by a suitable nucleophile.
This inherent reactivity makes chloroacetamide-bearing molecules potent tools for irreversibly modifying protein function.[1] The challenge, and the focus of this guide, lies in understanding and quantifying this reactivity within the context of a specific molecular scaffold.
Structural Dissection of this compound
The electrophilic character of this compound is a direct consequence of its molecular architecture. The molecule can be deconstructed into two primary components: the reactive chloroacetyl group and the aminobutanoic acid scaffold.
The primary site of electrophilicity is the methylene carbon of the chloroacetyl group. Nucleophilic attack at this position by a biological nucleophile, such as the thiolate anion of a cysteine residue, initiates a substitution reaction, displacing the chloride ion and forming a stable thioether bond.
Caption: Nucleophilic attack on the electrophilic carbon of the chloroacetyl group.
The aminobutanoic acid portion of the molecule, while not directly participating in the reaction, is critical. It serves as a scaffold that can be elaborated to provide non-covalent binding affinity and selectivity for a specific protein target. The steric and electronic properties of this scaffold can subtly modulate the intrinsic reactivity of the chloroacetamide warhead.
Experimental Quantification of Electrophilicity
Theoretical understanding must be validated by empirical measurement. Quantifying the electrophilicity of a compound like this compound is essential for predicting its biological behavior. This is typically achieved by measuring its reaction rate with a model nucleophile.
Kinetic Analysis with a Thiol Nucleophile
The most common approach is to monitor the reaction with a biologically relevant thiol, such as reduced glutathione (GSH) or L-cysteine, under pseudo-first-order conditions.[1][6] The disappearance of the starting material or the appearance of the product is monitored over time, typically by High-Performance Liquid Chromatography (HPLC).
Experimental Protocol: Kinetic Rate Determination
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Prepare a 100 mM stock solution of L-cysteine in a reaction buffer (e.g., 100 mM phosphate buffer, pH 7.4). Ensure the buffer is degassed to prevent thiol oxidation.
-
-
Reaction Initiation:
-
In a temperature-controlled vial (e.g., 25°C), add the reaction buffer.
-
Add the this compound stock solution to achieve a final concentration of 0.1 mM.
-
Initiate the reaction by adding the L-cysteine stock solution to achieve a final concentration of 1.0 mM (a 10-fold excess to ensure pseudo-first-order kinetics). Mix thoroughly.
-
-
Time-Course Monitoring:
-
Immediately withdraw an aliquot (t=0) and quench the reaction (e.g., by adding an equal volume of 1% formic acid in acetonitrile).
-
Continue to withdraw and quench aliquots at predetermined time intervals (e.g., 2, 5, 10, 20, 30, 60 minutes).
-
Analyze all quenched samples by reverse-phase HPLC, monitoring the peak area of the this compound at a suitable wavelength (e.g., 210 nm).
-
-
Data Analysis:
-
Plot the natural logarithm of the remaining percentage of the starting material (ln[% remaining]) against time (in seconds).
-
The slope of the resulting linear fit is the negative of the observed rate constant, k_obs (s⁻¹).
-
Calculate the second-order rate constant, k₂, using the formula: k₂ = k_obs / [L-cysteine].
-
Caption: Workflow for determining the second-order rate constant of reaction.
Data Presentation
The results of such an experiment can be summarized to compare the reactivity of different compounds.
| Parameter | Value | Unit |
| [Compound] | 0.1 | mM |
| [L-cysteine] | 1.0 | mM |
| Temperature | 25 | °C |
| pH | 7.4 | |
| k_obs | 1.5 x 10⁻³ | s⁻¹ |
| k₂ | 1.5 | M⁻¹s⁻¹ |
This second-order rate constant provides a quantitative measure of the compound's intrinsic electrophilicity towards a thiol nucleophile.
Covalent Adduct Confirmation via Mass Spectrometry
While kinetic assays quantify reactivity, it is crucial to confirm that the reaction is indeed forming the expected covalent adduct. Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive technique for this purpose.[7][8]
Experimental Protocol: Protein Adduct Confirmation
-
Incubation:
-
Incubate a model protein rich in accessible cysteines (e.g., Bovine Serum Albumin, BSA) at 10 µM with a 10-fold molar excess (100 µM) of this compound.
-
Perform the incubation in a suitable buffer (e.g., ammonium bicarbonate, pH 8.0) for 1-2 hours at 37°C.
-
Include a control sample of the protein incubated with vehicle (DMSO) only.
-
-
Sample Preparation:
-
Desalt the samples to remove unreacted compound and buffer components using a suitable method (e.g., C4 ZipTip).
-
-
Intact Protein Analysis:
-
Analyze the desalted protein by ESI-MS. The mass of the protein in the treated sample should increase by the mass of the reacted compound fragment (mass of compound minus mass of HCl).[9]
-
Expected Mass Shift = Mass(C₄H₆NO₃) = 116.04 Da
-
-
(Optional) Peptide Mapping:
-
For site-specific information, digest the protein with trypsin.
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Search the data for peptides with a mass modification of +116.04 Da on cysteine residues.[8]
-
Caption: The two-step mechanism of targeted covalent inhibition.
The "Goldilocks" Principle: Tuning Reactivity
The central challenge in designing TCIs is achieving the right balance of reactivity.
-
Too Reactive (High Electrophilicity): The compound may react indiscriminately with off-target proteins and endogenous nucleophiles like glutathione, leading to toxicity and rapid clearance.
-
Not Reactive Enough (Low Electrophilicity): The compound may not form a covalent bond with its intended target efficiently, resulting in poor potency and duration of action.
The goal is to design a molecule with "Goldilocks" reactivity—one that is sufficiently stable to circulate and find its target, but reactive enough to engage the target nucleophile once affinity-driven binding has occurred. [1]The this compound scaffold provides an ideal starting point for this tuning process. Modifications to the butanoic acid chain can be used to build affinity (lower K_i) for a target active site, which increases the effective local concentration of the warhead and allows for the use of a more moderately reactive electrophile.
Conclusion
This compound serves as an exemplary model for understanding the core principles of electrophilicity in the context of covalent drug design. Its reactivity is governed by the well-understood chemistry of the chloroacetamide warhead. As we have demonstrated, this reactivity can be precisely quantified through robust experimental protocols, including kinetic assays and mass spectrometry, and accurately predicted using computational models. For drug development professionals, mastering the assessment and modulation of electrophilicity is key to unlocking the full potential of targeted covalent inhibitors, enabling the creation of next-generation therapeutics with enhanced potency, selectivity, and durability of effect.
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A Theoretical Framework for Assessing the Reactivity of 2-[(2-Chloroacetyl)amino]butanoic Acid as a Covalent Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Covalent inhibitors have re-emerged as a powerful modality in drug discovery, offering the potential for enhanced potency and prolonged duration of action. The chloroacetamide functional group is a well-established electrophilic warhead capable of forming a stable covalent bond with nucleophilic amino acid residues, most notably cysteine. This guide provides a comprehensive theoretical framework for evaluating the reactivity of 2-[(2-Chloroacetyl)amino]butanoic acid, a representative chloroacetamide-containing molecule, with a particular focus on its potential as a covalent inhibitor of cysteine proteases. We will delve into the application of quantum mechanics (QM) and hybrid quantum mechanics/molecular mechanics (QM/MM) methods to elucidate reaction mechanisms, predict reaction kinetics, and ultimately guide the rational design of more effective and selective therapeutic agents. This document is intended to serve as a practical guide for researchers, providing both the theoretical underpinnings and detailed computational protocols necessary to conduct such an investigation.
Introduction: The Rationale for Theoretical Reactivity Assessment
The therapeutic efficacy of a covalent inhibitor is intrinsically linked to its reactivity. An overly reactive compound may lead to off-target effects and potential toxicity, while a poorly reactive one will fail to engage its intended target effectively. Therefore, a quantitative understanding of the reaction between the electrophilic warhead and its target nucleophile is paramount. Experimental kinetic assays provide invaluable data but can be resource-intensive and may not fully elucidate the intricate details of the reaction mechanism at the atomic level.
Computational chemistry, particularly methods rooted in quantum mechanics, offers a powerful and complementary approach. By modeling the reaction pathway, we can gain deep insights into the energetics and geometries of reactants, transition states, and products. This allows us to predict reaction barriers, which are directly related to the reaction rate, and to understand the factors that influence reactivity, such as the electronic properties of the inhibitor and the role of the enzymatic environment.
This guide will focus on this compound as a model system. Its structure combines a chloroacetyl "warhead" with an amino acid scaffold, making it a relevant starting point for the design of peptidomimetic covalent inhibitors. We will specifically explore its reaction with a cysteine residue, a common nucleophile in the active sites of many enzymes, including a wide range of proteases implicated in human diseases.
Foundational Concepts: The SN2 Reaction and Covalent Inhibition
The reaction between the chloroacetyl group of this compound and the thiol side chain of a cysteine residue is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[1][2] In this concerted mechanism, the nucleophilic sulfur atom of the deprotonated cysteine (thiolate) attacks the electrophilic carbon atom bearing the chlorine atom. Simultaneously, the carbon-chlorine bond breaks, and the chloride ion departs as a leaving group.
The outcome of this reaction is the formation of a stable thioether bond, covalently linking the inhibitor to the protein. Understanding the energy profile of this SN2 reaction is the central goal of our theoretical investigation.
Theoretical Methodologies: A Dual Approach to a Complex Problem
To accurately model the reactivity of this compound, we will employ a two-tiered computational strategy. First, we will use Density Functional Theory (DFT) to study the intrinsic reactivity of the molecule in the gas phase and in a simplified solvent environment. This will provide a baseline understanding of the reaction mechanism and energetics. Second, we will utilize a hybrid QM/MM approach to model the reaction within the active site of a representative cysteine protease. This more sophisticated method allows us to capture the influence of the complex protein environment on the reaction.[3][4]
Density Functional Theory (DFT) for Intrinsic Reactivity
DFT is a workhorse of modern computational chemistry, offering a favorable balance between accuracy and computational cost for studying the electronic structure and reactivity of molecules.
Choice of Functional and Basis Set:
The selection of an appropriate DFT functional and basis set is critical for obtaining reliable results. For SN2 reactions, hybrid functionals that mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional often perform well. The B3LYP functional is a widely used and well-validated choice for a broad range of chemical systems.[5] For even greater accuracy, especially in the calculation of reaction barriers, range-separated hybrid functionals like ωB97X-D or Minnesota functionals like M06-2X are excellent alternatives.[6][7][8]
The basis set determines the mathematical representation of the atomic orbitals. Pople-style basis sets, such as 6-31G(d,p) or the larger 6-311+G(d,p), which include polarization and diffuse functions, are generally sufficient for geometry optimizations and frequency calculations of molecules of this size. For more accurate single-point energy calculations, larger basis sets like the Dunning-type correlation-consistent basis sets (e.g., aug-cc-pVTZ) can be employed.
Table 1: Recommended DFT Functionals and Basis Sets
| Calculation Type | Recommended Functionals | Recommended Basis Sets | Rationale |
| Geometry Optimization | B3LYP, ωB97X-D, M06-2X | 6-31G(d,p), 6-311+G(d,p) | Provides accurate geometries at a reasonable computational cost. |
| Frequency Calculation | B3LYP, ωB97X-D, M06-2X | 6-31G(d,p), 6-311+G(d,p) | Used to characterize stationary points (minima and transition states) and to calculate zero-point vibrational energies. |
| Single-Point Energy | ωB97X-D, M06-2X, Double-Hybrids | 6-311+G(2d,2p), aug-cc-pVTZ | Higher accuracy for calculating reaction energies and barriers. |
Hybrid QM/MM for Reactivity in a Biological Context
While DFT calculations in the gas phase or implicit solvent provide valuable insights, they do not account for the specific interactions within an enzyme's active site, such as hydrogen bonding and electrostatic interactions, which can significantly influence the reaction barrier. The QM/MM approach addresses this by treating the chemically active region (the inhibitor and the reacting cysteine residue) with a high-level QM method (like DFT), while the surrounding protein and solvent are treated with a more computationally efficient molecular mechanics (MM) force field.[3][4][9]
Computational Workflow: A Step-by-Step Guide
This section outlines a detailed protocol for the theoretical investigation of the reactivity of this compound.
Part 1: Intrinsic Reactivity using DFT
Objective: To determine the reaction mechanism and activation energy for the SN2 reaction between this compound and a cysteine model (e.g., methanethiolate) in the gas phase and with an implicit solvent model.
Protocol 1: DFT Investigation of Intrinsic Reactivity
-
Model System Preparation:
-
Build the 3D structures of the reactants: this compound and methanethiolate (CH₃S⁻) as a model for the deprotonated cysteine side chain.
-
Build the 3D structure of the product: the covalently linked thioether.
-
-
Reactant and Product Optimization:
-
Perform geometry optimizations and frequency calculations for both reactants and the product using a chosen DFT functional and basis set (e.g., ωB97X-D/6-311+G(d,p)).
-
Confirm that the optimized structures correspond to energy minima by ensuring there are no imaginary frequencies.
-
-
Transition State (TS) Search:
-
Create an initial guess for the transition state geometry. This can be done by placing the nucleophile (methanethiolate) behind the electrophilic carbon of the chloroacetyl group, in a collinear arrangement with the leaving group (chlorine).
-
Perform a transition state search using a method like the Berny algorithm (opt=ts) or a synchronous transit-guided quasi-Newton (QST2 or QST3) method.[2]
-
Example Gaussian Input for TS Search (Berny):
-
-
Transition State Verification:
-
Perform a frequency calculation on the optimized TS geometry.
-
A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate (the breaking and forming of bonds).
-
Visualize the imaginary frequency to confirm it represents the desired reaction.
-
-
Intrinsic Reaction Coordinate (IRC) Calculation:
-
Perform an IRC calculation starting from the verified transition state.[10]
-
The IRC calculation will follow the minimum energy path from the transition state to the reactants and products, confirming that the TS connects the correct minima.
-
-
Energetics Calculation:
-
Calculate the reaction energy (ΔE_rxn) and the activation energy (ΔE_act) from the energies of the optimized reactants, transition state, and products. Remember to include zero-point vibrational energy (ZPVE) corrections.
-
ΔE_rxn = E_product - E_reactants
-
ΔE_act = E_TS - E_reactants
-
-
Solvation Effects:
-
Repeat the geometry optimizations and energy calculations using an implicit solvent model, such as the Polarizable Continuum Model (PCM), to simulate the effect of a solvent like water.
-
Diagram 1: DFT Workflow for Intrinsic Reactivity
Caption: Workflow for DFT calculation of intrinsic reactivity.
Part 2: Reactivity in a Biological Environment using QM/MM
Objective: To determine the reaction mechanism and activation energy for the covalent modification of a cysteine residue in the active site of a representative cysteine protease by this compound.
Protocol 2: QM/MM Investigation of Enzymatic Reactivity
-
System Setup:
-
Obtain the crystal structure of a target cysteine protease (e.g., Cathepsin K, PDB ID: 1ATK) from the Protein Data Bank.
-
Prepare the protein structure by adding hydrogen atoms, assigning protonation states to titratable residues, and performing an initial energy minimization using a molecular mechanics force field (e.g., AMBER, CHARMM).
-
Dock the inhibitor, this compound, into the active site of the enzyme using a molecular docking program (e.g., AutoDock, Glide). The chloroacetyl group should be positioned near the catalytic cysteine residue.
-
-
QM/MM Partitioning:
-
Define the QM region, which should include the inhibitor, the side chain of the catalytic cysteine, and any other residues directly involved in the reaction (e.g., a histidine that may act as a general base).
-
The remainder of the protein and any solvent molecules will constitute the MM region.
-
-
Potential Energy Surface (PES) Scan:
-
Perform a relaxed PES scan along the reaction coordinate. The reaction coordinate can be defined as the distance between the nucleophilic sulfur atom and the electrophilic carbon atom.
-
This scan will provide an initial estimate of the reaction profile and the location of the transition state.
-
-
Transition State Optimization:
-
Select the highest energy structure from the PES scan as the initial guess for the transition state.
-
Perform a full QM/MM transition state optimization.
-
-
Transition State Verification and IRC:
-
Verify the transition state by performing a QM/MM frequency calculation (on the QM region) and an IRC calculation, as described in the DFT protocol.
-
-
Energetics Calculation:
-
Calculate the reaction and activation energies from the QM/MM energies of the reactant, transition state, and product states.
-
Diagram 2: QM/MM Workflow for Enzymatic Reactivity
Caption: Workflow for QM/MM investigation of enzymatic reactivity.
Data Interpretation and Validation
The primary output of these theoretical calculations will be the reaction and activation energies. A lower activation energy corresponds to a faster reaction rate. By comparing the activation energies calculated for different derivatives of this compound, we can make predictions about their relative reactivities.
Validation against Experimental Data:
It is crucial to validate the theoretical results against experimental data whenever possible. The calculated activation energies can be compared to experimentally determined rate constants using transition state theory. Experimental studies on the kinetics of cysteine alkylation by chloroacetamide have been reported and can serve as a valuable benchmark.[3][11][12] Discrepancies between theoretical and experimental results can highlight the limitations of the computational model and guide further refinements.
Table 2: Interpreting Computational Results
| Computational Output | Interpretation | Implication for Drug Design |
| Activation Energy (ΔE_act) | A measure of the energy barrier for the reaction. Lower values indicate a faster reaction. | Can be used to rank the reactivity of different inhibitor designs. |
| Reaction Energy (ΔE_rxn) | The overall energy change of the reaction. A negative value indicates an exothermic and favorable reaction. | Confirms the thermodynamic feasibility of the covalent bond formation. |
| Transition State Geometry | Provides a snapshot of the bond-forming and bond-breaking process. | Can inform the design of inhibitors that better stabilize the transition state, thereby increasing the reaction rate. |
| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile. A smaller gap generally correlates with higher reactivity. | Can be used as a qualitative descriptor to quickly screen potential inhibitors. |
Conclusion and Future Directions
The theoretical framework presented in this guide provides a robust and insightful approach to understanding the reactivity of this compound and other chloroacetamide-based covalent inhibitors. By combining the strengths of DFT and QM/MM methods, researchers can gain a detailed understanding of the reaction mechanism, predict reactivity trends, and make informed decisions in the design of novel therapeutic agents.
Future work in this area could involve the use of more advanced computational techniques, such as molecular dynamics simulations with QM/MM potentials, to study the complete binding process, including the initial non-covalent association of the inhibitor with the enzyme. Furthermore, the application of these methods to a wider range of electrophilic warheads and biological targets will continue to expand the impact of computational chemistry on the field of covalent drug discovery.
References
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Lindley, H. (1960). A study of the kinetics of the reaction between thiol compounds and chloroacetamide. Biochemical Journal, 74(3), 577–584. [Link]
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Kwan, E. E. (n.d.). Chem 106: Computational Handout 2 Transition State for an SN2 Reaction. Retrieved from [Link]
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Fisicaro, E., Compari, C., Bacciottini, F., Contini, A., & Barone, G. (2024). Benchmarking DFT-based excited-state methods for intermolecular charge-transfer excitations. arXiv preprint arXiv:2405.01382. [Link]
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Singh, S., Kumar, V., & Singh, P. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Pharmaceuticals, 15(11), 1399. [Link]
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Gorbunov, A. D., Svidritskiy, E. A., & Gushchin, I. Y. (2020). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. Journal of proteomics, 229, 103943. [Link]
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Wappett, D. A., & Lo, J. W. (2023). Benchmarking Density Functional Theory Methods for Metalloenzyme Reactions: The Introduction of the MME55 Set. Journal of Chemical Theory and Computation, 19(22), 8365–8383. [Link]
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Krylov, A. I., & Antipin, L. (2023). Multiscale Simulations of the Covalent Inhibition of the SARS-CoV-2 Main Protease: Four Compounds and Three Reaction Mechanisms. Journal of the American Chemical Society, 145(23), 13204–13214. [Link]
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Yoshida, M., Shiraishi, T., Nakashima, R., & Ojida, A. (2022). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for SARS-CoV-2 3CL Protease. bioRxiv. [Link]
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Schlegel, H. B. (2003). Exploring potential energy surfaces for chemical reactions: an overview of some practical methods. Journal of computational chemistry, 24(12), 1514-1527. [Link]
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Phan, H. T. M., Zorn, K. M., & Clark, R. J. (2023). Computational Investigations on Reaction Mechanisms of the Covalent Inhibitors Ponatinib and Analogs Targeting the Extracellular Signal-Regulated Kinases. International Journal of Molecular Sciences, 24(20), 15263. [Link]
-
Johnson, S. L., & Johnson, D. L. (2022). Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. RSC Medicinal Chemistry, 13(9), 1101-1112. [Link]
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Ashenhurst, J. (2023, October 26). The SN2 Mechanism. Master Organic Chemistry. [Link]
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Müller, T., & Winter, D. (2017). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & cellular proteomics : MCP, 16(7), 1173–1187. [Link]
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Wi, Y., & Clark, R. J. (2023). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. Molecules, 28(18), 6691. [Link]
-
Lockless, S. W., & Muir, T. W. (2020). Discovery of di- and trihaloacetamides as covalent SARS-CoV-2 main protease inhibitors with high target specificity. Proceedings of the National Academy of Sciences, 117(47), 29476-29485. [Link]
-
Wi, Y., & Clark, R. J. (2023). DELTA50: A Highly Accurate Database of Experimental H and C NMR Chemical Shifts Applied to DFT Benchmarking. ResearchGate. [Link]
-
WuXi Biologics. (n.d.). QM Analyses for Cysteine – Chloroacetamide Bioconjugation. Retrieved from [Link]
-
Kumar, P. (2016, December 21). How do I generate an input file for transition state search for the attached reaction in Gaussian? ResearchGate. [Link]
-
Hashmi, M. A. (2021, February 7). Tutorial 08 | Describing Chemical Reactions With Gaussian. YouTube. [Link]
-
Raindlová, V., & Hocek, M. (2016). Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins. Bioconjugate chemistry, 27(8), 1849–1858. [Link]
-
Ojha, A., & Roy, D. (2022). Exploring the mechanism of covalent inhibition: Simulating the binding free energy of alpha-ketoamide inhibitors of the Main Protease of SAR-CoV-2. Journal of chemical information and modeling, 62(12), 2911–2921. [Link]
-
Antipin, L., & Krylov, A. I. (2022). How Reproducible are QM/MM Simulations? Lessons from Computational Studies of the Covalent Inhibition of the SARS-CoV-2 Main Protease by Carmofur. ChemRxiv. [Link]
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- 6. Computational Investigations on Reaction Mechanisms of the Covalent Inhibitors Ponatinib and Analogs Targeting the Extracellular Signal-Regulated Kinases [mdpi.com]
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Methodological & Application
Application Notes & Protocols: Site-Specific Protein Labeling Using 2-[(2-Chloroacetyl)amino]butanoic acid
Introduction and Scientific Principle
The covalent modification of proteins is a cornerstone of modern biological research and therapeutic development. It enables the attachment of reporter molecules, the creation of sophisticated bioconjugates like antibody-drug conjugates (ADCs), and the probing of protein structure and function[1][2]. Among the chemical strategies available, haloacetyl reagents, such as those containing a chloroacetyl moiety, offer a robust method for achieving site-specific protein labeling, primarily by targeting the sulfhydryl group of cysteine residues[3].
This document provides a detailed guide to the use of 2-[(2-Chloroacetyl)amino]butanoic acid for protein labeling. This reagent features a reactive N-α-chloroacetamide functional group responsible for forming a stable covalent bond, and an amino acid-like backbone, which can influence solubility and interaction at the target site. The primary mechanism of action is the alkylation of the highly nucleophilic thiol side chain of cysteine via an SN2 reaction, resulting in a stable thioether linkage. While cysteine is the principal target, careful control of reaction conditions is essential to minimize potential off-target labeling of other nucleophilic amino acid side chains such as histidine, lysine, or the N-terminus[4][5].
Understanding the principles behind this chemistry is crucial for successful bioconjugation. The efficiency and specificity of the labeling reaction are governed by several key factors, including pH, temperature, stoichiometry, and the accessibility of the target residue within the protein's three-dimensional structure.
Reaction Mechanism and Specificity
The core of the labeling strategy lies in the reaction between the chloroacetyl group of the reagent and the thiol group of a cysteine residue.
Mechanism: S-Alkylation of Cysteine
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The deprotonated thiol group (thiolate anion, -S⁻) of cysteine acts as a potent nucleophile, attacking the electrophilic carbon atom of the chloroacetyl group. This displaces the chloride ion, which is a good leaving group, to form a stable thioether bond.
Protein-S-CH₂-C(O)-NH-CH(C₂H₅)-COOH + HCl Stable Thioether Linkage
>]; }
Protein_Cys -> Product [label="pH 7.5 - 8.5\n(Thiolate Formation)", fontcolor="#34A853", arrowhead=vee, minlen=2]; Reagent -> Product [arrowhead=none, minlen=2];
// Invisible nodes for alignment dummy1 [style=invis, width=0.1]; dummy2 [style=invis, width=0.1]; Protein_Cys -> dummy1 [style=invis]; Reagent -> dummy2 [style=invis]; dummy1 -> Product [style=invis]; dummy2 -> Product [style=invis]; }
Caption: Cysteine S-Alkylation Reaction Mechanism.
Causality Behind Experimental Choices:
-
pH Control: The reaction is highly pH-dependent. The pKa of the cysteine thiol group is approximately 8.5. For the thiol to act as an effective nucleophile, it must be in its deprotonated thiolate form. Therefore, performing the reaction at a pH between 7.5 and 8.5 provides a favorable balance, ensuring a sufficient concentration of the reactive thiolate anion while minimizing side reactions. At significantly higher pH values, the risk of labeling other residues like lysine (pKa ≈ 10.5) increases, and the reagent itself may undergo hydrolysis[4].
-
Residue Accessibility: The target cysteine must be solvent-accessible. Cysteines buried within the protein core or participating in disulfide bonds are unreactive. Therefore, proteins with existing disulfide bonds must first be treated with a reducing agent to free the sulfhydryl groups[6].
-
Choice of Reducing Agent: When reduction of disulfide bonds is necessary, Tris(2-carboxyethyl)phosphine (TCEP) is often the preferred reducing agent over dithiothreitol (DTT). TCEP is a potent reductant that does not contain a thiol group itself, thus preventing it from competing with the protein's cysteines for the labeling reagent[4]. If DTT is used, it must be completely removed prior to adding the chloroacetyl reagent, typically via a desalting column[6].
Experimental Protocols
The following protocols provide a framework for labeling, purification, and characterization. Researchers should optimize these conditions for their specific protein of interest.
Protocol 1: Cysteine-Directed Protein Labeling
This protocol outlines the essential steps for conjugating this compound to a target protein.
A. Materials and Reagents
-
Target Protein: Purified to >95%, in a buffer free of primary amines (e.g., Tris) or thiols. Phosphate-buffered saline (PBS) or HEPES is recommended.
-
Labeling Reagent: this compound.
-
Reagent Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.5-8.5.
-
Reducing Agent (Optional): 100 mM TCEP-HCl solution.
-
Quenching Solution: 1 M L-cysteine or 1 M 2-Mercaptoethanol.
-
Purification: Desalting columns (e.g., PD-10) or Size-Exclusion Chromatography (SEC) system.
B. Step-by-Step Methodology
-
Protein Preparation:
-
Dissolve or exchange the target protein into the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
If reduction is needed: Add TCEP to a final concentration of 5-10 mM. Incubate at 37°C for 30-60 minutes. Allow the sample to cool to room temperature before proceeding. Do not use DTT unless it is removed prior to labeling.
-
-
Labeling Reagent Preparation:
-
Immediately before use, prepare a 100 mM stock solution of this compound in anhydrous DMF or DMSO. Vortex to ensure complete dissolution.
-
Note: Chloroacetamide reagents are mildly light-sensitive and susceptible to hydrolysis. Prepare solutions fresh and minimize exposure to light and moisture[4].
-
-
Labeling Reaction:
-
Calculate the required volume of the labeling reagent stock solution. A 10- to 50-fold molar excess of the reagent over the number of cysteine residues is a good starting point.
-
Add the calculated volume of the reagent to the protein solution while gently vortexing.
-
Incubate the reaction at room temperature for 60-120 minutes or at 4°C overnight. Protect the reaction from light.
-
Optimization Insight: The optimal molar excess and incubation time depend on the protein's reactivity and stability. A kinetic study monitoring the reaction over time is recommended for new proteins.
-
-
Quenching the Reaction:
-
To stop the reaction, add the Quenching Solution to a final concentration of 50-100 mM. This will consume any unreacted chloroacetyl reagent.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Remove the excess, unreacted labeling reagent and quenching agent by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS, pH 7.4).
-
For higher purity and better separation, use an SEC system.
-
Collect the protein-containing fractions. The labeled protein can be identified by monitoring absorbance at 280 nm.
-
Protocol 2: Characterization of the Conjugate
Validation is a critical step to ensure the success of the labeling reaction.
A. Determination of Labeling Efficiency (Degree of Labeling)
The degree of labeling (DOL) is the average number of label molecules conjugated per protein molecule. Mass spectrometry is the most accurate method.
-
Method: Mass Spectrometry (MS)
-
Acquire the mass spectrum of the unlabeled protein and the purified labeled protein using a suitable mass spectrometer (e.g., ESI-TOF).
-
The mass shift corresponds to the mass of the attached label(s). The molecular weight of the added moiety from this compound is 141.58 Da (C₆H₈NO₃).
-
Calculate the DOL by observing the distribution of mass peaks. For example, a single peak shifted by ~142 Da indicates a DOL of 1. A distribution of peaks shifted by multiples of 142 Da indicates heterogeneous labeling.
-
B. Confirmation of Labeling Site
To confirm that the label is attached to the intended cysteine residue(s), a peptide mapping approach is required.
-
Method: LC-MS/MS Peptide Mapping
-
Digest both the unlabeled (control) and labeled protein samples with a sequence-specific protease, such as trypsin.
-
Analyze the resulting peptide fragments by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the peptide fragment(s) in the labeled sample that exhibit a mass increase of 141.58 Da compared to the control.
-
Perform MS/MS fragmentation on the modified peptide to pinpoint the exact amino acid residue that carries the modification.
-
C. Assessment of Protein Integrity and Function
-
SDS-PAGE: Run labeled and unlabeled protein samples on an SDS-PAGE gel to check for signs of aggregation or degradation.
-
Functional Assay: Perform a relevant biological or biochemical assay (e.g., enzyme kinetics, binding assay) to confirm that the protein's function is not compromised by the labeling process.
Integrated Experimental Workflow
The entire process from preparation to validation follows a logical sequence to ensure a well-characterized final product.
// Nodes A [label="1. Protein Preparation\n(Buffer Exchange, Optional Reduction with TCEP)"]; B [label="2. Reagent Preparation\n(Dissolve this compound in DMF/DMSO)"]; C [label="3. Labeling Reaction\n(Mix Protein and Reagent, Incubate)"]; D [label="4. Quench Reaction\n(Add L-cysteine / 2-Mercaptoethanol)"]; E [label="5. Purification\n(Size-Exclusion Chromatography / Desalting)"]; F [label="6. Characterization & Validation", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="Degree of Labeling (MS)"]; H [label="Site of Labeling (LC-MS/MS)"]; I [label="Integrity & Function (SDS-PAGE, Activity Assay)"];
// Edges A -> C; B -> C; C -> D; D -> E; E -> F; F -> {G, H, I} [arrowhead=vee, style=dashed]; }
Caption: Complete workflow for protein labeling and validation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Labeling | - Incomplete reduction of disulfide bonds.- Target cysteine is not solvent-accessible.- Reagent hydrolyzed due to improper storage or preparation.- Insufficient molar excess of reagent or reaction time. | - Confirm reduction using Ellman's reagent.- Consider protein denaturation/renaturation if structure permits.- Prepare fresh reagent stock solution immediately before use.- Increase reagent-to-protein molar ratio and/or incubation time. |
| Protein Precipitation | - High concentration of organic solvent (DMF/DMSO) from reagent stock.- Protein is unstable under the reaction pH or temperature.- Labeling alters protein conformation, leading to aggregation. | - Keep the volume of organic solvent to <10% of the total reaction volume.- Perform a stability screen for your protein at different pH values.- Conduct the reaction at a lower temperature (4°C) or for a shorter duration. |
| Non-Specific Labeling | - Reaction pH is too high, leading to deprotonation of other nucleophiles (e.g., lysine).- Excessive molar excess of the labeling reagent. | - Lower the reaction pH to 7.5. Maintain pH between 7.5-8.5[4].- Reduce the molar excess of the labeling reagent.- Decrease reaction time and/or temperature. |
| Heterogeneous Product | - Multiple reactive cysteines are present and accessible.- Partial labeling of a single cysteine site. | - If site-specificity is critical, use protein engineering (site-directed mutagenesis) to remove non-essential cysteines.- Optimize reaction stoichiometry and time to drive the reaction to completion for a single site. |
References
-
Deniaud, D., et al. (2018). Site-Specific Dual Labeling of Proteins on Cysteine Residues with Chlorotetrazines. Angewandte Chemie International Edition, 57(33), 10435-10439. Retrieved from [Link]
-
Geoghegan, P., et al. (2021). Site-Specific Labeling of Endogenous Proteins Using CoLDR Chemistry. Journal of the American Chemical Society, 143(48), 20283–20292. Retrieved from [Link]
- Tautz, L., et al. (2017). Cysteine Labelling. U.S. Patent Application No. 15/519,307.
-
Hori, Y., & Kikuchi, K. (2013). Protein labeling with fluorogenic probes for no-wash live-cell imaging of proteins. Current Opinion in Chemical Biology, 17(4), 644-650. Retrieved from [Link]
-
BuyersGuideChem. (n.d.). 2-[(2-Chloroacetyl)amino]-butanoic acid | C6H10ClNO3. Retrieved from [Link]
-
O'Connell, S., et al. (2018). Biosynthesis of 2-aminooctanoic acid and its use to terminally modify a lactoferricin B peptide derivative for improved antimicrobial activity. Applied Microbiology and Biotechnology, 102(2), 731-743. Retrieved from [Link]
-
Joo, C., & Ha, T. (2012). Efficient Site-Specific Labeling of Proteins via Cysteines. Methods in Molecular Biology, 875, 177-185. Retrieved from [Link]
-
Špringer, T., et al. (2016). Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins. Bioconjugate Chemistry, 27(8), 1931-1942. Retrieved from [Link]
-
Sperling, E., & Uversky, V. N. (2010). Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry. Journal of Biomolecular Techniques, 21(3), 110–127. Retrieved from [Link]
-
Demeter, O., et al. (2017). (a) Schematic representation of the covalent labeling approach of... ResearchGate. Retrieved from [Link]
- An, S. S., & Le, H. T. (1991). Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides. U.S. Patent No. 5,066,716.
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- 1. Protein Labeling Reagents | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cysteine Alkylation with 2-[(2-Chloroacetyl)amino]butanoic Acid
Abstract
This document provides a comprehensive guide for the selective alkylation of cysteine residues in proteins and peptides using the novel reagent 2-[(2-Chloroacetyl)amino]butanoic acid. Cysteine alkylation is a critical step in many proteomics workflows, primarily to prevent the re-formation of disulfide bonds after reduction, ensuring accurate protein identification and quantification by mass spectrometry. While standard reagents like iodoacetamide (IAA) and chloroacetamide (CAA) are widely used, the application of bespoke alkylating agents such as this compound allows for the introduction of unique functionalities and mass tags. This guide details the underlying chemical principles, a validated step-by-step protocol for protein alkylation, and critical considerations for experimental success.
Introduction: The Rationale for Cysteine Alkylation
The sulfhydryl group of cysteine is one of the most reactive amino acid side chains in proteins.[1] Under oxidizing conditions, two cysteine residues can form a disulfide bond, a key post-translational modification that stabilizes protein tertiary and quaternary structures. For proteomic analysis, particularly in "bottom-up" approaches, these disulfide bonds interfere with enzymatic digestion and subsequent analysis by mass spectrometry (MS).[1][2][3]
To achieve complete and accurate protein sequence coverage, a standard proteomics workflow involves:
-
Denaturation: Unfolding the protein to expose all amino acid residues.
-
Reduction: Cleavage of disulfide bonds to free sulfhydryl groups, typically using reagents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).[4]
-
Alkylation: Covalent modification, or "capping," of the newly formed free thiols to prevent them from re-oxidizing.[1][5]
This alkylation step is crucial for reproducible and accurate proteomic results.[5] Incomplete alkylation can lead to a heterogeneous sample population, complicating data analysis.
The Alkylating Agent: this compound
This protocol focuses on this compound, a haloacetamide-based alkylating agent. Like other haloacetamides, it reacts with the nucleophilic thiolate anion of cysteine in a bimolecular nucleophilic substitution (SN2) reaction.[2] The chloroacetyl group provides the reactive electrophilic center, while the 2-aminobutanoic acid moiety offers potential advantages in solubility and introduces a unique mass shift for specialized applications.
The use of chloroacetamide derivatives is often favored over iodoacetamide due to their greater specificity and reduced incidence of undesirable side reactions, such as the modification of methionine residues.[3][4]
Chemical Principle and Mechanism
The alkylation of cysteine by this compound proceeds via an SN2 mechanism. The reaction is highly dependent on the pH of the solution. The thiol group of cysteine has a pKa of approximately 8.3. At a pH above this value, the thiol is deprotonated to form the more nucleophilic thiolate anion (-S⁻), which is the reactive species. This thiolate attacks the carbon atom bearing the chlorine atom, displacing the chloride ion and forming a stable thioether bond.
Caption: SN2 reaction mechanism of cysteine alkylation.
Preparation of this compound
As this compound is not a common commercially available reagent, it can be synthesized from its precursors, (S)-2-aminobutanoic acid and chloroacetyl chloride, via a Schotten-Baumann reaction.
Protocol for Synthesis:
-
Dissolve (S)-2-aminobutanoic acid (1.0 eq) in a 1 M NaOH solution at 0 °C.
-
While vigorously stirring, add chloroacetyl chloride (1.1 eq) dropwise, maintaining the pH between 9-10 by the concurrent addition of 2 M NaOH.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.
-
Acidify the reaction mixture to pH 2 with concentrated HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
-
Verify the product identity and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
Detailed Protocol for Protein Alkylation
This protocol is designed for a typical in-solution protein sample preparation for mass spectrometry analysis.
Required Materials and Reagents
-
Protein Sample: Purified protein or complex protein lysate.
-
Denaturation/Digestion Buffer: 8 M Urea in 50 mM Ammonium Bicarbonate, pH 8.0.
-
Reducing Agent: 500 mM Dithiothreitol (DTT) in water (prepare fresh).
-
Alkylation Reagent: 500 mM this compound in Denaturation/Digestion Buffer (prepare fresh and protect from light).
-
Quenching Reagent: 500 mM DTT or L-cysteine in water.
-
Protease: Trypsin, sequencing grade.
-
Incubator/Water Bath
-
pH meter or pH strips
Experimental Workflow
Caption: Standard workflow for protein reduction and alkylation.
Step-by-Step Methodology
-
Protein Solubilization: Dissolve the protein sample in the Denaturation/Digestion Buffer to a final concentration of 1-5 mg/mL. Ensure the pH is between 7.5 and 8.5.[1]
-
Expert Insight: 8 M urea is a strong denaturant that effectively unfolds most proteins, making cysteine residues accessible. Ammonium bicarbonate is a volatile buffer compatible with downstream mass spectrometry.
-
-
Reduction: Add the 500 mM DTT stock solution to the protein sample to a final concentration of 10 mM. Incubate the mixture at 56°C for 30 minutes.[1]
-
Expert Insight: This step cleaves the disulfide bonds. A temperature of 56°C accelerates the reaction. TCEP can be used as an alternative reducing agent and does not require heating.
-
-
Alkylation: Cool the sample to room temperature. Add the freshly prepared 500 mM this compound stock solution to a final concentration of 55 mM. Incubate for 20-30 minutes at room temperature in the dark.[1]
-
Expert Insight: A molar excess of the alkylating agent ensures complete reaction with all available thiols. Haloacetamide reagents are light-sensitive, so performing the incubation in the dark prevents their degradation.[3] Chloroacetamide derivatives are generally less reactive than iodoacetamide, so a 30-minute incubation is recommended to ensure complete reaction.[1]
-
-
Quenching: Quench the alkylation reaction by adding a thiol-containing reagent, such as DTT or L-cysteine, to a final concentration that is in molar excess to the initial concentration of the alkylating agent.[1]
-
Expert Insight: Quenching is critical to prevent the alkylation of the protease used in the subsequent digestion step and to minimize non-specific side reactions.
-
-
Sample Preparation for MS: Proceed with the desired downstream workflow, which typically involves buffer exchange (to remove urea), protein digestion with trypsin, and subsequent analysis by LC-MS/MS.
Key Experimental Parameters and Data
Successful alkylation depends on careful control of several parameters. The following table summarizes the recommended conditions and the rationale behind them.
| Parameter | Recommended Value | Rationale & Justification |
| pH | 7.5 - 8.5 | Ensures deprotonation of cysteine thiol to the reactive thiolate anion. Higher pH can increase off-target reactions.[6] |
| Temperature | Room Temperature (20-25°C) | Provides a balance between reaction rate and minimizing side reactions. Elevated temperatures can increase non-specific modifications.[6] |
| Reaction Time | 20 - 30 minutes | Sufficient for complete alkylation with chloroacetamide-based reagents. Longer times may increase off-target reactions.[1][2] |
| Reagent Concentration | 55 mM (for ~10 mM DTT) | A significant molar excess ensures complete capping of all reduced cysteines. |
| Mass Shift | +161.040 Da | The monoisotopic mass of the added moiety (C₆H₈NO₃). This value is crucial for configuring MS search parameters. |
Potential Pitfalls and Self-Validation
Off-Target Reactions
While more specific than iodoacetamide, chloroacetamide derivatives can still react with other nucleophilic amino acid side chains, particularly at higher pH values or with prolonged incubation times. Potential off-target sites include lysine, histidine, and the N-terminus of the protein.[2][6]
-
Validation: Use mass spectrometry to search for the expected mass modification on amino acids other than cysteine. A mass-tolerant search can help identify unexpected modifications.
Incomplete Alkylation
Incomplete alkylation can result from insufficient reagent concentration, short reaction times, or a pH that is too low. This will result in peptides containing unmodified cysteines, which can re-form disulfide bonds.
-
Validation: In your MS data analysis, set the modification of cysteine by this compound as a variable modification. A high number of identified peptides with unmodified cysteines indicates an incomplete reaction.
Conclusion
The protocol described herein provides a robust framework for the effective alkylation of cysteine residues using this compound. By understanding the underlying chemical principles and carefully controlling the reaction conditions, researchers can achieve complete and specific modification of their protein samples, leading to higher quality and more reliable data in mass spectrometry-based proteomics and other applications. The use of this specific reagent offers a unique mass tag that can be beneficial for certain quantitative or structural studies.
References
-
Kuznetsova, K. S., Tikhonova, O. V., Zgoda, V. G., Gorshkov, M. V., & Moshkovskii, S. A. (2020). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. Journal of Proteomics, 229, 103940. Retrieved from [Link]
-
Wang, G., & Li, W. (2016). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Molecular BioSystems, 12(1), 115-123. Retrieved from [Link]
- Shevchenko, A., Wilm, M., Vorm, O., & Mann, M. (1996). Mass Spectrometric Sequencing of Proteins from Silver-Stained Polyacrylamide Gels. Analytical Chemistry, 68(5), 850–858.
- Hale, J. E., Butler, J. P., Knierman, M. D., & Becker, G. W. (2004). A simplified procedure for the reduction and alkylation of cysteine residues in proteins prior to proteolytic digestion and mass spectral analysis. Analytical Biochemistry, 333(1), 174-181. (While not directly cited, this provides context on simplified protocols).
-
Evans, C. A. (2019). Reducing Complexity? Cysteine Reduction and S-Alkylation in Proteomic Workflows: Practical Considerations. In Methods in Molecular Biology (pp. 1-13). Springer. Retrieved from [Link]
-
Yajima, T., Aizawa, Y., Nishida, M., Sakaguchi, Y., & Shiraiwa, T. (2007). Preparation of optically active 2-aminobutanoic acid via optical resolution by replacing crystallization. Bioscience, Biotechnology, and Biochemistry, 71(5), 1338-1341. Retrieved from [Link]
-
Paulech, J., Solis, N., & Cordwell, S. J. (2013). Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1834(1), 372-379. Retrieved from [Link]
-
PrepChem. (n.d.). Preparation of 2-chlorobutyric acid. Retrieved from [Link]
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- 1. Novel Oxidative Modifications in Redox-Active Cysteine Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Butanoic acid, 2-chloro- (CAS 4170-24-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. researchgate.net [researchgate.net]
Application Note: High-Resolution LC-MS/MS for the Site-Specific Characterization of Peptides Modified by 2-[(2-Chloroacetyl)amino]butanoic Acid
Abstract
This technical guide provides a comprehensive framework for the analysis of peptides and proteins modified by 2-[(2-Chloroacetyl)amino]butanoic acid, a reactive handle used in the development of targeted therapeutics and chemical probes. We delve into the underlying chemical principles of the modification, present detailed protocols for sample preparation and high-resolution LC-MS/MS analysis, and offer in-depth guidance on data interpretation to pinpoint modification sites. This document is intended for researchers, scientists, and drug development professionals engaged in proteomics, drug discovery, and medicinal chemistry who require robust methodologies for characterizing covalently modified biomolecules.
Introduction: The Significance of Covalent Modification
The targeted covalent modification of proteins has emerged as a powerful strategy in drug discovery, enabling the development of highly selective and potent therapeutics. Reagents such as this compound are employed to introduce a reactive "warhead" that can form a stable covalent bond with specific amino acid residues on a target protein. The chloroacetyl group is a well-established electrophile that readily reacts with nucleophilic residues, primarily cysteine, but also potentially histidine, lysine, and the N-terminus under certain conditions.
Understanding the precise site of modification is critical for elucidating the mechanism of action, optimizing drug design, and assessing off-target effects. High-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the premier analytical technique for this purpose, offering the sensitivity and specificity required to identify and localize covalent modifications within a complex biological matrix.[1][2] This application note provides a detailed workflow for the successful LC-MS/MS analysis of peptides modified by this compound.
Chemical Principle of Modification
The core of this methodology lies in the alkylation of nucleophilic amino acid residues by the chloroacetyl group of this compound. The reaction proceeds via a nucleophilic substitution mechanism where a lone pair of electrons from a nucleophilic side chain (e.g., the thiol group of cysteine) attacks the carbon atom bearing the chlorine. The chlorine atom, being a good leaving group, is displaced, resulting in the formation of a stable thioether bond.
The molecular formula of this compound is C6H10ClNO3. During the reaction with a peptide, the chlorine atom is lost. Therefore, the net mass addition to the peptide is the mass of the C6H9NO3 moiety.
Calculation of the Monoisotopic Mass Shift:
-
C6 = 6 * 12.000000 = 72.000000
-
H9 = 9 * 1.007825 = 9.070425
-
N1 = 1 * 14.003074 = 14.003074
-
O3 = 3 * 15.994915 = 47.984745
-
Total Monoisotopic Mass Shift = 143.058244 Da
This calculated mass shift is a critical parameter for the data analysis workflow.
Experimental Workflow Overview
The overall experimental workflow for the analysis of proteins modified by this compound involves several key stages, from sample preparation to data analysis. Each step is crucial for obtaining high-quality, interpretable results.
Caption: High-level workflow for the LC-MS/MS analysis of modified peptides.
Detailed Protocols
Materials and Reagents
-
Urea
-
Tris-HCl
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid (FA)
-
Acetonitrile (ACN)
-
Water (LC-MS grade)
-
C18 desalting cartridges
Protocol 1: In-Solution Digestion of a Modified Protein
This protocol is designed for the digestion of a purified protein that has been modified with this compound.
-
Protein Solubilization and Denaturation:
-
Resuspend the protein sample in 8 M urea, 50 mM Tris-HCl, pH 8.0. The urea serves to denature the protein, making it more accessible to proteolytic enzymes.[3]
-
-
Reduction of Disulfide Bonds:
-
Add DTT to a final concentration of 10 mM.
-
Incubate at 37°C for 1 hour. This step reduces all disulfide bonds to free thiols.
-
-
Alkylation of Free Cysteines:
-
Add IAA to a final concentration of 20 mM.
-
Incubate in the dark at room temperature for 30 minutes. This step alkylates any cysteine residues that were not modified by the this compound, preventing them from reforming disulfide bonds.
-
-
Quenching and Dilution:
-
Add DTT to a final concentration of 10 mM to quench the excess IAA.
-
Dilute the sample 4-fold with 50 mM Tris-HCl, pH 8.0, to reduce the urea concentration to 2 M, which is compatible with trypsin activity.
-
-
Proteolytic Digestion:
-
Add trypsin at a 1:50 (enzyme:protein, w/w) ratio.
-
Incubate at 37°C overnight (12-16 hours).
-
-
Reaction Quenching and Desalting:
-
Acidify the sample with formic acid to a final concentration of 0.1% to stop the digestion.
-
Desalt the peptide mixture using a C18 cartridge according to the manufacturer's instructions.[4]
-
Elute the peptides and dry them in a vacuum centrifuge.
-
Resuspend the dried peptides in 0.1% formic acid in water for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis
The following parameters are a starting point and should be optimized for the specific instrument and sample complexity.
| Parameter | Setting | Rationale |
| LC Column | C18, 2.1 mm x 100 mm, 1.8 µm | Provides good separation for a wide range of peptides. |
| Mobile Phase A | 0.1% Formic Acid in Water | MS-compatible mobile phase that aids in peptide ionization.[5] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Elutes peptides from the reverse-phase column. |
| Gradient | 5-40% B over 60 minutes | A typical gradient for separating tryptic peptides. |
| Flow Rate | 0.3 mL/min | Appropriate for the column dimensions. |
| MS1 Resolution | 60,000 | High resolution is crucial for accurate mass determination. |
| MS1 Scan Range | 350-1800 m/z | Covers the typical mass range for doubly and triply charged peptides. |
| MS/MS Fragmentation | Higher-Energy Collisional Dissociation (HCD) | Provides rich b- and y-ion series for peptide sequencing. |
| MS/MS Resolution | 15,000 | Sufficient for accurate fragment ion mass determination. |
| Data-Dependent Acquisition | Top 10 most intense precursors | Selects the most abundant peptides for fragmentation. |
Data Analysis and Interpretation
The successful identification of peptides modified by this compound relies on a systematic data analysis strategy.
Caption: Reaction of a cysteine thiol with the chloroacetyl moiety.
Database Searching
The primary tool for identifying modified peptides is a database search engine (e.g., Mascot, Sequest, MaxQuant). The key is to include the calculated mass shift as a variable modification.
-
Unmodified Peptide Mass: The theoretical mass of the peptide sequence.
-
Modification Mass: +143.058244 Da.
-
Potential Modification Sites: Cysteine (C) should be set as the primary target. It is also advisable to include Histidine (H), Lysine (K), and the peptide N-terminus as potential sites to account for alternative reactivity.
Interpreting MS/MS Spectra
Manual validation of the MS/MS spectra is crucial to confirm the site of modification. The fragmentation of a peptide bond results in a series of b- and y-ions.
-
If the modification is on a particular amino acid, all fragment ions containing that residue will be shifted by the mass of the modification.
-
For an N-terminal modification, all b-ions will show the mass shift, while the y-ions will have the expected masses of the unmodified sequence.
-
For a C-terminal modification, all y-ions will be shifted, and the b-ions will be unmodified.
-
For an internal modification, there will be a point in both the b- and y-ion series where the mass shift appears.
Example: Consider a peptide ACDEFIGK modified on the cysteine residue.
-
The b1 ion (A) will have its expected mass.
-
The b2 ion (AC) and all subsequent b-ions (b3, b4, etc.) will have their expected masses + 143.058244 Da.
-
The y-ions starting from the C-terminus will be unmodified until the fragment containing the cysteine is reached. The y7 ion (CDEFIGK) and y8 ion (ACDEFIGK) will show the mass shift.
By analyzing these shifts, the precise location of the modification can be confidently assigned.[6]
Troubleshooting
| Problem | Potential Cause | Solution |
| Low peptide signal | Incomplete digestion | Optimize trypsin:protein ratio and digestion time. Ensure urea concentration is below 2 M. |
| Peptide loss during desalting | Ensure proper conditioning and elution from the C18 cartridge. | |
| No modified peptides detected | Incomplete modification reaction | Optimize reaction conditions (pH, time, reagent concentration). |
| Instability of the modification | Ensure sample handling and storage conditions are appropriate. | |
| Ambiguous site of modification | Insufficient fragmentation | Optimize collision energy to obtain a more complete ion series. |
| Isomeric peptides | High-resolution LC is needed to separate isomers. |
Conclusion
The methodology presented in this application note provides a robust and reliable workflow for the detailed characterization of peptides and proteins modified by this compound. By combining careful sample preparation, high-resolution LC-MS/MS, and systematic data analysis, researchers can confidently identify the precise sites of covalent modification. This information is invaluable for advancing our understanding of drug-protein interactions and for the development of novel covalent therapeutics.
References
-
Anapharm Bioanalytics. (2025). Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges. Anapharm Bioanalytics. Retrieved from [Link]
-
Dunning, C. (2017). LC-MS/MS for Bioanalytical Peptide and Protein Quantification. YouTube. Retrieved from [Link]
-
O'Connor, K., et al. (2018). Biosynthesis of 2-aminooctanoic acid and its use to terminally modify a lactoferricin B peptide derivative for improved antimicrobial activity. Applied Microbiology and Biotechnology, 102(1), 1-12. Retrieved from [Link]
-
Agilent Technologies. (2020). Analysis of a Synthetic Peptide and Its Impurities. Agilent. Retrieved from [Link]
- Robey, F. A., & Linder, W. (1991). U.S. Patent No. 5,066,716. Washington, DC: U.S. Patent and Trademark Office.
-
Emery Pharma. (2022). Step-by-step LC-MS Peptide Mapping. YouTube. Retrieved from [Link]
-
Vrkic, I., et al. (2021). Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents. Analytical Biochemistry, 621, 114137. Retrieved from [Link]
- Kaltashov, I. A., & Eyles, S. J. (2005). Mass Spectrometry in Biophysics: Conformation and Dynamics of Biomolecules. John Wiley & Sons.
-
aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
Turesky, R. J., et al. (2010). Mass spectrometric characterization of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-oxidized metabolites bound at Cys34 of human serum albumin. Chemical Research in Toxicology, 23(7), 1234-1245. Retrieved from [Link]
-
Miyamoto, H., et al. (2021). Reaction of Chloroacetyl-Modified Peptides with Mercaptoundecahydrododecaborate (BSH) Is Accelerated by Basic Amino Acid Residues in the Peptide. Molecules, 26(11), 3321. Retrieved from [Link]
-
Gundry, R. L., et al. (2021). Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom-Up Proteomics Workflows. Current Protocols, 1(3), e83. Retrieved from [Link]
- Gevaert, K., & Vandekerckhove, J. (2000). Protein identification methods in proteomics. Electrophoresis, 21(6), 1145-1154.
-
Pseudomonas aeruginosa Metabolome Database. (n.d.). L-2-Amino-3-oxobutanoic acid (PAMDB000671). Retrieved from [Link]
-
Spectroscopy Online. (2013). Sample Preparation Guide for Mass Spectrometry–Based Proteomics. Retrieved from [Link]
- Che, C. M., et al. (2009). Supporting Information AuCl-Mediated Selective Cysteine Modification of Peptides and Proteins Using Allenes. Journal of the American Chemical Society, 131(34), 12258-12269.
-
University of Bristol. (n.d.). Identification of Protein Modifications by Mass Spectrometry. Retrieved from [Link]
-
Stratech. (n.d.). Peptide Labeling Reagents. Retrieved from [Link]
- Williams, J. D., et al. (2014). Characterization of Model Peptide Adducts with Reactive Metabolites of Naphthalene by Mass Spectrometry. Chemical Research in Toxicology, 27(10), 1683-1692.
- Zuckermann, R. N. (2011). Submonomer synthesis of sequence defined peptoids with diverse side-chains. Accounts of Chemical Research, 44(8), 759-769.
- Antunes, J. C., et al. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. Analytical Chemistry, 91(1), 37-58.
-
GenScript. (n.d.). Peptide Modifications. Retrieved from [Link]
-
ResearchGate. (2025). [troubleshooting] Why do my peptides vanish when I prepare samples for LC-MS?. Retrieved from [Link]
- Giansanti, P., et al. (2020). Discovery of Protein Modifications Using Differential Tandem Mass Spectrometry Proteomics. Journal of Proteome Research, 19(11), 4387-4398.
- Shiraiwa, T., et al. (2007). Preparation of optically active 2-aminobutanoic acid via optical resolution by replacing crystallization.
Sources
- 1. Chlorination of Amino Acids: Reaction Pathways and Reaction Rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. US5066716A - Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides - Google Patents [patents.google.com]
- 6. msf.ucsf.edu [msf.ucsf.edu]
Application Notes and Protocols for the Use of 2-[(2-Chloroacetyl)amino]butanoic acid as a Covalent Inhibitor
Introduction: The Resurgence and Rationale of Covalent Inhibition
In the landscape of modern drug discovery, the strategic use of covalent inhibitors has seen a significant resurgence. Once sidelined due to concerns about off-target reactivity and potential toxicity, the paradigm has shifted towards a nuanced understanding of their potential for enhanced potency, prolonged duration of action, and the ability to target challenging proteins that have been deemed "undruggable" by conventional non-covalent modalities[1]. This guide provides a comprehensive overview and detailed protocols for the application of 2-[(2-Chloroacetyl)amino]butanoic acid , a molecule featuring a chloroacetamide electrophilic "warhead," as a targeted covalent inhibitor.
The core principle of covalent inhibition lies in the formation of a stable, covalent bond between the inhibitor and its protein target. This process typically involves a two-step mechanism: an initial, reversible non-covalent binding event (governed by the inhibition constant, K_I) followed by an irreversible chemical reaction that forms the covalent bond (characterized by the rate of inactivation, k_inact)[2]. The chloroacetamide moiety in this compound is a well-established electrophile that primarily targets the nucleophilic thiol group of cysteine residues within a protein's binding pocket[3][4]. The butanoic acid scaffold provides a framework for generating derivatives with tailored selectivity for the target protein.
This document is intended for researchers, scientists, and drug development professionals. It aims to provide not just a set of instructions, but a foundational understanding of the principles, experimental design, and data interpretation necessary for the successful application of this compound and similar chloroacetamide-based covalent inhibitors.
Synthesis of this compound
The synthesis of this compound can be achieved through a straightforward acylation of 2-aminobutanoic acid. A general and adaptable protocol is provided below.
Protocol 1: Synthesis of this compound
Materials:
-
2-Aminobutanoic acid
-
Chloroacetyl chloride
-
Sodium hydroxide (NaOH) or other suitable base
-
Dichloromethane (DCM) or other suitable organic solvent
-
Hydrochloric acid (HCl) for acidification
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
NMR spectrometer and mass spectrometer for characterization
Procedure:
-
Dissolution: Dissolve 2-aminobutanoic acid in an aqueous solution of NaOH (e.g., 1 M) in an ice bath. The base is crucial for deprotonating the amino group, enhancing its nucleophilicity.
-
Acylation: While vigorously stirring the cooled solution, slowly add a solution of chloroacetyl chloride in an appropriate organic solvent like DCM. The slow addition is critical to control the exothermic reaction and prevent side reactions.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, separate the organic and aqueous layers.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify with HCl (e.g., 1 M) to a pH of approximately 2. This will protonate the carboxylic acid, causing the product to precipitate.
-
Extraction: Extract the acidified aqueous layer with a suitable organic solvent such as ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification and Characterization: Purify the crude product by recrystallization or column chromatography. Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Biochemical Characterization of Covalent Inhibition
A thorough biochemical characterization is essential to understand the potency and mechanism of a covalent inhibitor. The following protocols outline the key experiments.
Determining the Kinetic Parameters of Irreversible Inhibition (k_inact and K_I)
The potency of an irreversible inhibitor is best described by the second-order rate constant, k_inact/K_I, which represents the efficiency of covalent modification[5].
Protocol 2: Time-Dependent Inhibition Assay to Determine k_obs
-
Objective: To measure the observed rate of inactivation (k_obs) at different inhibitor concentrations.
-
Materials:
-
Purified target enzyme
-
This compound stock solution (in DMSO)
-
Enzyme substrate and detection reagents
-
Assay buffer
-
Microplate reader
-
-
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a microplate, pre-incubate the target enzyme with each inhibitor concentration for varying amounts of time (e.g., 0, 5, 10, 20, 30 minutes).
-
Initiate the enzymatic reaction by adding the substrate.
-
Measure the initial reaction velocity (rate of product formation) for each pre-incubation time point and inhibitor concentration.
-
Plot the natural logarithm of the percentage of remaining enzyme activity versus the pre-incubation time for each inhibitor concentration.
-
The slope of each resulting line will be -k_obs.
-
Data Analysis:
The relationship between k_obs and the inhibitor concentration ([I]) is described by the following equation:
k_obs = k_inact * [I] / (K_I + [I])
By plotting k_obs versus [I] and fitting the data to this equation using non-linear regression, the values for k_inact and K_I can be determined[2][6].
IC₅₀ Shift Assay: A Qualitative Confirmation of Irreversible Binding
For irreversible inhibitors, the IC₅₀ value is dependent on the pre-incubation time. An IC₅₀ shift assay can qualitatively confirm a covalent mechanism of action.
Protocol 3: IC₅₀ Shift Assay
-
Objective: To demonstrate a time-dependent decrease in the IC₅₀ value.
-
Procedure:
-
Prepare serial dilutions of this compound.
-
Set up multiple experimental plates. On each plate, pre-incubate the enzyme with the inhibitor dilutions for a different, fixed amount of time (e.g., 15, 30, 60 minutes).
-
After the respective pre-incubation times, initiate the enzymatic reaction by adding the substrate and measure the enzyme activity.
-
Plot the enzyme activity versus the inhibitor concentration for each pre-incubation time and determine the IC₅₀ value for each.
-
-
Expected Outcome: For an irreversible covalent inhibitor, the IC₅₀ value will decrease as the pre-incubation time increases.
Biophysical Validation of Covalent Adduct Formation
Biochemical data strongly suggests covalent inhibition, but direct biophysical evidence is crucial for confirmation. Mass spectrometry is the gold standard for this purpose[7][8].
Protocol 4: Intact Protein Mass Spectrometry
-
Objective: To confirm the formation of a covalent adduct by observing the expected mass increase in the target protein.
-
Materials:
-
Purified target protein
-
This compound
-
LC-MS system (e.g., ESI-TOF)
-
-
Procedure:
-
Incubate the target protein with an excess of this compound for a sufficient time to ensure complete reaction. A control sample with the protein and vehicle (DMSO) should be run in parallel.
-
Desalt the protein samples to remove excess inhibitor and buffer components.
-
Analyze the samples by LC-MS.
-
-
Data Analysis: Deconvolute the resulting mass spectra to determine the molecular weight of the protein in both the treated and untreated samples. A mass shift corresponding to the molecular weight of this compound minus HCl confirms the formation of the covalent adduct.
Protocol 5: Peptide Mapping by LC-MS/MS
-
Objective: To identify the specific amino acid residue modified by the inhibitor.
-
Procedure:
-
Following incubation of the protein with the inhibitor as in Protocol 4, denature, reduce, and alkylate the protein sample.
-
Digest the protein into smaller peptides using a protease such as trypsin.
-
Analyze the peptide mixture by LC-MS/MS.
-
-
Data Analysis: Search the MS/MS data against the protein sequence, including a modification corresponding to the mass of the inhibitor on potential nucleophilic residues (e.g., cysteine). Identification of a peptide with this modification confirms the site of covalent attachment.
Assessing Selectivity and Off-Target Effects
A critical aspect of developing a covalent inhibitor is ensuring its selectivity for the intended target to minimize potential toxicity[9].
Protocol 6: Proteome-Wide Selectivity Profiling using Competitive Activity-Based Protein Profiling (ABPP)
-
Objective: To assess the selectivity of the inhibitor across the proteome.
-
Materials:
-
Cell lysate or whole cells
-
This compound
-
A broad-spectrum cysteine-reactive probe with a reporter tag (e.g., a fluorescent dye or biotin)
-
SDS-PAGE and in-gel fluorescence scanning or streptavidin enrichment and mass spectrometry.
-
-
Procedure:
-
Pre-incubate the cell lysate or whole cells with varying concentrations of this compound.
-
Add the cysteine-reactive probe to label the remaining accessible cysteine residues.
-
Separate the proteins by SDS-PAGE and visualize the labeled proteins by in-gel fluorescence scanning.
-
-
Data Analysis: A decrease in the signal from the probe at the molecular weight of the target protein indicates successful engagement by the inhibitor. The absence of signal changes for other proteins suggests high selectivity. For a more comprehensive analysis, biotin-tagged probes can be used for enrichment followed by quantitative mass spectrometry to identify all proteins that interact with the inhibitor[10].
Cellular Assays
Ultimately, the efficacy of an inhibitor must be demonstrated in a cellular context.
Protocol 7: Cellular Target Engagement Assay
-
Objective: To confirm that the inhibitor can penetrate the cell membrane and bind to its target in a cellular environment.
-
Procedure:
-
Treat cultured cells with varying concentrations of this compound for a defined period.
-
Lyse the cells and perform a target engagement assay. This can be achieved using a variety of methods, including:
-
Western Blot: To measure the levels of a downstream signaling molecule that is affected by the target's activity.
-
Cellular Thermal Shift Assay (CETSA): To measure the change in thermal stability of the target protein upon inhibitor binding.
-
Competitive ABPP: As described in Protocol 6, but performed on the lysate of treated cells.
-
-
-
Data Analysis: A dose-dependent effect on the chosen readout confirms cellular target engagement.
Safety Considerations
The chloroacetamide functional group is a reactive electrophile and requires careful handling.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, a lab coat, and safety glasses, when handling this compound and its precursors[11][12].
-
Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors[13].
-
Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.
-
Toxicity: Chloroacetamide is classified as toxic if swallowed and may cause an allergic skin reaction. It is also suspected of damaging fertility or the unborn child[12]. Avoid direct contact and ingestion.
Data Summary and Visualization
Quantitative Data Summary
| Parameter | Description | Typical Value Range | Experimental Method |
| K_I | Inhibition constant for the initial non-covalent binding step. | μM to nM | Time-Dependent Inhibition Assay |
| k_inact | Maximum rate of irreversible inactivation. | s⁻¹ | Time-Dependent Inhibition Assay |
| k_inact/K_I | Second-order rate constant, a measure of the inhibitor's efficiency. | M⁻¹s⁻¹ | Calculated from k_inact and K_I |
| IC₅₀ | Concentration of inhibitor that causes 50% inhibition at a specific pre-incubation time. | Varies with time | IC₅₀ Shift Assay |
| ΔMass | The mass difference between the unmodified and modified protein. | Molecular weight of the inhibitor | Intact Protein Mass Spectrometry |
Visualizations
Caption: Mechanism of two-step covalent inhibition.
Caption: Workflow for characterizing a covalent inhibitor.
References
-
Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC - NIH. (n.d.). Retrieved January 24, 2026, from [Link]
- Singh, J., et al. (2011). Covalent Inhibition in Drug Discovery. ACS Medicinal Chemistry Letters, 2(10), 733-737.
-
WuXi AppTec. (2024, October 14). Strategies for Screening and Characterizing Targeted Covalent Inhibitors [Video]. YouTube. [Link]
- Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead. (2022). European Journal of Medicinal Chemistry, 243, 114765.
- Patel, D., et al. (2024). Reversible Covalent Inhibition: Desired Covalent Adduct Formation by Mass Action. ACS Chemical Biology.
- Sigma-Aldrich. (2024, September 8).
- A practical guide for the assay-dependent characterisation of irreversible inhibitors. (2024). RSC Medicinal Chemistry.
- A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments. (2016). Journal of Biomolecular Screening, 21(6), 625-632.
- Mons, E., et al. (2022).
- Lanning, B. R., et al. (2014). A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors.
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- Mader, L. K., & Keillor, J. W. (2025).
- The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. (2025). JACS Au.
- Promiscuity and Selectivity in Covalent Enzyme Inhibition: A Systematic Study of Electrophilic Fragments. (2021). Journal of Medicinal Chemistry, 64(15), 11069-11083.
- Chemos GmbH & Co.KG. (2020).
- Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. (2022). Molecules, 27(19), 6265.
- Duggleby, R. G. (2025). Analysis of kinetic data for irreversible enzyme inhibition. Journal of Biochemical and Biophysical Methods, 21(4), 287-300.
- CN102241600A - Preparation method of 2-amino butyric acid. (n.d.). Google Patents.
- Drug Hunter. (2025, January 7).
- Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. (2020). Metabolites, 10(11), 444.
-
Identification of covalent adducts by mass spectrometry. (A) ESI-MS... (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
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Affinity and Selectivity Assessment of Covalent Inhibitors by Free Energy Calculations. (n.d.). Retrieved January 24, 2026, from [Link]
- Fitting of k_inact and K_I Values from Endpoint Pre-incubation IC50 Data. (2024). ACS Medicinal Chemistry Letters.
-
Domainex. (n.d.). Reversible Covalent Inhibitor Binding Assay. Retrieved January 24, 2026, from [Link]
- A kinetic study of irreversible enzyme inhibition by an inhibitor that is rendered unstable by enzymic catalysis. The inhibition of polyphenol oxidase by l-cysteine. (1991). Biochemical Journal, 277(3), 837-842.
-
SkinSAFE. (n.d.). 2-Chloracetamide Ingredient Allergy Safety Information. Retrieved January 24, 2026, from [Link]
- Covalent-Allosteric Inhibitors: Do We Get the Best of Both Worlds? (2025). Journal of Medicinal Chemistry.
- Synthesis of the Novel Covalent Cysteine Proteases Inhibitor with Iodoacetic Functional Group. (2020). Molecules, 25(4), 834.
-
BioAscent. (n.d.). From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets. Retrieved January 24, 2026, from [Link]
- Rapid Determination of the Specificity Constant of Irreversible Inhibitors (k_inact/K_I) by Means of an Endpoint Competition Assay. (2015).
- International Labour Organization & World Health Organization. (2021). ICSC 0640 - 2-CHLOROACETAMIDE.
- LibreTexts Chemistry. (2025, September 4). 5.4: Enzyme Inhibition.
- Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation. (2018). Cell Chemical Biology, 25(9), 1071-1083.
- A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modific
- Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. (2020). RSC Medicinal Chemistry, 11(11), 1317-1326.
- Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. (2010). Bioorganic & Medicinal Chemistry Letters, 20(5), 1543-1549.
-
Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved January 24, 2026, from [Link]
- Fisher Scientific. (2025, December 18).
- Cambridge MedChem Consulting. (2023, January 19). Covalent Inhibitors.
- Preparation of optically active 2-aminobutanoic acid via optical resolution by replacing crystallization. (2007). Bioscience, Biotechnology, and Biochemistry, 71(5), 1338-1341.
-
PrepChem.com. (n.d.). Preparation of 2-chlorobutyric acid. Retrieved January 24, 2026, from [Link]
-
A continuous-flow protocol for the synthesis of enantiomerically pure intermediates of anti epilepsy and anti tuberculosis Activ. (n.d.). The Royal Society of Chemistry. Retrieved January 24, 2026, from [Link]
- Keppra Clinical Pharmacology Biopharmaceutics Review Part 2. (1989, February 16).
- Two-component covalent inhibitor. (2013). Bioorganic & Medicinal Chemistry Letters, 23(7), 2064-2067.
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- 10. A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: Quantitative Analysis of Thiols via Derivatization with 2-[(2-Chloroacetyl)amino]butanoic acid
For Researchers, Scientists, and Drug Development Professionals
Author: Gemini, Senior Application Scientist
Introduction: The Critical Role of Thiol Derivatization in Research and Development
Thiols, and their corresponding thiolate anions, are a class of organosulfur compounds that play a central role in a vast array of biological processes. The sulfhydryl group (-SH) of the cysteine residue in proteins is a key modulator of protein structure and function, including enzymatic activity and regulation of transcription factor binding. Low molecular weight thiols, such as glutathione, are critical in maintaining cellular redox homeostasis and protecting against oxidative stress. Given their significance, the accurate quantification of thiols in biological matrices is of paramount importance in many areas of research, from fundamental cell biology to clinical diagnostics and pharmaceutical development.[1][2][3]
However, the inherent reactivity and instability of the thiol group present significant analytical challenges. Thiols are readily oxidized to disulfides, which can lead to underestimation of the reduced thiol pool.[4][5] To overcome this, derivatization of the thiol group is a widely employed strategy to yield a stable, readily detectable product. This application note provides a detailed protocol for the derivatization of thiols using 2-[(2-Chloroacetyl)amino]butanoic acid, a targeted reagent for stable thioether bond formation, enabling subsequent analysis by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Principle of the Derivatization Reaction
The derivatization of thiols with this compound proceeds via a well-established nucleophilic substitution reaction (SN2 mechanism). The electron-rich sulfur atom of the thiol acts as a potent nucleophile, attacking the electrophilic carbon of the chloroacetyl group. This results in the formation of a stable thioether bond and the displacement of the chloride ion as a leaving group.
The reaction is typically carried out under neutral to slightly alkaline conditions to facilitate the deprotonation of the thiol to the more nucleophilic thiolate anion. The butanoic acid moiety of the derivatizing reagent enhances its water solubility, making it suitable for use in aqueous biological samples.
Caption: Reaction of a thiol with this compound.
Proposed Synthesis of this compound
For researchers who wish to synthesize the derivatizing reagent, a straightforward approach involves the acylation of 2-aminobutanoic acid with chloroacetyl chloride in an aqueous basic solution.
Materials:
-
Chloroacetyl chloride
-
Sodium hydroxide
-
Hydrochloric acid
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve (S)-2-aminobutanoic acid in 2 M sodium hydroxide and cool the solution to 0-5 °C in an ice bath.
-
Slowly add chloroacetyl chloride dropwise to the cooled solution while vigorously stirring. Maintain the pH of the solution between 9 and 10 by the concurrent addition of 2 M sodium hydroxide.
-
After the addition is complete, allow the reaction to stir for an additional 2 hours at room temperature.
-
Acidify the reaction mixture to a pH of 2 with concentrated hydrochloric acid.
-
Extract the product into ethyl acetate (3x volumes).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter and evaporate the solvent under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization.
Experimental Protocol: Derivatization of Thiols in Biological Samples
This protocol provides a general framework for the derivatization of thiols in a sample such as cell lysate or plasma. Optimization may be required depending on the specific sample matrix and the thiol of interest.
Reagents and Materials:
-
Derivatization Reagent Stock Solution (100 mM): Dissolve the appropriate amount of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO) and store at -20°C.
-
Sample Buffer (pH 8.0): 100 mM sodium borate buffer.
-
Reducing Agent (Optional): 10 mM Tris(2-carboxyethyl)phosphine (TCEP) for the reduction of disulfide bonds to measure total thiols.
-
Quenching Solution: 5% formic acid in water.
-
Model Thiol Standard: A known concentration of a thiol such as glutathione or cysteine for use as a positive control and for standard curve generation.
Protocol:
-
Sample Preparation:
-
Thaw frozen samples on ice.
-
Centrifuge samples (e.g., cell lysate, plasma) at 10,000 x g for 10 minutes at 4°C to pellet any precipitates.
-
Collect the supernatant for analysis.
-
-
(Optional) Reduction of Disulfides:
-
To measure total thiols, incubate the sample with 10 mM TCEP for 30 minutes at room temperature.
-
-
Derivatization Reaction:
-
In a microcentrifuge tube, combine:
-
50 µL of sample (or standard)
-
100 µL of Sample Buffer (pH 8.0)
-
-
Add 10 µL of the 100 mM Derivatization Reagent Stock Solution.
-
Vortex briefly and incubate at 60°C for 30 minutes. The elevated temperature can accelerate the reaction.[8]
-
-
Quenching the Reaction:
-
After incubation, add 20 µL of the Quenching Solution (5% formic acid) to stop the reaction by lowering the pH.
-
Vortex and centrifuge at 14,000 x g for 5 minutes to pellet any precipitated proteins.
-
-
Sample Analysis:
-
Transfer the supernatant to an HPLC vial for analysis.
-
Table 1: Key Experimental Parameters and Recommended Ranges
| Parameter | Recommended Range | Rationale |
| pH | 7.5 - 8.5 | Facilitates the formation of the more nucleophilic thiolate anion. |
| Reaction Temperature | 25 - 60 °C | Higher temperatures can increase the reaction rate.[8] |
| Reaction Time | 30 - 60 minutes | Should be optimized for complete derivatization. |
| Derivatizing Reagent Concentration | 10-fold molar excess over expected total thiol concentration | Ensures complete derivatization of all available thiol groups. |
Analytical Workflow: HPLC-MS Analysis
The derivatized thiols can be separated and quantified using reverse-phase HPLC coupled with mass spectrometry.
Caption: HPLC-MS workflow for the analysis of derivatized thiols.
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient from 5% to 95% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized for the specific adduct).
-
Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted quantification.
-
Collision Energy: To be optimized for fragmentation of the derivatized thiol of interest for MRM analysis.
Troubleshooting
Table 2: Common Issues and Solutions in Thiol Derivatization
| Problem | Possible Cause | Suggested Solution |
| Low Derivatization Yield | Incomplete reaction | Increase reaction time, temperature, or concentration of the derivatizing reagent. Ensure the pH is optimal. |
| Thiol oxidation before derivatization | Handle samples on ice and process them quickly. Consider adding a reducing agent if measuring total thiols. | |
| Interfering Peaks in Chromatogram | Matrix effects from the biological sample | Optimize sample preparation (e.g., protein precipitation, solid-phase extraction). Adjust the HPLC gradient for better separation. |
| Excess derivatizing reagent | Optimize the concentration of the derivatizing reagent. Adjust the HPLC gradient to separate the reagent from the analyte peak. | |
| Poor Reproducibility | Inconsistent sample handling | Standardize all steps of the protocol, including timing and temperature. |
| Instability of derivatized sample | Analyze samples as soon as possible after derivatization. Check the stability of the derivatized sample at different storage temperatures. |
Safety and Handling
-
This compound and its precursors, such as chloroacetyl chloride, should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9][10]
-
Chloroacetyl-containing compounds are alkylating agents and should be treated as potentially harmful.[9][10]
-
All manipulations should be performed in a well-ventilated fume hood.
-
Consult the Safety Data Sheet (SDS) for all chemicals used.
Conclusion
The derivatization of thiols with this compound offers a robust method for the stabilization and subsequent quantification of these important biomolecules. The formation of a stable thioether linkage allows for reliable analysis by HPLC-MS, providing researchers with a powerful tool to investigate the role of thiols in health and disease. The protocol outlined in this application note serves as a comprehensive guide for the successful implementation of this derivatization strategy.
References
-
Shimada, K., & Mitamura, K. (1994). Derivatization of thiol-containing compounds. Journal of Chromatography B: Biomedical Applications, 659(1-2), 227-241. [Link]
-
Turell, L., et al. (2023). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Molecules, 28(3), 1379. [Link]
-
Master Organic Chemistry. (2015). Thiols and Thioethers. [Link]
-
Carl Roth GmbH + Co. KG. (2025). Safety Data Sheet: Chloroacetic acid. [Link]
-
Bald, E., & Głowacki, R. (2003). Ultraviolet derivatization of low-molecular-mass thiols for high performance liquid chromatography and capillary electrophoresis analysis. Journal of Chromatography B, 797(1-2), 15-39. [Link]
-
Yajima, T., et al. (2007). Preparation of optically active 2-aminobutanoic acid via optical resolution by replacing crystallization. Bioscience, Biotechnology, and Biochemistry, 71(5), 1338-1341. [Link]
-
Chemistry LibreTexts. (2023). Thiols and Sulfides. [Link]
-
Jian, W., et al. (2010). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Analytical and Bioanalytical Chemistry, 397(8), 3493-3504. [Link]
-
Zhang, F., et al. (2024). Simultaneous Quantitation of Multiple Biological Thiols Using Reactive Ionization and Derivatization with Charged Mass Tags. Analytical Chemistry. [Link]
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- 10. fishersci.com [fishersci.com]
Application Notes & Protocols: Leveraging 2-[(2-Chloroacetyl)amino]butanoic Acid Derivatives for Advanced Bioconjugation
Prepared by: Gemini, Senior Application Scientist
Abstract
The pursuit of precision in biological research and therapeutic development necessitates robust and chemoselective methods for covalently linking molecules. While the term "click chemistry" often evokes images of cycloaddition reactions, its core philosophy—speed, reliability, and bioorthogonality—extends to other powerful transformations.[1] This guide focuses on one such "click-like" reaction: the chloroacetamide-thiol ligation. We will explore the utility of 2-[(2-chloroacetyl)amino]butanoic acid and its derivatives as versatile building blocks for incorporating the chloroacetyl handle onto peptides, proteins, and other biomolecules. These derivatives serve as powerful tools for applications ranging from the construction of antibody-drug conjugates (ADCs) to the labeling of proteins and the study of biomolecular interactions. This document provides a deep dive into the underlying chemistry, key applications, and detailed, field-tested protocols for researchers, scientists, and drug development professionals.
The Chemistry of Chloroacetamide-Thiol Ligation: A Powerful Tool for Cysteine-Specific Modification
The chloroacetyl group is a potent electrophile that demonstrates high reactivity and specificity towards the nucleophilic thiol side chain of cysteine residues. This specificity is crucial in bioconjugation, as the relatively low abundance of free cysteines on protein surfaces allows for precise, site-directed modifications.[2]
Mechanism of Action: An Irreversible Thioether Bond
The reaction between a chloroacetamide and a cysteine thiol proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism. The sulfur atom of the deprotonated thiolate anion attacks the electrophilic carbon atom bearing the chlorine, displacing the chloride leaving group. This results in the formation of a highly stable and irreversible thioether bond. This stability is a marked advantage over other thiol-reactive chemistries, such as the maleimide-thiol Michael addition, whose adducts can undergo retro-Michael reactions, leading to conjugate dissociation.[2]
Causality of Reactivity: Why Chloroacetamide?
The choice of a chloroacetamide over other haloacetamides (like bromo- or iodoacetamide) is a deliberate balance of reactivity and stability.
-
Reactivity: While iodoacetamides are generally more reactive, this can lead to reduced specificity, with potential side reactions at other nucleophilic residues like histidine, lysine, or methionine, especially at higher pH or with prolonged reaction times. Chloroacetamides exhibit a more controlled reactivity profile, favoring modification of the highly nucleophilic thiolate anion of cysteine.[3][4]
-
Stability: Chloroacetylated precursors are typically more stable to storage and handling than their bromo- or iodo- counterparts, which can be sensitive to light and hydrolysis.
The reaction rate is pH-dependent, as it requires the deprotonation of the cysteine thiol group (pKa ~8.5) to the more nucleophilic thiolate.[2] Therefore, reactions are typically performed in buffers at a pH of 7.0-8.5 to ensure a sufficient concentration of the reactive thiolate species without promoting significant side reactions.
The 2-Aminobutanoic Acid Scaffold
Incorporating the chloroacetyl group via a this compound building block is particularly advantageous for peptide synthesis. This non-canonical amino acid can be readily integrated into peptide sequences using standard solid-phase peptide synthesis (SPPS) techniques, either by Fmoc or Boc strategies.[5][6] This allows for precise placement of the reactive handle at any desired position within a peptide chain, providing ultimate control over the final conjugate's architecture.
Applications in Drug Discovery and Chemical Biology
The precision and stability afforded by chloroacetamide ligation have made it a valuable tool across multiple scientific disciplines.
Targeted Drug Delivery: Antibody-Drug Conjugates (ADCs)
ADCs are a class of biotherapeutics designed to deliver a potent cytotoxic agent directly to cancer cells.[7][8] This targeted approach relies on the stable linkage of the drug (payload) to a monoclonal antibody that recognizes a tumor-specific antigen. Derivatives of this compound can be incorporated into linkers that are then conjugated to cysteine residues on the antibody, creating a stable ADC. The specificity of the reaction ensures a well-defined drug-to-antibody ratio (DAR), a critical quality attribute for ADC efficacy and safety.[9]
Peptide and Protein Labeling
The chloroacetamide handle can be used to attach a wide array of functional moieties to proteins and peptides for research applications.[6] This includes:
-
Fluorophores: For tracking protein localization and dynamics in live cells.
-
Biotin: For affinity purification and detection via streptavidin-based assays.
-
Radioisotopes: For use in PET imaging and other radiolabeling studies.[6]
Nucleic Acid Modifications and Cross-linking
Chloroacetamide-modified nucleoside triphosphates can be synthesized and used as substrates for DNA and RNA polymerases.[3][10] This allows for the enzymatic incorporation of the reactive handle into DNA or RNA probes. These probes can then be used to covalently cross-link to interacting proteins, particularly by targeting cysteine or histidine residues in the binding pocket.[3][10] This is an invaluable technique for identifying and mapping RNA- and DNA-binding proteins and understanding their functional interactions.[10]
Experimental Protocols
Disclaimer: These protocols are intended as a guide. Optimal conditions (e.g., reagent concentrations, reaction times, temperature) may vary depending on the specific protein, peptide, and label used. All work should be conducted in a well-ventilated laboratory with appropriate personal protective equipment.
Protocol 1: Cysteine-Specific Labeling of a Protein
This protocol describes a general procedure for labeling a cysteine-containing protein with a probe functionalized with a chloroacetyl group.
Materials:
-
Cysteine-containing protein of interest (e.g., in PBS or HEPES buffer)
-
Chloroacetyl-functionalized probe (e.g., fluorescent dye, biotin)
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, 1 mM EDTA, pH 7.5
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM stock in water)
-
Quenching Reagent: N-acetyl-cysteine or L-cysteine (100 mM stock in water)
-
Purification system: Size-exclusion chromatography (SEC) or dialysis cassettes
Procedure:
-
Protein Preparation: a. Dissolve or dilute the protein to a final concentration of 1-10 mg/mL in the Reaction Buffer. b. (Causality): If the protein has disulfide-bonded cysteines that need to be labeled, they must first be reduced. Add TCEP to a final concentration of 1-5 molar equivalents relative to the protein. TCEP is a stable reducing agent that does not contain a thiol, preventing it from reacting with the chloroacetyl probe. Incubate for 30-60 minutes at room temperature. c. If reduction is not needed but the protein has been stored for a long time, it is still good practice to add a small amount of TCEP (e.g., 0.5 equivalents) to ensure all target cysteines are in their reduced, reactive state.
-
Conjugation Reaction: a. Prepare a stock solution of the chloroacetyl-functionalized probe in a water-miscible organic solvent like DMSO or DMF. b. Add the chloroacetyl probe to the protein solution. A 5- to 20-fold molar excess of the probe over the protein is a good starting point. c. (Causality): The excess ensures the reaction goes to completion in a reasonable timeframe, especially given that protein solutions are often dilute.[2] The final concentration of the organic solvent should ideally be kept below 10% (v/v) to avoid protein denaturation. d. Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light if using a fluorescent probe. Gentle mixing is recommended.
-
Quenching the Reaction: a. (Causality): To stop the reaction and consume any unreacted chloroacetyl probe, add a quenching reagent. Add N-acetyl-cysteine or L-cysteine to a final concentration of ~50-fold molar excess over the initial amount of the probe. b. Incubate for 30 minutes at room temperature.
-
Purification of the Conjugate: a. Remove the unreacted probe and quenching reagent by size-exclusion chromatography (SEC) using a column appropriate for the molecular weight of the protein. The labeled protein will elute in the earlier fractions. b. Alternatively, for larger volumes or as a simpler method, perform dialysis against a suitable buffer (e.g., PBS pH 7.4) using a dialysis membrane with an appropriate molecular weight cutoff (MWCO).
-
Characterization: a. Determine the concentration of the purified protein conjugate using a BCA assay or by measuring absorbance at 280 nm (if the probe does not absorb at this wavelength). b. Determine the degree of labeling (DOL) using UV-Vis spectroscopy, comparing the absorbance of the protein (at 280 nm) and the label (at its λmax). c. Confirm the conjugation and assess purity by SDS-PAGE (the labeled protein should have a slightly higher molecular weight) and mass spectrometry (ESI-MS or MALDI-TOF).
Data and Troubleshooting
Table 1: Comparative Kinetic Data for Thiol-Reactive Chemistries
This table provides an overview of the relative reaction rates for common cysteine modification reagents. The chloroacetamide reaction is fast, enabling efficient conjugation with minimal reagent excess.[2]
| Reagent Type | Second-Order Rate Constant (k₂) | Resulting Bond | Stability of Adduct |
| Chloroacetamide | > 10 M⁻¹s⁻¹ | Thioether | Very High |
| Iodoacetamide | ~ 0.6 M⁻¹s⁻¹ | Thioether | Very High |
| Maleimide | ~ 100 M⁻¹s⁻¹ | Thioether (via Michael Addition) | Moderate (susceptible to retro-Michael) |
Note: Rate constants are approximate and can vary significantly based on pH, temperature, and the steric/electronic environment of the specific cysteine residue.[2]
Table 2: Troubleshooting Guide for Chloroacetamide Conjugations
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Labeling | 1. Cysteine residues are oxidized (disulfide bonds).2. Inactive chloroacetyl probe (hydrolyzed).3. Insufficient molar excess of probe.4. pH is too low. | 1. Ensure complete reduction with TCEP; confirm with Ellman's reagent.2. Use fresh or properly stored probe.3. Increase molar excess of the probe (e.g., to 30x).4. Increase reaction buffer pH to 8.0-8.5. |
| Protein Precipitation | 1. High concentration of organic solvent (DMSO/DMF).2. The conjugated probe is hydrophobic.3. Protein is unstable under reaction conditions. | 1. Keep organic solvent concentration <10% (v/v).2. Use a more hydrophilic or PEGylated version of the probe/linker.3. Perform the reaction at 4°C; add stabilizing excipients. |
| Non-specific Labeling | 1. Reaction pH is too high (>8.5).2. Prolonged reaction time with a highly reactive protein.3. Probe is not fully dissolved and is present at high local concentrations. | 1. Lower the reaction pH to 7.0-7.5.2. Reduce incubation time; monitor reaction progress by MS.3. Ensure the probe is fully dissolved before adding to the protein. |
Conclusion
Derivatives of this compound are powerful and versatile reagents for modern bioconjugation. The chloroacetamide moiety provides a robust handle for the specific and efficient alkylation of cysteine residues, forming highly stable thioether linkages. This "click-like" reliability makes it an ideal choice for demanding applications, including the synthesis of next-generation antibody-drug conjugates, the precise labeling of proteins for advanced imaging, and the creation of nucleic acid probes for cross-linking studies. By understanding the underlying chemical principles and following validated protocols, researchers can effectively harness this chemistry to advance their objectives in drug discovery and fundamental biological science.
References
-
Špačková, N., et al. (2016). Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins. Bioconjugate Chemistry. Available at: [Link]
-
Li, J., & Chen, P. R. (2016). Fast Cysteine Bioconjugation Chemistry. Chemical Society Reviews. Available at: [Link]
-
Darlak, K., et al. (2015). Click Chemistry in Peptide-Based Drug Design. Molecules. Available at: [Link]
-
AAPPTec (n.d.). Click Chemistry Building Blocks for Peptide Synthesis. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2022). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. Molecules. Available at: [Link]
-
Dudchak, R., et al. (2024). Click chemistry in the synthesis of antibody-drug conjugates. Bioorganic Chemistry. Available at: [Link]
-
Pivovarenko, O., et al. (2021). Chloroacetamide-Modified Nucleotide and RNA for Bioconjugations and Cross-Linking with RNA-Binding Proteins. Chemistry – A European Journal. Available at: [Link]
-
Lindley, H. (1956). A study of the kinetics of the reaction between thiol compounds and chloroacetamide. Biochemical Journal. Available at: [Link]
-
Zou, Y., et al. (2015). Recent Innovations in Peptide Based Targeted Drug Delivery to Cancer Cells. Current Pharmaceutical Design. Available at: [Link]
-
Michiue, H., et al. (2019). Reaction of Chloroacetyl-Modified Peptides with Mercaptoundecahydrododecaborate (BSH) Is Accelerated by Basic Amino Acid Residues in the Peptide. Molecules. Available at: [Link]
-
Jiang, X., et al. (2019). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery. Available at: [Link]
-
Dudchak, R., et al. (2024). Click chemistry in the synthesis of antibody-drug conjugates. PubMed. Available at: [Link]
-
Angell, Y. L., et al. (2007). Orthogonal dual thiol–chloroacetyl and thiol–ene couplings for the sequential one-pot assembly of heteroglycoclusters. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Xu, Z., et al. (2024). Discovery of Novel Aminobutanoic Acid-Based ASCT2 Inhibitors for the Treatment of Non-Small-Cell Lung Cancer. Journal of Medicinal Chemistry. Available at: [Link]
-
Chemie Brunschwig AG (n.d.). Click chemistry reagents. Available at: [Link]
-
Hermanson, G. T. (2013). The Reactions of Bioconjugation. Bioconjugate Techniques. Available at: [Link]
- DeGrado, W. F. (1991). Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides. Google Patents.
-
Mikušová, K., et al. (2022). Two-Step Targeted Drug Delivery via Proteinaceous Barnase-Barstar Interface and Doxorubicin-Loaded Nano-PLGA Outperforms One-Step Strategy for Targeted Delivery to HER2-Overexpressing Cells. Pharmaceutics. Available at: [Link]
-
Khandare, J. J., et al. (2010). Amino acid-functionalized dendrimers with heterobifunctional chemoselective peripheral groups for drug delivery applications. Bioconjugate Chemistry. Available at: [Link]
-
Kanhai, W., et al. (1989). S-(2-chloroacetyl)glutathione, a reactive glutathione thiol ester and a putative metabolite of 1,1-dichloroethylene. Chemical Research in Toxicology. Available at: [Link]
-
JoVE (2022). Protein Bioconjugates Via Cysteine-Maleimide Chemistry l Protocol Preview. YouTube. Available at: [Link]
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Application Notes & Protocols: Strategic Use of 2-[(2-Chloroacetyl)amino]butanoic Acid in Solid-Phase Synthesis
Introduction: Beyond the Linear Sequence
Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way we construct peptides and their derivatives for research, diagnostics, and therapeutic applications.[1] The power of SPPS lies in its iterative nature, building complex molecules on an insoluble resin support, which simplifies purification by allowing for the washing away of excess reagents and by-products.[2] While the assembly of linear amino acid sequences is routine, the true frontier of peptide science lies in the introduction of specific functionalities and conformational constraints, such as cyclization or conjugation.
The chloroacetyl group is an exceptionally useful bifunctional linker in this context.[3] Its amide portion allows for stable incorporation into a peptide backbone, while the α-chloro substituent provides a reactive electrophilic site for subsequent, highly specific nucleophilic substitution reactions.[4] This document provides a detailed guide for researchers on the strategic incorporation and utilization of building blocks like 2-[(2-Chloroacetyl)amino]butanoic acid in Fmoc-based SPPS workflows. We will focus on the practical application of this reagent, detailing the underlying chemistry and providing robust, field-tested protocols.
Foundational Concepts & Strategic Choices
The Solid Support: 2-Chlorotrityl Chloride (2-CTC) Resin
The choice of solid support is a critical first step in any SPPS protocol.[5] For the applications described herein, we recommend the 2-Chlorotrityl Chloride (2-CTC) resin .[6][7]
-
Causality of Choice: The key advantage of the 2-CTC resin is its extreme acid lability.[6] This allows for the cleavage of the final product from the resin under very mild acidic conditions (e.g., 1-2% trifluoroacetic acid (TFA) in dichloromethane (DCM) or using mixtures of hexafluoroisopropanol and DCM).[8][9] This mild cleavage is crucial for preserving acid-sensitive side-chain protecting groups (e.g., Boc, Trt) on the peptide, enabling the synthesis of fully protected fragments that can be used in further solution-phase chemistry.
The Chloroacetyl Moiety: A Versatile Chemical Handle
The N-chloroacetyl group is more than just a protecting group; it is a reactive handle. The carbon atom bearing the chlorine is susceptible to SN2 attack by a variety of soft nucleophiles. This reactivity is central to its utility.
-
Mechanism of Action: The electron-withdrawing nature of the adjacent carbonyl group enhances the electrophilicity of the α-carbon. This makes it a prime target for nucleophiles like thiols (from cysteine), thioethers (from methionine), and primary amines (from lysine or the N-terminus). This targeted reactivity allows for chemoselective modifications.[10] For example, the thiol group of a cysteine residue can be used to form a stable thioether linkage, a common strategy for peptide cyclization.[11]
Experimental Workflows and Protocols
The following protocols provide a comprehensive workflow, from initial resin loading to the final cleavage of a modified peptide.
Workflow Overview
The overall strategy involves standard Fmoc-SPPS followed by a terminal chloroacetylation step, on-resin modification, and finally, cleavage.
Caption: General workflow for solid-phase synthesis and modification.
Protocol 1: Loading of this compound onto 2-CTC Resin
This protocol details the initial covalent attachment of the chloroacetylated amino acid to the solid support. This approach is used when the chloroacetyl moiety is desired at the C-terminus.
-
Rationale: The carboxylic acid of the amino acid derivative displaces the chloride from the 2-chlorotrityl resin, forming a stable ester linkage.[7] Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to neutralize the HCl generated during the reaction without competing in the primary reaction.
Materials:
-
2-Chlorotrityl chloride (2-CTC) resin (1.0 g, 1.5 mmol/g substitution)
-
This compound (2.0 equiv. relative to resin substitution)
-
Diisopropylethylamine (DIPEA) (4.0 equiv.)
-
Anhydrous Dichloromethane (DCM)
-
Methanol (MeOH)
-
Dimethylformamide (DMF)
-
Solid-phase synthesis vessel
Procedure:
-
Place the 2-CTC resin in the synthesis vessel and swell in anhydrous DCM for 30 minutes.
-
Drain the DCM.
-
In a separate flask, dissolve this compound in anhydrous DCM. Add the DIPEA and mix gently for 2 minutes.
-
Add the amino acid solution to the swollen resin. Agitate the mixture at room temperature for 2 hours.
-
To cap any unreacted chlorotrityl sites, add a volume of MeOH equivalent to the volume of the amino acid solution and agitate for an additional 30 minutes.[12]
-
Drain the reaction solution.
-
Wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x).[12]
-
Dry the resin under vacuum. A small sample can be cleaved to confirm loading efficiency by LC-MS.
Protocol 2: On-Resin N-Terminal Chloroacetylation
This protocol is used to introduce the chloroacetyl group at the N-terminus of a pre-synthesized, resin-bound peptide.
-
Rationale: After standard Fmoc-SPPS, the final N-terminal Fmoc group is removed, exposing a free primary amine.[5] This amine then acts as a nucleophile, attacking chloroacetyl chloride to form a stable amide bond.[13] This method is highly efficient and chemoselective for the N-terminal amine under these conditions.[14]
Materials:
-
Peptide-on-resin with a free N-terminus (1.0 g)
-
Chloroacetyl chloride (5.0 equiv. relative to resin substitution)
-
DIPEA (5.0 equiv.)
-
Anhydrous DCM or DMF
-
Solid-phase synthesis vessel
Procedure:
-
Ensure the peptide-resin has been fully deprotected at the N-terminus (e.g., treated with 20% piperidine in DMF). Wash thoroughly with DMF and DCM.
-
Swell the peptide-resin in anhydrous DCM.
-
In a separate flask, dissolve chloroacetyl chloride and DIPEA in anhydrous DCM. Caution: This reaction is exothermic; add reagents carefully, preferably in an ice bath.
-
Add the chloroacetylation solution to the resin.
-
Agitate the mixture at room temperature for 30-60 minutes.
-
Monitor the reaction for completion using a Kaiser test (should be negative, indicating no free primary amines remain).
-
Drain the reaction solution and wash the resin thoroughly with DCM (3x), DMF (3x), and DCM (3x).
-
The resin is now ready for subsequent modification or cleavage.
Protocol 3: On-Resin Thiol-Alkylation for Peptide Cyclization
This protocol describes the intramolecular cyclization of a peptide containing both an N-terminal chloroacetyl group and a downstream cysteine residue.
-
Rationale: The deprotected cysteine thiol side chain is a potent nucleophile. In the presence of a non-nucleophilic base like DIPEA or N-methylmorpholine (NMM), the thiol is deprotonated to the thiolate, which then attacks the electrophilic carbon of the chloroacetyl group, displacing the chloride and forming a stable thioether bridge.[10][11]
Caption: On-resin cyclization via thiol-alkylation.
Materials:
-
N-chloroacetylated peptide-on-resin containing a Cys residue (1.0 g)
-
DIPEA or NMM (3.0-5.0 equiv.)
-
Anhydrous DMF
Procedure:
-
Swell the resin in anhydrous DMF.
-
Add DIPEA or NMM to the resin slurry.
-
Agitate the reaction at room temperature. The reaction time can vary from 2 to 24 hours depending on the peptide sequence and steric hindrance.
-
Monitor the reaction by cleaving a small aliquot of resin and analyzing the product by LC-MS to observe the mass change corresponding to the loss of HCl.
-
Once complete, drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
Protocol 4: Mild Cleavage from 2-CTC Resin
This protocol details the final step of releasing the modified peptide from the solid support while keeping acid-labile side-chain protecting groups intact.
-
Rationale: A very low concentration of TFA is sufficient to protonate and cleave the ester linkage to the highly sensitive 2-CTC resin.[8] The use of a scavenger like triisopropylsilane (TIS) is generally not required at these low TFA concentrations but can be included as a precaution. Greener solvent alternatives to DCM, such as anisole, have also been shown to be effective.[9]
Materials:
-
Dry, modified peptide-on-resin (1.0 g)
-
Cleavage Cocktail A (Standard): 1-2% TFA in DCM (v/v)
-
Cleavage Cocktail B (Alternative): Acetic acid-trifluoroethanol-DCM (e.g., 1:2:7 v/v/v)
-
Cleavage Cocktail C (HFIP): 20% Hexafluoroisopropanol (HFIP) in DCM (v/v).[8]
-
Cold diethyl ether or methyl t-butyl ether (MTBE) for precipitation.[15]
-
Collection vessel
-
Centrifuge
Procedure:
-
Place the dry resin in a synthesis vessel.
-
Add the chosen cleavage cocktail (e.g., 10 mL per gram of resin).
-
Agitate gently for 30-60 minutes at room temperature. Multiple short treatments (e.g., 3 x 20 minutes) can be more effective.
-
Filter the solution away from the resin into a collection vessel.
-
Rinse the resin with a small amount of additional cleavage cocktail or pure DCM and combine the filtrates.
-
Concentrate the filtrate under reduced pressure to a small volume.
-
Add the concentrated solution dropwise to a flask of cold diethyl ether or MTBE with vigorous stirring to precipitate the crude peptide.[15]
-
Collect the precipitated peptide by centrifugation, decant the ether, and wash the pellet with fresh cold ether.
-
Dry the final product under vacuum.
Quantitative Data Summary
The efficiency of each step is critical for the overall success. The following table provides expected outcomes and key parameters.
| Step | Parameter | Typical Value/Range | Justification & Notes |
| Resin Loading | Loading Efficiency | 0.4 - 0.8 mmol/g | Varies with steric hindrance of the first amino acid. Determined by Fmoc cleavage UV analysis or gravimetrically. |
| Coupling | Coupling Efficiency | >99.5% | Monitored by Kaiser test. Incomplete coupling requires a second coupling step. |
| Chloroacetylation | Reaction Time | 30 - 60 min | Monitor with Kaiser test. Should be negative upon completion. |
| Cyclization | Reaction Time | 2 - 24 hours | Sequence-dependent. Monitor by LC-MS analysis of cleaved aliquots. |
| Cleavage | Yield | 70 - 95% | Dependent on peptide length and sequence. Losses occur during precipitation and handling. |
| Purity (Crude) | Purity by HPLC | 50 - 85% | Highly variable. Purification via preparative HPLC is almost always necessary. |
Concluding Remarks for the Modern Peptide Chemist
The use of this compound and related N-terminal chloroacetylation strategies represents a powerful tool in the peptide chemist's arsenal. The protocols outlined here provide a robust framework for creating conformationally constrained peptides, such as cyclic peptides, and for installing a reactive handle for bioconjugation. The true value of this approach lies in its seamless integration into standard Fmoc-SPPS workflows and its compatibility with mild cleavage conditions afforded by 2-CTC resin. By understanding the causality behind each step—from resin selection to the specific conditions for cyclization and cleavage—researchers can confidently design and execute syntheses of complex and novel peptide-based molecules for advanced applications in drug discovery and materials science.
References
-
Jadhav, S. A., & Tilve, S. G. (2019). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Synthetic Communications, 49(3), 433-444. [Link][13][14]
-
Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link][5]
-
Jadhav, S. A., & Tilve, S. G. (2019). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Phosphorus, Sulfur, and Silicon and the Related Elements, 194(4), 421-427. [Link][3]
-
Applied Biosystems. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link][2]
-
Robey, F. A., & Linder, W. (1991). U.S. Patent No. 5,066,716. Washington, DC: U.S. Patent and Trademark Office. [11]
-
Bollhagen, R., Schmiedberger, M., Barlos, K., & Grell, E. (1994). A New Reagent for the Cleavage of Fully Protected Peptides synthesised on 2-Chlorotrityl Chloride Resin. Journal of the Chemical Society, Chemical Communications, (22), 2559-2560. [Link][8]
-
Bonkowski, B., et al. (2013). Basic Concepts of using Solid Phase Synthesis to Build Small Organic Molecules using 2-Chlorotrityl Chloride Resin. Modern Chemistry & Applications, 1(113). [Link][6]
-
Giraud, M., Cavelier, F., & Martinez, J. (1998). Synthesis of N-chloroacetyl derivatives of amino acids and their use for the conjugation of polypeptides to thiol-carrying compounds. The Journal of Organic Chemistry, 63(25), 9259-9264. [Link]
-
ResearchGate. (2018). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. [Link][14]
-
Linder, W., & Robey, F. A. (1987). Automated synthesis and use of N-chloroacetyl-modified peptides for the preparation of synthetic peptide polymers and peptide-protein immunogens. International journal of peptide and protein research, 30(6), 794-800. [Link][10]
-
Tulla-Puche, J., et al. (2020). Cleaving protected peptides from 2-chlorotrityl chloride resin. Moving away from dichloromethane. Green Chemistry, 22(19), 6469-6475. [Link][9]
-
Christensen, M., & Schou, O. (1978). N-alkylation of amino acid residues by chloromethyl groups. A potential side reaction in the solid phase peptide synthesis. International journal of peptide and protein research, 12(3), 121-129. [Link]
-
Muttenthaler, M., King, G. F., Adams, D. J., & Alewood, P. F. (2019). Trends in peptide drug discovery. Nature reviews Drug discovery, 20(4), 309-325. [Link][1]
-
Bjelogrlić, S., et al. (2023). Syntheses and Solid-State Characterizations of N-Alkylated Glycine Derivatives. Crystals, 13(10), 1458. [Link]
-
Bonkowski, B., et al. (2013). Basic Concepts of using Solid Phase Synthesis to Build Small Organic Molecules using 2-Chlorotrityl Chloride Resin. Mod Chem appl, 1(113). [Link][7]
-
Boncher, T., et al. (2016). Building Peptidomimetics using Solid Phase Synthesis with 2-Chlorotrityl Chloride Resin. Journal of developing drugs, 5(4). [Link][12]
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- 6. researchgate.net [researchgate.net]
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- 9. Cleaving protected peptides from 2-chlorotrityl chloride resin. Moving away from dichloromethane - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Automated synthesis and use of N-chloroacetyl-modified peptides for the preparation of synthetic peptide polymers and peptide-protein immunogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. US5066716A - Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides - Google Patents [patents.google.com]
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- 14. researchgate.net [researchgate.net]
- 15. peptide.com [peptide.com]
Quantifying Protein Modification with 2-[(2-Chloroacetyl)amino]butanoic Acid: An Application Note and Protocol
Introduction
The precise quantification of protein modifications is a cornerstone of modern proteomics, providing critical insights into cellular signaling, disease pathogenesis, and drug action. Chemical probes have emerged as indispensable tools for enriching and identifying these modifications.[1] Among these, electrophilic probes that covalently label specific amino acid residues offer a powerful strategy for in-depth proteomic analysis.[2] This application note details the use of 2-[(2-Chloroacetyl)amino]butanoic acid, a chloroacetamide-containing chemical probe, for the targeted labeling and subsequent quantification of modified proteins by mass spectrometry.
The chloroacetamide moiety is a reactive electrophile that primarily targets nucleophilic amino acid residues.[3] While traditionally used for targeting cysteines, its reactivity can be modulated by the local protein microenvironment, potentially leading to the labeling of other residues such as lysine and histidine.[4][5] This probe, an analogue of the non-proteinogenic amino acid 2-aminobutanoic acid, offers a unique chemical handle for covalent modification. The incorporation of a butanoic acid chain provides a structural element that can influence protein interactions prior to covalent labeling. Understanding the reactivity and specificity of this probe is paramount for its effective application in quantitative proteomics.
This guide provides a comprehensive overview of the principles, protocols, and data analysis strategies for utilizing this compound to quantify protein modifications. It is intended for researchers, scientists, and drug development professionals seeking to employ chemical proteomics to elucidate the intricacies of protein function and regulation.
Principle of the Method
The fundamental principle behind this method lies in the covalent modification of nucleophilic amino acid residues on a protein by the electrophilic chloroacetyl group of this compound. The chloroacetyl group reacts with nucleophiles, such as the thiol group of cysteine or the amine group of lysine, via a nucleophilic substitution reaction, forming a stable thioether or amine linkage, respectively.[6][7]
The reaction is initiated by the nucleophilic attack of the amino acid side chain on the electrophilic carbon of the chloroacetyl group, leading to the displacement of the chlorine atom. The efficiency and selectivity of this labeling are influenced by several factors, including the pH of the reaction buffer, the accessibility of the target residue on the protein surface, and the intrinsic nucleophilicity of the amino acid side chain.[8]
Following the labeling reaction, the protein is proteolytically digested, typically with trypsin, to generate a complex mixture of peptides.[9] These peptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The covalent modification by this compound results in a specific mass shift in the modified peptides, which can be readily identified and quantified using specialized proteomics software.[10] By comparing the abundance of the modified peptides between different experimental conditions, researchers can quantify changes in protein modification levels.
Figure 1: Workflow for Quantifying Protein Modification.
Materials and Reagents
Reagents
-
Protein of interest or complex protein lysate
-
This compound (synthesis may be required)
-
Urea
-
Tris-HCl
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
Acetonitrile (ACN) (HPLC grade)
-
Water (HPLC grade)
-
BCA Protein Assay Kit
Equipment
-
Thermomixer or incubator
-
Centrifuge
-
Ultrasonic homogenizer (for cell lysis)
-
pH meter
-
Liquid chromatography system
-
Tandem mass spectrometer (e.g., Orbitrap or Q-TOF)
-
Lyophilizer (optional)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
Experimental Protocol
This protocol provides a generalized procedure for labeling a protein sample with this compound, followed by preparation for mass spectrometry analysis. Optimization of reaction conditions, such as probe concentration and incubation time, may be necessary for specific proteins or proteomes.
Part 1: Protein Preparation and Labeling
-
Protein Solubilization:
-
For purified proteins, dissolve the protein in labeling buffer (e.g., 50 mM Tris-HCl, pH 8.0) to a final concentration of 1-5 mg/mL.
-
For cell or tissue lysates, lyse the cells in a suitable lysis buffer containing 8 M urea and 50 mM Tris-HCl, pH 8.0. Sonicate the lysate on ice to shear DNA and clarify by centrifugation. Determine the protein concentration using a BCA assay.
-
-
Reduction and Alkylation (Control Sample):
-
For a control sample to assess non-specific binding and endogenous modifications, perform a standard reduction and alkylation.
-
Add DTT to a final concentration of 10 mM and incubate at 37°C for 1 hour.
-
Add IAA to a final concentration of 20 mM and incubate in the dark at room temperature for 30 minutes.
-
-
Labeling with this compound:
-
Prepare a stock solution of this compound in a suitable solvent like DMSO.
-
Add the probe to the protein solution to the desired final concentration (e.g., 1-10 mM). The optimal concentration should be determined empirically.
-
Incubate the reaction at room temperature for 1-2 hours.[8] The reaction can be carried out in the dark to minimize potential photo-lability of the reagent.[8]
-
-
Quenching the Reaction:
-
Quench the labeling reaction by adding a final concentration of 10 mM DTT or another thiol-containing reagent to consume any unreacted probe.
-
Part 2: Sample Preparation for Mass Spectrometry
-
Buffer Exchange/Cleanup:
-
Remove excess probe and other small molecules by buffer exchange using spin filtration devices or by precipitating the protein with acetone or trichloroacetic acid (TCA).
-
-
Protein Digestion:
-
Resuspend the labeled protein in a digestion buffer (e.g., 50 mM Tris-HCl, pH 8.0). If using urea, dilute the sample to less than 2 M urea before adding trypsin.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Peptide Desalting:
-
Acidify the peptide mixture with formic acid to a final concentration of 0.1%.
-
Desalt the peptides using a C18 SPE cartridge. Wash the cartridge with 0.1% formic acid and elute the peptides with a solution of 50-80% acetonitrile in 0.1% formic acid.
-
Lyophilize the eluted peptides or dry them in a vacuum centrifuge.
-
Figure 2: Experimental Workflow Diagram.
Data Analysis and Interpretation
Mass Spectrometry Data Acquisition
Acquire data on a high-resolution mass spectrometer in data-dependent acquisition (DDA) mode. Set the instrument to select the most intense precursor ions for fragmentation by higher-energy collisional dissociation (HCD).
Database Searching
Analyze the raw mass spectrometry data using a suitable proteomics search engine (e.g., MaxQuant, Proteome Discoverer, or similar). Configure the search parameters to include the mass of the this compound adduct as a variable modification on relevant amino acid residues (e.g., Cys, Lys, His). The monoisotopic mass of the modification is calculated from the chemical formula of the added moiety (C6H8NO2), which is 126.0555 Da.
Quantification
Perform label-free quantification (LFQ) or stable isotope labeling by amino acids in cell culture (SILAC)-based quantification to compare the abundance of modified peptides across different samples. The intensity of the precursor ion corresponding to the modified peptide is used as a measure of its abundance.
Data Interpretation
The output from the search engine will provide a list of identified peptides and the sites of modification. The quantitative data will indicate the relative abundance of each modified peptide in the different samples. It is crucial to manually inspect the MS/MS spectra of modified peptides to ensure confident identification of the modification site.
Example Data Presentation
| Protein | Peptide Sequence | Modified Residue | Fold Change (Treated/Control) | p-value |
| Protein X | ACDEFGHIK | Cys-123 | 3.5 | 0.001 |
| Protein Y | LMNOPQRST | Lys-45 | 2.1 | 0.025 |
| Protein Z | VWXYZABCD | Cys-78 | -1.8 | 0.041 |
This table represents hypothetical data for illustrative purposes.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Insufficient probe concentration. | Increase the concentration of this compound. |
| Short incubation time. | Increase the incubation time. | |
| Inaccessible target residues. | Consider partial denaturation of the protein (if compatible with the experimental goals). | |
| Incorrect pH. | Optimize the pH of the labeling buffer (typically pH 7-8.5).[8] | |
| High Background/Non-specific Labeling | Probe concentration is too high. | Decrease the concentration of the probe. |
| Reaction time is too long. | Decrease the incubation time. | |
| Ineffective quenching. | Ensure complete quenching of the reaction with a sufficient excess of a thiol-containing reagent. | |
| Poor Peptide Identification | Inefficient digestion. | Ensure complete denaturation and reduction before digestion. Optimize trypsin-to-protein ratio and digestion time. |
| Sample loss during preparation. | Handle samples carefully, especially during desalting and transfer steps. | |
| Ambiguous Modification Site Localization | Low-quality MS/MS spectra. | Optimize fragmentation energy (HCD collision energy). |
| Insufficient fragmentation. | Consider using alternative fragmentation methods if available (e.g., ETD). |
Conclusion
The use of this compound as a chemical probe provides a valuable method for the covalent labeling and quantification of protein modifications. Its reactivity towards nucleophilic amino acid residues allows for the targeted enrichment and identification of modified sites within the proteome. The detailed protocols and data analysis guidelines presented in this application note offer a robust framework for researchers to employ this probe in their investigations of protein function and regulation. As with any chemical proteomics approach, careful optimization of experimental conditions and rigorous data validation are essential for obtaining high-quality, reproducible results. This methodology, when properly executed, can yield significant insights into the dynamic landscape of the proteome.
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-
Hofer, A., et al. (2016). Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins. Bioconjugate Chemistry, 27(9), 2351-2359. [Link]
-
Mori, M., et al. (2019). Reaction of Chloroacetyl-Modified Peptides with Mercaptoundecahydrododecaborate (BSH) Is Accelerated by Basic Amino Acid Residues in the Peptide. Molecules, 24(19), 3538. [Link]
-
Sutherland, B. W., et al. (2008). Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry. Methods in Cell Biology, 89, 29-54. [Link]
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von der Ohe, J., et al. (2019). Analysis of protein chlorination by mass spectrometry. Free Radical Biology and Medicine, 143, 219-230. [Link]
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Francis, G. L. (2010). Protein chemical modifications and their applications in metalloenzyme studies. Current Opinion in Chemical Biology, 14(2), 238-244. [Link]
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Pace, N. R., et al. (2023). Cellular Exposure to Chloroacetanilide Herbicides Induces Distinct Protein Destabilization Profiles. ACS Chemical Biology, 18(8), 1756-1767. [Link]
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von der Ohe, J., et al. (2019). Analysis of protein chlorination by mass spectrometry. ResearchGate. [Link]
-
Vedadi, M., et al. (2013). Discovery of an in vivo chemical probe of the lysine methyltransferases G9a and GLP. Journal of Medicinal Chemistry, 56(21), 8971-8980. [Link]
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-
Hofer, A., et al. (2018). Chloroacetamide-Modified Nucleotide and RNA for Bioconjugations and Cross-Linking with RNA-Binding Proteins. Angewandte Chemie International Edition, 57(34), 11039-11043. [Link]
-
Pace, N. R., et al. (2023). Cellular Exposure to Chloroacetanilide Herbicides Induces Distinct Protein Destabilization Profiles. ACS Chemical Biology. [Link]
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Panda, J., et al. (2024). a) Reaction of amino alcohols and amino acids with chloroacetyl chloride. ResearchGate. [Link]
-
Wozniak, M., et al. (2023). Profiling the proteome-wide selectivity of diverse electrophiles. ResearchGate. [Link]
-
Schneider, L., et al. (2022). Application of chemical probes for protease labeling and competitive. ResearchGate. [Link]
-
Guttman, M. (2016). STRUCTURAL ANALYSIS OF PROTEIN THERAPEUTICS USING COVALENT LABELING – MASS SPECTROMETRY. UMass ScholarWorks. [Link]
-
Vinogradova, E. V., et al. (2020). An activity-guided map of electrophile-cysteine interactions in primary human T cells. Cell Chemical Biology, 27(12), 1565-1578.e9. [Link]
-
Fiammengo, R., et al. (2019). (a) Schematic representation of the covalent labeling approach of. ResearchGate. [Link]
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-
The Proteomics Scientist. (2022, April 22). Protein identification: A deeper dive into analysis of MS-based proteomics data [Video]. YouTube. [Link]
-
Wang, C., et al. (2020). Chemical proteomic profiling of lysine crotonylation using minimalist bioorthogonal probes in mammalian cells. Chemical Science, 11(13), 3347-3352. [Link]
-
Panda, J., et al. (2024). Chloroacetyl products from aminoalcohols and aminoacids. ResearchGate. [Link]
-
Parker, C. G., et al. (2020). Chemoproteomic profiling of kinases in live cells using electrophilic sulfonyl triazole probes. Chemical Science, 11(35), 9418-9425. [Link]
-
O'Connor, K., et al. (2018). Biosynthesis of 2-aminooctanoic acid and its use to terminally modify a lactoferricin B peptide derivative for improved antimicrobial activity. Applied Microbiology and Biotechnology, 102(2), 701-711. [Link]
-
PrepChem. (n.d.). Preparation of 2-chlorobutyric acid. [Link]
-
Beavis, R. C., & Chait, B. T. (1990). High-Accuracy Molecular Mass Determination of Proteins Using Matrix-Assisted Laser Desorption Mass Spectrometry. Analytical Chemistry, 62(17), 1836-1840. [Link]
-
Wozniak, M., et al. (2023). A Highly Reactive Cysteine-Targeted Acrylophenone Chemical Probe That Enables Peptide/Protein Bioconjugation and Chemoproteomics Analysis. Journal of the American Chemical Society, 145(47), 25583-25593. [Link]
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-
Geoghegan, K. F. (2004). Modification of amino groups. Current Protocols in Protein Science, Chapter 15, Unit 15.2. [Link]
-
Mitchison, T. (2013, November 17). Microscopy: Labeling Proteins with Fluorescent Probes [Video]. YouTube. [Link]
-
Cayman Chemical. (2020, September 11). Chemical Probes as Essential Tools for Biological Discovery [Video]. YouTube. [Link]
-
Yajima, T., et al. (2007). Preparation of optically active 2-aminobutanoic acid via optical resolution by replacing crystallization. Bioscience, Biotechnology, and Biochemistry, 71(5), 1338-1341. [Link]
-
Bose, K., & Bothner-By, A. A. (1983). Two new bifunctional protein modification reagents and their application to the study of parvalbumin. Biochemistry, 22(6), 1342-1347. [Link]
-
De, S., et al. (2018). A Chemical Probe for Protein Crotonylation. Angewandte Chemie International Edition, 57(16), 4335-4339. [Link]
-
Suga, H., et al. (2023). Selective thioether macrocyclization of peptides having the N-terminal 2-chloroacetyl group and competing two or three cysteine residues in translation. Organic & Biomolecular Chemistry, 21(32), 6528-6533. [Link]
-
Zhang, K., et al. (2010). Identification of Four Novel Types of in Vitro Protein Modifications. Journal of Proteome Research, 9(7), 3743-3751. [Link]
-
de Souza, R. O. M. A., et al. (2017). A continuous-flow protocol for the synthesis of enantiomerically pure intermediates of anti epilepsy and anti tuberculosis Activ. The Royal Society of Chemistry. [Link]
-
UCB, Inc. (2000). 21035 Keppra Clinical Pharmacology Biopharmaceutics Review Part 2. accessdata.fda.gov. [Link]
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- 3. Cellular Exposure to Chloroacetanilide Herbicides Induces Distinct Protein Destabilization Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Reaction of Chloroacetyl-Modified Peptides with Mercaptoundecahydrododecaborate (BSH) Is Accelerated by Basic Amino Acid Residues in the Peptide | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Analysis of protein chlorination by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Site-Specific Protein Modification using 2-[(2-Chloroacetyl)amino]butanoic acid
Abstract
Site-specific protein modification is a cornerstone of modern chemical biology, enabling the creation of precisely engineered bioconjugates for therapeutic, diagnostic, and research applications.[1][2] This guide provides an in-depth exploration of 2-[(2-Chloroacetyl)amino]butanoic acid, a specialized reagent for the targeted covalent modification of proteins. We delve into the underlying chemical principles, provide detailed protocols for labeling and characterization, and offer expert insights into experimental design and troubleshooting. The chloroacetyl moiety serves as a mild electrophile that exhibits a strong preference for the nucleophilic thiol side chain of cysteine residues, facilitating highly selective protein alkylation under biocompatible conditions.[3] This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful tool for creating well-defined protein conjugates.
Principle of the Method: Cysteine-Directed Alkylation
The chemical modification of proteins allows for the attachment of various functional units, such as detection probes, polymers, or drug molecules.[4][5] The primary challenge lies in achieving modification at a single, predetermined site to ensure product homogeneity and preserve protein function. This compound capitalizes on the unique reactivity of the cysteine side chain to achieve this specificity.
Mechanism of Action
The core of the modification strategy is a bimolecular nucleophilic substitution (SN2) reaction. The chloroacetyl group contains an electrophilic carbon atom due to the electron-withdrawing effects of the adjacent carbonyl and chlorine atoms. The thiol group of a cysteine residue, particularly in its deprotonated thiolate form (-S⁻), is a potent nucleophile that attacks this electrophilic carbon. The chlorine atom is subsequently displaced as a leaving group, forming a stable thioether bond between the protein and the reagent.
The reaction rate is highly dependent on the pKa of the cysteine thiol (~8.3) and the pH of the reaction buffer. For the reaction to proceed efficiently, the thiol must be in its more nucleophilic thiolate form. Therefore, conducting the reaction at a pH between 7.0 and 8.5 is critical for promoting thiolate formation while minimizing potential side reactions with other nucleophilic residues like lysine (pKa ~10.5) or the N-terminus (pKa ~8.0).[6][7]
Caption: Reaction mechanism for cysteine alkylation.
Advantages of the Reagent
-
High Selectivity: The chloroacetyl group is a "soft" electrophile that reacts preferentially with the "soft" nucleophilic thiol of cysteine, leading to high site-selectivity.
-
Biocompatible Conditions: The reaction proceeds efficiently in aqueous buffers at or near physiological pH and moderate temperatures, preserving the protein's native structure and function.[8]
-
Stable Linkage: The resulting thioether bond is highly stable across a wide range of pH and temperature conditions, making it suitable for downstream applications.[2]
-
Amino Acid Scaffold: The butanoic acid backbone provides a familiar chemical structure that can enhance solubility and biocompatibility.
Experimental Design and Considerations
A successful conjugation experiment requires careful planning, from protein preparation to reaction optimization and final analysis. The workflow below outlines the critical stages.
Caption: General experimental workflow for protein modification.
Protein Preparation
-
Purity: The target protein should be of high purity (>95%) to avoid modification of contaminating proteins.
-
Cysteine Accessibility: The target cysteine residue must be solvent-accessible. If the protein of interest lacks a suitable cysteine, site-directed mutagenesis can be employed to introduce one at a specific location. Conversely, unwanted reactive cysteines may need to be mutated to less reactive residues like serine or alanine.
-
Buffer System: The choice of buffer is critical. Avoid buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT, β-mercaptoethanol) as they will compete with the protein for the reagent. Recommended buffers include phosphate (PBS) or HEPES at a pH between 7.0 and 8.5.
Reaction Optimization
The optimal conditions for modification will vary depending on the specific protein and its reactivity. It is highly recommended to perform small-scale pilot experiments to optimize the following parameters.
| Parameter | Recommended Range | Rationale & Key Insights |
| pH | 7.0 - 8.5 | Balances the need for cysteine deprotonation (higher pH) with the risk of modifying other residues like lysine (risk increases at pH > 8.5). A starting pH of 7.4 is common.[7] |
| Molar Excess of Reagent | 10- to 100-fold | A higher excess drives the reaction to completion but increases the risk of non-specific labeling. Start with a 20-fold excess and adjust based on labeling efficiency.[9] |
| Reaction Temperature | 4°C to 25°C (Room Temp) | Lower temperatures (4°C) can increase selectivity and are gentler on sensitive proteins, but require longer incubation times. Room temperature reactions are typically faster. |
| Incubation Time | 1 - 4 hours | Monitor the reaction progress over time to determine the optimal endpoint. Prolonged incubation can lead to non-specific modification or sample degradation.[9] |
Detailed Protocols
Disclaimer: These protocols provide a general framework. Specific concentrations, volumes, and incubation times should be optimized for your particular protein of interest.
Protocol 1: Site-Specific Labeling of a Cysteine-Containing Protein
Materials:
-
Purified, cysteine-containing protein in a suitable buffer (e.g., 1x PBS, pH 7.4).
-
This compound.
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Quenching solution: 1 M L-cysteine or N-acetylcysteine in water.
-
Desalting columns or dialysis equipment for purification.
Procedure:
-
Protein Preparation:
-
Prepare the protein solution at a concentration of 1-10 mg/mL in a pre-chilled, non-nucleophilic buffer (e.g., 1x PBS, pH 7.4). Ensure any thiol-based reducing agents have been removed.
-
-
Reagent Stock Preparation:
-
Immediately before use, prepare a 100 mM stock solution of this compound in anhydrous DMSO. For example, dissolve the appropriate mass of the reagent in a small volume of DMSO. Vortex briefly to ensure it is fully dissolved.
-
-
Labeling Reaction:
-
Calculate the volume of the 100 mM reagent stock needed to achieve the desired molar excess (e.g., 20-fold) relative to the protein.
-
Add the calculated volume of the reagent stock to the protein solution. Add the DMSO dropwise while gently vortexing to prevent protein precipitation.
-
Incubate the reaction mixture for 2 hours at room temperature (or overnight at 4°C) with gentle end-over-end rotation.
-
-
Quenching the Reaction:
-
To stop the reaction, add the quenching solution to a final concentration of 10-20 mM. This will consume any unreacted chloroacetyl reagent.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification:
-
Remove the excess, unreacted reagent and the quenching agent from the labeled protein. This can be achieved by dialysis against the storage buffer, or by using size-exclusion chromatography (SEC) / desalting columns according to the manufacturer's instructions.
-
The purified, modified protein is now ready for characterization and downstream applications.
-
Protocol 2: Characterization of the Modified Protein
Confirmation of successful and site-specific modification is essential. A multi-step analytical approach is recommended.[9]
A. Analysis by Mass Spectrometry (MS)
-
Principle: Covalent modification adds the mass of the reagent (minus HCl) to the protein. This mass shift can be precisely detected by MS.
-
Expected Mass Shift: The net mass addition from this compound is 141.15 Da . (C₆H₁₀NO₂Cl + Protein-SH → Protein-S-C₆H₉NO₂ + HCl).
-
Intact Protein Analysis (LC-MS):
-
Dilute a small aliquot of the pre- and post-modification protein samples to ~0.1 mg/mL.
-
Analyze via liquid chromatography coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Deconvolute the resulting spectra to obtain the zero-charge mass of the protein. Compare the mass of the modified protein to the unmodified control to confirm the expected mass shift. This also reveals the extent of labeling (e.g., presence of unmodified, single-labeled, or double-labeled species).
-
-
Peptide Mapping Analysis (LC-MS/MS):
-
Denature, reduce (with DTT), and alkylate (with iodoacetamide to cap any remaining free cysteines) both the modified and unmodified protein samples.
-
Digest the proteins into smaller peptides using a protease like trypsin.
-
Analyze the resulting peptide mixtures by LC-MS/MS.
-
Search the MS/MS data against the protein sequence, including the potential mass modification of +141.15 Da on cysteine residues. The identification of a peptide with this specific mass shift on the target cysteine confirms the precise site of modification.[10]
-
B. Analysis by SDS-PAGE
-
While the mass change is too small to be resolved, SDS-PAGE is useful for a qualitative assessment of the reaction. It can help visualize protein integrity, check for aggregation or precipitation, and confirm that the protein was not degraded during the labeling process.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No / Low Labeling Efficiency | 1. Inactive reagent (hydrolyzed).2. Target cysteine is not accessible.3. Insufficient molar excess or reaction time.4. Presence of competing nucleophiles in buffer. | 1. Prepare fresh reagent stock immediately before use.2. Confirm cysteine accessibility via structural models or denaturing labeling conditions (if applicable).3. Increase molar excess of reagent or extend incubation time.4. Perform buffer exchange into a recommended buffer (PBS, HEPES). |
| Multiple Modifications / Non-specific Labeling | 1. Molar excess of reagent is too high.2. Reaction pH is too high (>8.5), promoting lysine modification.3. Incubation time is too long. | 1. Reduce the molar excess of the labeling reagent.2. Lower the reaction pH to 7.0-7.5 to increase cysteine specificity.3. Reduce the incubation time; monitor reaction progress. |
| Protein Precipitation | 1. High concentration of organic solvent (DMSO/DMF).2. Protein is unstable under reaction conditions.3. Modification affects protein solubility. | 1. Add reagent stock solution slowly while mixing. Keep final organic solvent concentration below 5-10% (v/v).2. Perform the reaction at a lower temperature (4°C).3. Include stabilizing excipients (e.g., arginine, non-ionic detergents) in the reaction buffer. |
References
-
Sacca, B., & Niemeyer, C. M. (2012). DNA–Protein Conjugates—Synthesis and Applications in Nanobiotechnology. Angewandte Chemie International Edition, 51(38), 9438-9459. Available at: [Link]
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Gau, B. C., Chen, Y., & Wu, W. (2013). Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry. Analytical Chemistry, 85(1), 4-22. Available at: [Link]
-
Baslé, A., et al. (2010). Chemical modifications of proteins and their applications in metalloenzyme studies. Journal of Inorganic Biochemistry, 104(9), 943-952. Available at: [Link]
-
Single Use Support. (2023). Bioconjugates: Examples & Applications. Available at: [Link]
-
Singh, I., et al. (2021). Conjugation as a Tool in Therapeutics: Role of Amino Acids/Peptides-Bioactive (Including Heterocycles) Hybrid Molecules in Treating Infectious Diseases. Molecules, 26(11), 3241. Available at: [Link]
-
Jiskra, J., et al. (2021). Analytical Techniques for Structural Characterization of Proteins in Solid Pharmaceutical Forms: An Overview. Pharmaceutics, 13(9), 1349. Available at: [Link]
-
Niemeyer, C. M. (Ed.). (2009). Site-specific chemical modifications of proteins. John Wiley & Sons. Available at: [Link]
- Google Patents. (2011). CN102241600A - Preparation method of 2-amino butyric acid.
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Dinh, T. V., et al. (2015). Molecular identification and functional characterization of the first N α-acetyltransferase in plastids by global acetylome profiling. Proteomics, 15(2-3), 500-512. Available at: [Link]
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Bigge, J. C., et al. (1995). Nonselective and efficient fluorescent labeling of glycans using 2-amino benzamide and anthranilic acid. Analytical Biochemistry, 230(2), 229-238. Available at: [Link]
-
Rajan, R., et al. (2018). Biosynthesis of 2-aminooctanoic acid and its use to terminally modify a lactoferricin B peptide derivative for improved antimicrobial activity. Applied Microbiology and Biotechnology, 102(3), 1251-1262. Available at: [Link]
-
Abbvie. (n.d.). Bioconjugation application notes. Available at: [Link]
-
Al-Ostath, A., et al. (2023). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Molecules, 28(14), 5483. Available at: [Link]
-
Bonifacino, J. S. (2001). Biosynthetic labeling of proteins. Current Protocols in Immunology, Chapter 8, Unit 8.12. Available at: [Link]
-
Schmidt, C., & Urlaub, H. (2012). A Protocol for the Identification of Protein-protein Interactions Based on 15N Metabolic Labeling, Immunoprecipitation, Quantitative Mass Spectrometry and Affinity Modulation. Journal of Visualized Experiments, (67), e4233. Available at: [Link]
-
Scheck, R. A., & Francis, M. B. (2015). One-step site-specific modification of native proteins with 2-pyridinecarboxyaldehydes. Nature Chemical Biology, 11(6), 400-405. Available at: [Link]
-
Mendoza, V. L., & Vachet, R. W. (2009). Covalent Labeling-Mass Spectrometry with Non-Specific Reagents for Studying Protein Structure and Interactions. Mass Spectrometry Reviews, 28(5), 786-815. Available at: [Link]
-
Yajima, T., et al. (2007). Preparation of optically active 2-aminobutanoic acid via optical resolution by replacing crystallization. Bioscience, Biotechnology, and Biochemistry, 71(5), 1338-1341. Available at: [Link]
-
Cooper, M. S., Sabbah, E., & Mather, S. J. (2006). Conjugation of chelating agents to proteins and radiolabeling with trivalent metallic isotopes. Nature Protocols, 1(1), 314-317. Available at: [Link]
-
Wagner, A., et al. (2006). Activity-based substrate profiling for Gcn5-related N-acetyltransferases: the use of chloroacetyl-coenzyme A to identify protein substrates. Journal of the American Chemical Society, 128(48), 15356-15357. Available at: [Link]
-
Scheck, R. A., & Francis, M. B. (2015). One-step site-specific modification of native proteins with 2-pyridinecarboxyaldehydes. Nature Chemical Biology, 11, 400-405. Available at: [Link]
-
Cell Signaling Technology. (2024). Immunoprecipitation Protocol: A Visual Guide. YouTube. Available at: [Link]
-
ResearchGate. (n.d.). Functional Targets for Bioconjugation. Available at: [Link]
-
PrepChem. (n.d.). Preparation of 2-chlorobutyric acid. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). A continuous-flow protocol for the synthesis of enantiomerically pure intermediates of anti epilepsy and anti tuberculosis Activ. Available at: [Link]
-
U.S. Food and Drug Administration. (1989). Keppra Clinical Pharmacology Biopharmaceutics Review Part 2. Available at: [Link]
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- 4. researchgate.net [researchgate.net]
- 5. One-step site-specific modification of native proteins with 2-pyridinecarboxyaldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical modifications of proteins and their applications in metalloenzyme studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conjugation of chelating agents to proteins and radiolabeling with trivalent metallic isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Covalent Labeling-Mass Spectrometry with Non-Specific Reagents for Studying Protein Structure and Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescent Labeling of Proteins with 2-[(2-Chloroacetyl)amino]butanoic Acid Analogues
Introduction: Precision in Protein Visualization
In the intricate landscape of cellular biology and drug development, the ability to visualize and track proteins is paramount. Fluorescent labeling has emerged as a cornerstone technique, offering unparalleled sensitivity and specificity in elucidating protein function, localization, and interactions.[1][2] Among the diverse chemical strategies for protein modification, covalent labeling with haloacetyl derivatives stands out for its robustness and specificity, particularly towards cysteine residues. This application note provides a comprehensive guide to the use of 2-[(2-Chloroacetyl)amino]butanoic acid analogues for the fluorescent labeling of proteins. These reagents offer a unique combination of a reactive chloroacetyl moiety for covalent bond formation and a butanoic acid scaffold that can be derivatized with a wide array of fluorescent reporters. This approach allows for the site-specific labeling of proteins, minimizing perturbations to their native structure and function.[2]
The primary advantage of using chloroacetamide-based reagents lies in their specific reactivity with the thiol group of cysteine residues.[3] This reaction proceeds via a nucleophilic substitution mechanism, forming a stable thioether bond. By strategically introducing or utilizing existing cysteine residues, researchers can achieve precise control over the location of the fluorescent label. This is a significant advantage over less specific methods that target more abundant amino acids like lysine, which can lead to heterogeneous labeling and potential disruption of protein activity.[4]
This guide is designed for researchers, scientists, and drug development professionals seeking to implement this powerful labeling strategy. We will delve into the underlying chemical principles, provide detailed step-by-step protocols, and offer insights into the characterization and troubleshooting of the labeling process, ensuring a self-validating and reproducible workflow.
Chemical Principle: The Chloroacetamide-Cysteine Reaction
The covalent labeling of proteins with this compound analogues hinges on the specific and efficient reaction between the chloroacetyl group and the sulfhydryl group of a cysteine residue. This reaction, a classic example of nucleophilic substitution, results in the formation of a stable thioether linkage, permanently attaching the fluorescent probe to the protein.
The reaction is highly dependent on the pH of the solution. The thiol group of cysteine must be in its deprotonated, thiolate anion form (RS-) to act as an effective nucleophile. Therefore, the reaction is typically carried out at a pH slightly above the pKa of the cysteine thiol group (which is approximately 8.3), usually in the range of 7.5 to 8.5. At this pH, a sufficient concentration of the reactive thiolate is present to drive the reaction forward at a reasonable rate. It is important to avoid excessively high pH values, which can lead to side reactions such as hydrolysis of the chloroacetamide group or denaturation of the protein.
The specificity of the reaction for cysteine over other nucleophilic amino acid side chains (such as lysine or histidine) is a key advantage of this method. While these other residues can react with chloroacetamides, the reaction with the highly nucleophilic thiolate of cysteine is significantly faster under the optimized pH conditions.[3]
Reaction Mechanism Workflow
Sources
- 1. Using unnatural amino acids to selectively label proteins for cellular imaging: a cell biologist viewpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New strategies for fluorescently labeling proteins in the study of amyloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
Troubleshooting & Optimization
reducing off-target reactions of 2-[(2-Chloroacetyl)amino]butanoic acid
Welcome to the technical support center for 2-[(2-Chloroacetyl)amino]butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for your experiments. Here, we delve into the causality behind experimental choices to empower you with the knowledge to mitigate off-target reactions and optimize your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
This compound is an electrophilic reagent primarily used for the covalent modification of proteins. The chloroacetyl group is reactive towards nucleophilic amino acid residues, with a preference for cysteine. This makes it a valuable tool in chemical biology and drug development for applications such as activity-based protein profiling (ABPP), target identification, and the development of targeted covalent inhibitors.
Q2: What is the mechanism of the on-target reaction with cysteine?
The on-target reaction is a bimolecular nucleophilic substitution (SN2) reaction. The deprotonated thiol group of a cysteine residue acts as a nucleophile, attacking the carbon atom bearing the chlorine atom on the chloroacetyl moiety. This results in the formation of a stable thioether bond and the displacement of the chloride ion.[1] The reaction is most efficient at a slightly alkaline pH (typically 8.0-8.5), which facilitates the deprotonation of the cysteine thiol group, making it a more potent nucleophile.
Q3: What are the most common off-target reactions observed with this compound?
While this compound is selective for cysteine, off-target reactions can occur with other nucleophilic amino acid side chains, particularly under non-optimized conditions. The most frequently observed off-target modifications include:
-
Methionine: Alkylation of the thioether side chain. A more significant issue is the oxidation of methionine, which has been observed to increase substantially when using chloroacetamide reagents.[2]
-
Histidine: Alkylation of the imidazole ring.
-
Lysine: Alkylation of the primary amine in the side chain.
-
N-terminus: Alkylation of the alpha-amino group of the protein.
-
Other residues: Aspartate, glutamate, serine, threonine, and tyrosine can also be modified, though generally to a lesser extent.[2]
Q4: How does pH affect the selectivity of the reaction?
pH is a critical parameter. While a pH of 8.0-8.5 is optimal for activating the cysteine thiol for the on-target reaction, it can also increase the nucleophilicity of other amino acid side chains, such as the amine group of lysine, leading to off-target reactions.[3] Conversely, a lower pH can reduce off-target reactions but may also significantly slow down the desired reaction with cysteine. Therefore, precise pH control is essential for balancing reactivity and selectivity.
Q5: How can I detect and confirm on-target and off-target modifications?
Mass spectrometry (MS) is the gold standard for identifying and quantifying covalent modifications.[4][5] By analyzing the mass of the modified protein or its tryptic peptides, you can detect the characteristic mass shift corresponding to the addition of the 2-acetylamino-butanoic acid group. Tandem MS (MS/MS) can further pinpoint the exact site of modification on the protein sequence.
Troubleshooting Guides
Problem 1: Low Yield of Desired Cysteine Modification
A low yield of the intended product can be frustrating. Here’s a step-by-step guide to troubleshoot this issue:
Possible Causes and Solutions:
| Possible Cause | Explanation | Recommended Action |
| Suboptimal pH | The cysteine thiol is not sufficiently deprotonated, reducing its nucleophilicity. | Ensure the reaction buffer is maintained at a pH between 8.0 and 8.5.[3] Use a freshly prepared buffer and verify the pH before starting the reaction. |
| Insufficient Reagent Concentration | The molar excess of this compound is too low to drive the reaction to completion. | Increase the molar excess of the reagent. A 10- to 20-fold molar excess over the protein is a good starting point. Titrate the concentration to find the optimal balance between on-target reaction and off-target effects. |
| Short Reaction Time | The reaction has not been allowed to proceed to completion. | Increase the incubation time. Monitor the reaction progress at different time points (e.g., 30 min, 1 hr, 2 hr) to determine the optimal reaction time. |
| Presence of Reducing Agents | Reducing agents like DTT or TCEP can compete with the cysteine residues for the chloroacetyl group. | While necessary for reducing disulfide bonds, excess reducing agent should be removed or its concentration minimized before adding the alkylating agent. |
| Steric Hindrance | The target cysteine residue may be in a sterically hindered environment, making it less accessible to the reagent. | Consider using a denaturant (e.g., urea, guanidinium chloride) to unfold the protein and increase the accessibility of the cysteine residue.[3] |
Experimental Workflow for Optimizing Cysteine Alkylation:
Caption: A generalized workflow for protein alkylation experiments.
Problem 2: High Levels of Methionine Modification
The modification of methionine is a common off-target reaction. Here’s how to address it:
Possible Causes and Solutions:
| Possible Cause | Explanation | Recommended Action |
| Excess Reagent | High concentrations of the chloroacetyl compound increase the likelihood of reaction with the less nucleophilic methionine side chain. | Reduce the molar excess of this compound to the minimum required for efficient cysteine modification. |
| Prolonged Reaction Time | Longer incubation times provide more opportunity for the slower off-target reaction with methionine to occur. | Shorten the reaction time. Perform a time-course experiment to find the point where cysteine modification is maximized and methionine modification is minimized. |
| Oxidation | Chloroacetamide reagents have been shown to cause oxidation of methionine residues.[2] | Degas your buffers to remove dissolved oxygen. Consider including an antioxidant, but be cautious as it may interfere with the alkylation reaction. |
On-Target vs. Off-Target Reaction Mechanisms:
Caption: On-target cysteine alkylation versus off-target reactions.
Problem 3: Modification of Other Unintended Amino Acids
If you are observing modification of lysine, histidine, or other residues, the following steps can help:
Possible Causes and Solutions:
| Possible Cause | Explanation | Recommended Action |
| High pH | A pH above 8.5 significantly increases the reactivity of amine and imidazole groups. | Carefully control the pH of the reaction. A pH of 8.0 is often a good compromise. Consider performing a pH titration experiment (e.g., pH 7.5, 8.0, 8.5) to find the optimal condition for your protein. |
| Use of Scavengers | Excess unreacted chloroacetyl compound remains in the solution, leading to continued off-target reactions. | After the desired reaction time, quench the reaction by adding a scavenger. A small molecule thiol like glutathione or mercaptoethanol can be used to react with and consume the excess electrophile. |
Troubleshooting Decision Tree:
Caption: A decision tree for troubleshooting common alkylation issues.
Mass Spectrometry Analysis Guide
Accurate analysis by mass spectrometry is key to validating your results.
Expected Mass Shifts for Common Modifications:
| Modification | Modified Amino Acid(s) | Monoisotopic Mass Shift (Da) |
| On-Target | Cysteine | +159.081 |
| Off-Target | Methionine | +159.081 |
| Off-Target | Lysine | +159.081 |
| Off-Target | N-terminus | +159.081 |
| Off-Target | Histidine | +159.081 |
| Side Reaction | Methionine Oxidation | +15.995 |
Note: The mass shift for alkylation is the same for all residues, as it corresponds to the addition of the entire 2-[(acetyl)amino]butanoic acid moiety after the loss of HCl.
Protocol for Sample Preparation for Mass Spectrometry:
-
Quench the reaction: Add a 5-fold molar excess of a quenching agent (e.g., glutathione) relative to the starting concentration of the chloroacetyl compound.
-
Buffer exchange/protein precipitation: Remove excess reagents by buffer exchange or protein precipitation (e.g., with acetone or trichloroacetic acid).
-
Resuspend and denature: Resuspend the protein in a denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5).
-
Reduction and Alkylation (of remaining cysteines): Reduce any remaining disulfide bonds with DTT or TCEP, and then alkylate the newly freed cysteines with a standard alkylating agent like iodoacetamide to ensure homogeneity for tryptic digestion.
-
Tryptic Digestion: Dilute the urea to <2 M and add trypsin. Incubate overnight at 37°C.
-
Sample cleanup: Desalt the resulting peptides using a C18 solid-phase extraction method.
-
LC-MS/MS Analysis: Analyze the peptides by LC-MS/MS.
-
Data Analysis: Use a database search algorithm to identify peptides and localize the modifications. Be sure to include the expected mass shifts for both on-target and potential off-target modifications as variable modifications in your search parameters.
By following these guidelines and troubleshooting steps, you can enhance the precision and success of your experiments with this compound.
References
-
Wang, X., et al. (2015). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Molecular & Cellular Proteomics, 14(11), 3034-3043. [Link]
-
Kuznetsova, K., et al. (2020). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. Journal of Proteomics, 229, 104022. [Link]
-
Hawkins, C. L., & Davies, M. J. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research, 16(9), 3171-3181. [Link]
-
Poulsen, J. W., et al. (2021). Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents. Analytical Biochemistry, 619, 114137. [Link]
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Mias, G. I., & Chakravarty, S. (2014). Reactive Carbonyl Species Scavengers—Novel Therapeutic Approaches for Chronic Diseases. Frontiers in Chemistry, 2, 107. [Link]
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Hořejší, M., et al. (2016). Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins. Bioconjugate Chemistry, 27(8), 1836-1845. [Link]
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Gau, B. C., & Sharov, V. (2018). Covalent labeling-mass spectrometry with non-specific reagents for studying protein structure and interactions. Methods, 144, 47-59. [Link]
-
Backus, K. M., et al. (2021). Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics. Nature Communications, 12(1), 5342. [Link]
-
Lindley, H. (1960). A study of the kinetics of the reaction between thiol compounds and chloroacetamide. Biochemical Journal, 74(3), 577-584. [Link]
-
Srisailam, S. (2019). STRUCTURAL ANALYSIS OF PROTEIN THERAPEUTICS USING COVALENT LABELING – MASS SPECTROMETRY. UMass Chan Medical School Graduate School of Biomedical Sciences Dissertations and Theses. [Link]
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Pace, N. J., & Weerapana, E. (2013). Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. Proteomics, 13(15), 2275-2285. [Link]
-
Nuvisan. Tailored mass spectrometry solutions for advanced protein science. Nuvisan. Accessed January 23, 2026. [Link]
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Krol, J. M., et al. (2007). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Journal of Agricultural and Food Chemistry, 55(15), 6277-6284. [Link]
-
Beaudry, F., et al. (2021). Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents. Analytical Biochemistry, 619, 114137. [Link]
-
Beavis, R. C., & Chait, B. T. (1990). High-Accuracy Molecular Mass Determination of Proteins Using Matrix-Assisted Laser Desorption Mass Spectrometry. Analytical Chemistry, 62(17), 1836-1840. [Link]
-
University of Washington Proteomics Resource. (2011). Protein Reduction, Alkylation, Digestion. UWPR. [Link]
-
Nishimura, Y., et al. (2001). Amino Acids and Peptides. Part 48.1 Studies on the Structure of an Unexpected Reaction Product from Dipeptidyl Chloromethyl Ketone during Acid Hydrolysis 2. Journal of Chemical Research, Synopses, (5), 194-195. [Link]
-
Moghieb, A. M., et al. (2018). Discovery of Protein Modifications Using Differential Tandem Mass Spectrometry Proteomics. Journal of the American Society for Mass Spectrometry, 29(11), 2206-2216. [Link]
-
Singh, R., et al. (2023). Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. ACS Chemical Biology, 18(2), 329-336. [Link]
-
Parker, C. G., & Cravatt, B. F. (2018). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. Journal of the American Chemical Society, 140(40), 12868-12872. [Link]
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troubleshooting incomplete alkylation with 2-[(2-Chloroacetyl)amino]butanoic acid
An essential resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guidance for alkylation reactions involving 2-[(2-Chloroacetyl)amino]butanoic acid. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to diagnose and resolve challenges in your synthesis.
Introduction: The Chemistry of this compound
This compound is a versatile bifunctional reagent. It contains a reactive α-chloroacetamide moiety, which serves as an excellent electrophile for alkylating a variety of nucleophiles via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] The butanoic acid portion provides a handle for further synthetic modifications or for mimicking natural amino acid structures. Successful alkylation hinges on a delicate balance of factors including nucleophile strength, steric accessibility, and carefully chosen reaction conditions. This guide addresses the common pitfalls that can lead to incomplete reactions and low yields.
Category 1: Fundamental Reaction Parameters
Q1: My alkylation reaction is stalled, with significant starting material remaining. What are the most common causes?
This is the most frequent issue and typically points to one of three core problems: insufficient activation of the nucleophile, low reaction temperature, or an inappropriate solvent environment.
Causality: The SN2 reaction requires a sufficiently potent nucleophile to attack the electrophilic carbon of the chloroacetyl group. For many common nucleophiles (amines, thiols, phenols), this requires deprotonation by a base to generate the more reactive free amine or anion.[1] Furthermore, like most reactions, this process has an activation energy barrier that must be overcome, which is directly influenced by temperature.
Troubleshooting Workflow:
Caption: Initial troubleshooting decision tree.
Q2: How do I select the appropriate base and solvent for my specific nucleophile?
The choice of base and solvent are critically interlinked and depend entirely on the nature of your nucleophile.
Expertise & Experience: The goal is to maximize the nucleophilicity of your substrate without promoting side reactions. A polar aprotic solvent is almost always the best choice for SN2 reactions as it solvates the counter-ion of the base but does not form a strong hydrogen-bonding cage around the nucleophile, leaving it "free" to react.
Data Presentation: Base and Solvent Selection Guide
| Nucleophile Type | Typical pKa | Recommended Bases (in order of increasing strength) | Recommended Solvents | Rationale |
| Primary/Secondary Amines | ~10-11 (Ammonium ion) | Triethylamine (Et₃N), DIPEA | Acetonitrile (MeCN), DMF | Organic amines are often sufficient. Stronger inorganic bases can be used if amine is poorly nucleophilic.[3] |
| Phenols | ~10 | Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃) | DMF, Acetone, MeCN | K₂CO₃ is a cost-effective and common choice. Cs₂CO₃ offers enhanced solubility and reactivity.[4] |
| Thiols | ~8-10 | Potassium Carbonate (K₂CO₃), Sodium Hydroxide (NaOH, dilute) | DMF, THF, Methanol | Thiols are potent nucleophiles. Mild bases are usually sufficient to generate the highly reactive thiolate. |
| Carboxylic Acids | ~4-5 | Potassium Carbonate (K₂CO₃), Sodium Bicarbonate (NaHCO₃) | DMF, DMSO | Used to form ester linkages. The resulting carboxylate is a relatively weak nucleophile, often requiring heat. |
Category 2: Substrate-Specific & Mechanistic Issues
Q3: My nucleophile is sterically hindered. How can I drive the reaction to completion?
Steric hindrance is a major obstacle for SN2 reactions, which rely on a direct backside attack at the electrophilic carbon.[5][6] If bulky groups are present on or near your nucleophilic atom, the reaction rate will decrease dramatically.[7][8]
Causality: The chloroacetyl group itself is relatively unhindered, but if the nucleophile (e.g., a secondary amine with bulky isopropyl or tert-butyl groups) cannot physically approach the reaction center, the activation energy becomes prohibitively high.
Recommended Actions:
-
Increase Temperature: This is the most effective tool. Running the reaction at a higher temperature (e.g., 80 °C to 120 °C in a high-boiling solvent like DMF or DMSO) can provide the energy needed to overcome the steric barrier.
-
Increase Reaction Time: Hindered reactions are slow. Extend the reaction time significantly, monitoring periodically by LC-MS or TLC. Reactions may require 24-72 hours.
-
Use a More Reactive Halogen: If feasible, consider synthesizing an iodoacetyl analogue of your reagent. The C-I bond is weaker and iodide is a better leaving group than chloride, which can accelerate the reaction rate for hindered substrates.[9]
Caption: Steric hindrance effect on SN2 transition state.
Q4: I am observing over-alkylation of my primary amine. How can this be prevented?
This is a classic problem in amine alkylation. The product of the first alkylation (a secondary amine) is often more nucleophilic than the starting primary amine, leading to a second alkylation event that forms a tertiary amine.[10][11]
Troubleshooting Strategies:
-
Stoichiometry Control: Use a large excess of the primary amine (3-5 equivalents). This statistically favors the reaction of the chloroacetyl reagent with the more abundant starting material over the newly formed secondary amine product.
-
Slow Addition: Add the this compound slowly to a solution of the excess amine and base. This keeps the concentration of the electrophile low at all times, further reducing the chance of a second alkylation.
-
Lower Temperature: Running the reaction at a lower temperature can sometimes provide better selectivity, as the second alkylation may have a slightly higher activation energy.
Category 3: Reaction Monitoring & Analysis
Q5: What is the best way to monitor the progress of my reaction?
Effective and timely monitoring is crucial for troubleshooting. Relying on a single endpoint can be misleading. A multi-technique approach is often best.[12][13]
Trustworthiness: Do not assume a reaction has gone to completion without analytical evidence. A clear spot on a TLC plate can sometimes be deceiving. Cross-validation with a more definitive technique like LC-MS is highly recommended.
Experimental Protocol: In-Process Reaction Monitoring by LC-MS
-
Sample Preparation: At each time point (e.g., t=0, 1h, 4h, 24h), carefully withdraw a small aliquot (~5-10 µL) of the reaction mixture using a capillary or syringe.
-
Quenching & Dilution: Immediately quench the aliquot in a vial containing 1 mL of a 50:50 acetonitrile:water mixture. This stops the reaction and dilutes the sample to an appropriate concentration for analysis.
-
Analysis: Inject the diluted sample onto an LC-MS system.
-
Data Interpretation: Monitor for three key masses:
-
The mass of your nucleophilic starting material.
-
The mass of the this compound.
-
The mass of the expected alkylated product.
-
The disappearance of starting materials and the appearance of the product mass confirms the reaction is proceeding. The presence of other unexpected masses can indicate side reactions.
-
Data Presentation: Common Analytical Techniques for Monitoring
| Technique | Principle | What It Tells You | Pros | Cons |
| TLC | Separation by polarity | Presence/absence of starting materials and products | Fast, inexpensive, good for initial screening | Low resolution, not quantitative, can be misleading |
| LC-MS | Separation by polarity, detection by mass | Confirms the mass of products and byproducts; can be quantitative | Highly sensitive and specific; definitive confirmation | Slower than TLC, requires specialized equipment |
| NMR | Nuclear magnetic resonance | Provides detailed structural information | Can definitively identify product structure and impurities | Requires high concentration, slower, expensive |
| FTIR | Infrared absorption | Monitors disappearance/appearance of functional groups | Can be used for real-time in-situ monitoring[12] | Not suitable for complex mixtures; less specific |
References
-
Hale, C., Tao, L., Loo, J. A., & Clarke, C. F. (2004). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Analytical chemistry, 76(23), 6965–6975. [Link]
-
Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
-
Shaghayegh, G., & Alireza, A. (2021). N-Dealkylation of Amines. Molecules, 26(16), 4983. [Link]
-
Jaenicke, S., et al. (2013). N-alkylation of amines with alcohols over alumina-entrapped Ag catalysts using the “borrowing hydrogen” methodology. Catalysis Science & Technology, 3, 1245-1254. [Link]
-
The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. [Link]
-
Brouwer, A. M., et al. (2001). Stereospecific alkylation of cis-3-chloroacrylic acid dehalogenase by (R)-oxirane-2-carboxylate: analysis and mechanistic implications. Biochemistry, 40(12), 3654-3662. [Link]
- U.S. Patent No. 8,691,989. (2014). Methods of synthesis of morphinans.
-
Mettler Toledo. (n.d.). Alkylation Reactions | Development, Technology. [Link]
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LoPachin, R. M., & Gavin, T. (2012). Mechanistic Study of the Reaction of Thiol-Containing Enzymes with α,β-Unsaturated Carbonyl Substrates by Computation and Chemoassays. Chemical research in toxicology, 25(10), 2059–2077. [Link]
-
Ghorab, M. M., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Journal of the Serbian Chemical Society, 84(11), 1201-1224. [Link]
-
Kamitori, K., et al. (2011). Steric hindrance by 2 amino acid residues determines the substrate specificity of isomaltase from Saccharomyces cerevisiae. Journal of bioscience and bioengineering, 112(6), 553-559. [Link]
-
Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]
-
Trauner, D., et al. (2012). Synthesis of morphinans. Angewandte Chemie International Edition, 51(29), 7132-7135. [Link]
-
Jablonkai, I., & Hulesch, A. (2003). Alkylating reactivity and herbicidal activity of chloroacetamides. Pest management science, 59(5), 536–542. [Link]
-
Wilson, J. Y. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. McMaster University. [Link]
-
Clark, J. (2015). Alkylation of Amines by Alkyl Halides. Chemistry LibreTexts. [Link]
-
Le Goffic, F., et al. (1983). Effects of N-alkylation and N-acylation on tobramycin activity. Journal of antibiotics, 36(10), 1367-1371. [Link]
-
Check, C. T., & Widenhoefer, R. A. (2014). Alkylation of Sulfonamides with Trichloroacetimidates under Thermal Conditions. Organic letters, 16(22), 6004–6007. [Link]
-
Zhang, X., & Houk, K. N. (2009). Steric and solvation effects in ionic S(N)2 reactions. The Journal of organic chemistry, 74(23), 9144–9149. [Link]
-
Soderberg, T. (2024). Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. [Link]
-
Bandar, J. S., & Buchwald, S. L. (2016). Synthesis of Secondary Amines via Self-Limiting Alkylation. Journal of the American Chemical Society, 138(30), 9703–9706. [Link]
-
Ministry of the Environment, Japan. (n.d.). III Analytical Methods. [Link]
-
Naumann, S., et al. (2018). Synthesis of Morpholinoamido- and Ester-Disubstituted ε-Caprolactones and Their Ring-Opening (Co)Polymerization. Polymers, 10(7), 743. [Link]
-
Gawande, M. B., et al. (2007). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. Catalysis Communications, 8(3), 576-582. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. [Link]
-
Al-Hadedi, A. A. M., et al. (2020). Steric hindrance classified: treatment of isothiocyanatoallene with secondary amines bearing bulky substituents to generate 2-aminothiazoles. Organic Chemistry Frontiers, 7(1), 101-106. [Link]
-
Lento, C., et al. (2021). Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents. Analytical biochemistry, 620, 114137. [Link]
-
Pérez-Moya, M. (2013). Techniques and Methods to Monitor Chemical Reactions. ResearchGate. [Link]
-
Nagashima, S., et al. (2007). Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. Bioorganic & medicinal chemistry, 15(2), 1044–1055. [Link]
-
Imai, T., et al. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Drug metabolism and pharmacokinetics, 39, 100392. [Link]
-
El-Sayed, N. N. E., et al. (2016). Transformation reactions of 3-[(2-hydroxyphenyl)amino]-butanoic acids. ResearchGate. [Link]
-
Kandri Rodi, Y., et al. (2023). ALKYLATION REACTIONS OF 7-CHLORO-1,5-BENZODIAZEPINE-2,4-DIONES UNDER PHASE TRANSFER CALALYSIS CONDITIONS. Journal Marocain de Chimie Hétérocyclique, 22(1), 21-27. [Link]
-
ResearchGate. (2015). Will skipping the alkylation step in SDS page operation affect the results?. [Link]
-
Biotage. (2023). What do you do when your peptide synthesis fails?. [Link]
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Technical Support Center: Navigating Side Reactions of 2-[(2-Chloroacetyl)amino]butanoic Acid with Amino Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-[(2-Chloroacetyl)amino]butanoic acid. This guide is designed to provide in-depth, practical solutions to common challenges encountered during its use in bioconjugation and other applications involving amino acids. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you anticipate, troubleshoot, and control your experiments with greater precision.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm observing near-quantitative labeling of Cysteine, but also some unexpected adducts. What's going on?
This is a common observation. The chloroacetyl group of this compound is a potent electrophile that reacts readily with nucleophiles. The thiol group of Cysteine is a particularly strong nucleophile, especially in its deprotonated thiolate form, leading to a rapid and efficient alkylation reaction.[1][2][3] However, other amino acid side chains also possess nucleophilic character and can react, albeit typically at slower rates.
Troubleshooting Steps:
-
Confirm the Identity of Adducts: Use mass spectrometry (MS) to determine the mass of the unexpected adducts. This will help identify which amino acid residues are being modified.
-
Optimize Reaction pH: The reactivity of different amino acid side chains is highly pH-dependent. Cysteine's thiol group (pKa ~8.3) is most reactive at a pH around or slightly above its pKa.[1] Lowering the pH can reduce the reactivity of other nucleophiles like the ε-amino group of Lysine (pKa ~10.5).
-
Control Stoichiometry: Use the minimum effective concentration of the chloroacetyl-containing reagent to favor the reaction with the most reactive nucleophile (Cysteine).
-
Reaction Time: Minimize the reaction time to what is necessary for the desired Cysteine modification. Prolonged reaction times increase the likelihood of slower side reactions occurring.
Q2: My mass spectrometry data suggests modification of Histidine residues. I thought the reaction with Histidine was inefficient?
You are correct that the reaction with Histidine is generally sluggish and low-yielding compared to Cysteine.[1] However, it is not impossible. The imidazole side chain of Histidine is a reasonably good nucleophile, and several factors can promote this side reaction:
-
Local Microenvironment: The pKa of the Histidine imidazole ring (pKa ~6.0) can be significantly altered by the local protein environment. A more basic microenvironment can increase its nucleophilicity.
-
Proximity Effects: If a Histidine residue is spatially close to the site of conjugation, this can increase the effective concentration and favor the reaction.
-
Metal Contamination: Trace metal ions can sometimes coordinate with Histidine residues, potentially altering their reactivity.
Preventative Measures:
-
Buffer Selection: Use a well-defined buffer system and consider the use of metal chelators like EDTA if metal-catalyzed side reactions are suspected.
-
Site-Directed Mutagenesis: If a specific Histidine is proving problematic and is not essential for the protein's function, consider mutating it to a non-nucleophilic amino acid.
Q3: I am seeing evidence of Lysine modification. How can I prevent this?
The ε-amino group of Lysine is a primary amine and a potent nucleophile, especially at a pH above its pKa of ~10.5. While generally less reactive than the thiolate of Cysteine, it can be a significant source of side reactions under certain conditions.
Key Considerations and Solutions:
-
pH Control is Critical: The most effective way to prevent Lysine modification is to perform the reaction at a pH below 9. At a pH of around 7-8.5, the majority of Lysine residues will be protonated and therefore non-nucleophilic, while still allowing for efficient Cysteine alkylation.
-
Competitive Quenching: Introduce a small molecule amine (e.g., Tris buffer) at the end of the reaction to consume any unreacted this compound.
Q4: Should I be concerned about reactions with other amino acids like Methionine, Serine, Threonine, Tyrosine, Aspartate, or Glutamate?
While less common, side reactions with these amino acids are possible, especially under harsh conditions or with prolonged reaction times.
-
Methionine: The thioether in Methionine can be alkylated by haloacetamides. While chloroacetamide is known to have fewer off-target reactions with Methionine compared to iodoacetamide, it can still occur.[4][5] Chloroacetamide has also been shown to increase Methionine oxidation.[6]
-
Serine, Threonine, and Tyrosine: The hydroxyl groups of these residues are weaker nucleophiles than the thiol of Cysteine. Reactions are generally not significant unless activated, for example, by a very high pH.
-
Aspartate and Glutamate: The carboxylate side chains are nucleophilic but generally require activation (e.g., with carbodiimides) to react with amines.[7] Direct alkylation by the chloroacetyl group is less common.
General Best Practices to Minimize All Side Reactions:
-
Optimize pH: This is the most critical parameter for controlling selectivity.
-
Mind the Stoichiometry: Use the lowest effective molar excess of the chloroacetyl reagent.
-
Keep it Cool: Lowering the reaction temperature can help to disfavor slower, less specific side reactions.
-
Monitor Progress: Use analytical techniques like HPLC and MS to track the reaction progress and identify the formation of byproducts in real-time.
Visualizing Reaction Pathways
The following diagrams illustrate the intended reaction with Cysteine and the most common side reactions.
Caption: Primary reaction with Cysteine and potential side reactions.
Quantitative Data Summary
| Amino Acid | Nucleophilic Group | pKa | Relative Reactivity with Chloroacetyl Group | Key Considerations |
| Cysteine | Thiol | ~8.3 | High | Optimal pH 7.5-8.5 for thiolate formation.[1] |
| Histidine | Imidazole | ~6.0 | Low | Sluggish reaction, but can be influenced by local environment.[1] |
| Lysine | ε-Amino | ~10.5 | Moderate | Highly pH-dependent; largely protonated and non-reactive below pH 9. |
| Methionine | Thioether | N/A | Low | Less reactive than with iodoacetamide, but oxidation is a concern.[5][6] |
| N-terminus | α-Amino | ~8.0 | Moderate | Reactivity is pH-dependent. |
Experimental Protocols
Protocol 1: Selective Alkylation of Cysteine Residues
This protocol is optimized to maximize the reaction with Cysteine while minimizing side reactions.
-
Protein Preparation:
-
Dissolve the protein containing the Cysteine residue(s) in a suitable buffer, such as 100 mM sodium phosphate, 150 mM NaCl, pH 7.5.
-
If the protein has been stored in a buffer containing reducing agents (e.g., DTT, TCEP), these must be removed prior to the reaction. This can be achieved by dialysis or using a desalting column.
-
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a water-miscible organic solvent like DMSO or DMF.
-
-
Reaction Setup:
-
Add a 1.1 to 5-fold molar excess of the this compound stock solution to the protein solution. The optimal excess should be determined empirically.
-
Incubate the reaction at room temperature for 1-2 hours.[1]
-
-
Reaction Quenching:
-
Add a quenching reagent, such as N-acetyl-cysteine or β-mercaptoethanol, to a final concentration of 10-20 mM to consume any unreacted chloroacetyl reagent.
-
-
Purification and Analysis:
-
Remove the excess reagent and byproducts by dialysis, size-exclusion chromatography, or a desalting column.
-
Analyze the final product by SDS-PAGE and mass spectrometry to confirm the desired modification and check for any side products.
-
Caption: Experimental workflow for selective Cysteine alkylation.
References
-
Hofer, A., et al. (2016). Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins. Bioconjugate Chemistry. Available at: [Link]
-
Nakamura, H., et al. Reaction of Chloroacetyl-Modified Peptides with Mercaptoundecahydrododecaborate (BSH) Is Accelerated by Basic Amino Acid Residues in the Peptide. MDPI. Available at: [Link]
-
Tavassoli, A., et al. Selective thioether macrocyclization of peptides having the N-terminal 2-chloroacetyl group and competing two or three cysteine residues in translation. ResearchGate. Available at: [Link]
-
Sapsford, K.E., et al. Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry. ScienceDirect. Available at: [Link]
- Krutzik, P.O., & Schultz, P.G. (1991). Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides. Google Patents.
-
Kuznetsova, K., et al. (2020). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. ResearchGate. Available at: [Link]
-
Kuznetsova, K., et al. (2020). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. PubMed. Available at: [Link]
-
Nielsen, M.L., et al. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research. Available at: [Link]
-
WuXi Biology. QM Analyses for Cysteine – Chloroacetamide Bioconjugation. WuXi Biology. Available at: [Link]
Sources
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- 2. US5066716A - Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides - Google Patents [patents.google.com]
- 3. wuxibiology.com [wuxibiology.com]
- 4. researchgate.net [researchgate.net]
- 5. Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-[(2-Chloroacetyl)amino]butanoic Acid
Welcome to the technical support center for the synthesis of 2-[(2-Chloroacetyl)amino]butanoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning to synthesize this important intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you improve your yield and purity.
Introduction
The synthesis of this compound, a key building block in various pharmaceutical syntheses, is typically achieved through the N-chloroacetylation of 2-aminobutanoic acid. This reaction, often performed under Schotten-Baumann conditions, involves the acylation of the amino group with chloroacetyl chloride in the presence of a base. While seemingly straightforward, achieving high yield and purity can be challenging. This guide provides practical, field-proven insights to help you navigate the complexities of this synthesis and optimize your results.
Precursor Quality and Considerations
The quality of your starting material, 2-aminobutanoic acid, is paramount to a successful synthesis. Impurities in the precursor can lead to side reactions and complicate purification of the final product.
Q1: What are the common impurities in commercially available 2-aminobutanoic acid, and how can they affect my reaction?
A1: Commercially available 2-aminobutanoic acid can contain several impurities, including other amino acids, inorganic salts, and residual solvents from its own synthesis. The most concerning impurities are those with nucleophilic groups that can compete with the amino group of 2-aminobutanoic acid in the chloroacetylation reaction. For instance, the presence of other amino acids will lead to the formation of their corresponding N-chloroacetylated derivatives, which may be difficult to separate from your desired product. Inorganic salts can interfere with the pH of the reaction mixture, which is a critical parameter for this synthesis.
Q2: How can I assess the purity of my 2-aminobutanoic acid before starting the synthesis?
A2: It is highly recommended to assess the purity of your 2-aminobutanoic acid using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) is an excellent method for quantifying the purity and identifying any amino acid impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can provide information about the overall structure and the presence of organic impurities. For inorganic salt content, techniques like ion chromatography or titration can be employed.
Detailed Experimental Protocol
This protocol is a robust starting point for the synthesis of this compound. It is designed to be a self-validating system, with in-process checks to ensure the reaction is proceeding as expected.
Workflow for the Synthesis of this compound
Caption: A streamlined workflow for the synthesis of this compound.
Step-by-Step Methodology
-
Reaction Setup:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-aminobutanoic acid (1.0 eq) and sodium bicarbonate (2.5 eq) in deionized water.
-
Cool the reaction mixture to 0-5 °C in an ice-water bath.
-
-
Chloroacetylation:
-
Slowly add chloroacetyl chloride (1.1 eq) dropwise to the cooled reaction mixture via the dropping funnel over a period of 1-2 hours.
-
Critical Step: Maintain the temperature of the reaction mixture between 0-5 °C and the pH between 8-9 throughout the addition. The pH can be monitored using a pH meter and adjusted with a solution of sodium bicarbonate if necessary.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC) or HPLC to ensure the complete consumption of the starting material.[1]
-
-
Workup and Isolation:
-
Once the reaction is complete, cool the mixture in an ice bath and carefully acidify to pH 2 with concentrated hydrochloric acid.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexane, to yield pure this compound.[1]
-
Troubleshooting Guide
Q3: My yield is consistently low. What are the potential causes and how can I improve it?
A3: Low yield is a common issue in this synthesis and can be attributed to several factors. Here's a breakdown of potential causes and solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Ensure that the reaction is monitored by TLC or HPLC until the starting material is no longer detectable.[1] If the reaction is sluggish, you can try increasing the reaction time or slightly increasing the amount of chloroacetyl chloride (up to 1.2 eq). However, be cautious as excess acylating agent can lead to side reactions.
-
-
Hydrolysis of Chloroacetyl Chloride: Chloroacetyl chloride is highly reactive and can be hydrolyzed by water, especially at higher temperatures and non-optimal pH.
-
Solution: Maintain a low reaction temperature (0-5 °C) during the addition of chloroacetyl chloride. The pH should be kept in the optimal range of 8-9 to facilitate the acylation of the amine while minimizing the hydrolysis of the acyl chloride.
-
-
Poor Extraction of the Product: The product may not be efficiently extracted from the aqueous layer during workup.
-
Solution: Ensure that the aqueous layer is thoroughly extracted with an appropriate organic solvent. Increasing the number of extractions (e.g., to 4 or 5 times) can improve the recovery of the product.
-
-
Losses during Recrystallization: Significant amounts of product can be lost during the purification step.
-
Solution: Carefully select the recrystallization solvent system to ensure high recovery. A solvent system in which the product is sparingly soluble at low temperatures and highly soluble at high temperatures is ideal.
-
Q4: I am observing a significant amount of a byproduct that I suspect is the di-acylated product. How can I prevent this?
A4: The formation of a di-acylated product, where both the amino and the carboxyl groups are acylated, is a known side reaction in the acylation of amino acids. This is more likely to occur under harsh reaction conditions.
-
Cause: The carboxylate group of the amino acid can be activated to form a mixed anhydride with chloroacetyl chloride, which can then be attacked by another molecule of the amino acid, leading to the formation of a di-acylated dimer.
-
Solution:
-
Strict Temperature Control: Maintaining a low temperature (0-5 °C) is crucial to minimize this side reaction.
-
Control of Stoichiometry: Use only a slight excess of chloroacetyl chloride (1.05-1.1 eq). A large excess will significantly increase the likelihood of di-acylation.
-
pH Control: Maintaining the pH in the recommended range of 8-9 is also important. At higher pH values, the carboxylate is more nucleophilic and more prone to react with the acyl chloride.
-
Q5: My final product is difficult to purify. What are some common impurities and how can I remove them?
A5: Purification can be challenging due to the presence of structurally similar impurities.
-
Unreacted 2-aminobutanoic acid: This can be removed by washing the organic extract with an acidic solution (e.g., dilute HCl) during the workup.
-
Chloroacetic acid: This is a byproduct of the hydrolysis of chloroacetyl chloride. It can be removed by washing the organic extract with a dilute solution of sodium bicarbonate.
-
Di-acylated byproduct: If this is present, a careful recrystallization or column chromatography may be necessary to achieve high purity.
Frequently Asked Questions (FAQs)
Q6: Why is the Schotten-Baumann reaction performed in a two-phase system or in an aqueous solution with a base?
A6: The Schotten-Baumann reaction is a classic method for the acylation of amines and alcohols.[2] The base (in this case, sodium bicarbonate) serves two critical purposes: it neutralizes the hydrochloric acid that is formed as a byproduct of the reaction, and it deprotonates the ammonium salt of the amino acid, regenerating the nucleophilic free amine which can then react with the acyl chloride. Performing the reaction in an aqueous medium is often advantageous for amino acids as they are highly soluble in water.
Q7: Can I use a different base, such as sodium hydroxide?
A7: While sodium hydroxide can be used, it is a much stronger base than sodium bicarbonate. Using a strong base can increase the rate of hydrolysis of the chloroacetyl chloride and may also promote side reactions. Sodium bicarbonate provides a milder and more easily controlled reaction environment, maintaining the pH in the optimal range.
Q8: What is the role of temperature in this reaction?
A8: Temperature control is critical for the success of this synthesis. The reaction between the amino group and chloroacetyl chloride is exothermic. Running the reaction at a low temperature (0-5 °C) serves several purposes:
-
It minimizes the hydrolysis of the highly reactive chloroacetyl chloride.
-
It reduces the rate of potential side reactions, such as di-acylation.
-
It allows for better control over the reaction rate.
Data Presentation
Table 1: Effect of Reaction Parameters on Yield and Purity
| Parameter | Condition A (Sub-optimal) | Condition B (Optimized) | Expected Outcome |
| Temperature | Room Temperature | 0-5 °C | Lower yield and higher impurity profile at room temperature due to hydrolysis of chloroacetyl chloride and side reactions. |
| pH | > 10 | 8-9 | Higher pH increases the rate of acyl chloride hydrolysis, leading to lower yield. |
| Chloroacetyl Chloride (eq) | 1.5 | 1.1 | A large excess of the acylating agent can lead to the formation of di-acylated byproducts. |
| Base | NaOH | NaHCO₃ | A strong base like NaOH can lead to a less controlled reaction and more side products. |
Visualizing the Reaction and Side Reactions
Schotten-Baumann Reaction Mechanism
Caption: The mechanism of the Schotten-Baumann reaction for N-acylation.
Potential Side Reaction: Hydrolysis of Chloroacetyl Chloride
Caption: The undesirable hydrolysis of chloroacetyl chloride.
References
-
The Royal Society of Chemistry. (2019). A continuous-flow protocol for the synthesis of enantiomerically pure intermediates of anti epilepsy and anti tuberculosis Activ. The Royal Society of Chemistry. [Link]
-
Koppenhoefer, B., & Schurig, V. (1988). (S)-2-CHLOROALKANOIC ACIDS OF HIGH ENANTIOMERIC PURITY FROM (S)-2-AMINO ACIDS: (S)-2-CHLOROPROPANOIC ACID. Organic Syntheses, 66, 151. [Link]
-
Balaji, B. S., & Dalal, N. (2018). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Green Chemistry Letters and Reviews, 11(4), 533-542. [Link]
- Google Patents. (n.d.). CN102241600A - Preparation method of 2-amino butyric acid.
- Google Patents. (n.d.). WO2010019469A2 - Preparation of (s)-2-aminobutyric acid.
-
Yajima, T., Aizawa, Y., Nishida, M., Sakaguchi, Y., & Shiraiwa, T. (2007). Preparation of optically active 2-aminobutanoic acid via optical resolution by replacing crystallization. Bioscience, biotechnology, and biochemistry, 71(5), 1338–1341. [Link]
-
Balaji, B. S., & Dalal, N. (2018). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Green Chemistry Letters and Reviews, 11(4), 533-542. [Link]
-
Gruselle, M., & Larpent, C. (2020). N-acylation of L-amino acids in aqueous media: Evaluation of the catalytic performances of Streptomyces ambofaciens aminoacylases. Enzyme and microbial technology, 138, 109536. [Link]
-
Yajima, T., Aizawa, Y., Nishida, M., Sakaguchi, Y., & Shiraiwa, T. (2007). Preparation of optically active 2-aminobutanoic acid via optical resolution by replacing crystallization. Bioscience, biotechnology, and biochemistry, 71(5), 1338–1341. [Link]
-
National Center for Biotechnology Information. (n.d.). (-)-2-Aminobutyric acid. PubChem. [Link]
- Google Patents. (n.d.). WO2020222158A1 - Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof.
Sources
Technical Support Center: Purification of Chloroacetamide-Labeled Proteins
A Guide for Researchers, Scientists, and Drug Development Professionals
From the desk of the Senior Application Scientist
Welcome to the technical support guide for the purification of proteins labeled with chloroacetamide-based probes, such as 2-[(2-Chloroacetyl)amino]butanoic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you navigate the complexities of this powerful chemoproteomic technique. The chloroacetyl group is an electrophilic "warhead" that covalently modifies nucleophilic amino acid residues, primarily cysteine, enabling the selective enrichment and identification of target proteins.
This guide is structured to address issues sequentially, from the initial labeling reaction to the final purification steps, providing not just solutions but the underlying scientific rationale for each recommendation.
Part 1: Troubleshooting Guide
This section addresses common problems encountered during the experimental workflow. Each issue is presented in a question-and-answer format, detailing the problem, its probable causes, and validated solutions.
Section A: Protein Labeling Issues
Question 1: I'm seeing low or no labeling of my target protein. What's going wrong?
Answer:
Low labeling efficiency is a frequent challenge that can stem from several factors related to your protein, your probe, or the reaction conditions.
Potential Causes & Solutions:
-
Suboptimal pH: The reactivity of the target cysteine residue is highly pH-dependent. The thiol side chain of cysteine must be in its deprotonated, nucleophilic thiolate form (S⁻) to react with the electrophilic chloroacetamide probe.
-
Solution: Ensure your labeling buffer is at a pH between 7.5 and 8.5.[1] A pH below 7.0 will significantly reduce the concentration of the reactive thiolate. Avoid buffers with primary amines (like Tris) if your probe has any amine-reactive components, though this is less of a concern for chloroacetamides. Phosphate-buffered saline (PBS) or HEPES at pH 7.5-8.0 are excellent starting points.
-
-
Inaccessible Cysteine Residue: The target cysteine may be buried within the protein's three-dimensional structure or engaged in a disulfide bond, rendering it inaccessible to the probe.
-
Solution 1 (For Disulfide Bonds): Pre-treat your protein sample with a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to break disulfide bonds.[1] Crucially , the reducing agent must be removed before adding your chloroacetamide probe, as it will quench the probe. Use a desalting column or dialysis for this step.
-
Solution 2 (For Buried Cysteines): If you are working with purified proteins or lysates and maintaining native structure is not critical for your endpoint, consider adding a mild denaturant (e.g., 1-2 M urea, 0.1% SDS) to partially unfold the protein and expose the target residue.[2]
-
-
Probe Instability or Low Concentration: The chloroacetamide probe may have degraded during storage or is being used at too low a concentration.
-
Incorrect Incubation Time/Temperature: The reaction may not have had sufficient time to proceed to completion.
Question 2: My results show many non-specific proteins being labeled and purified. How can I increase specificity?
Answer:
High background is often a result of the probe reacting with non-target proteins, particularly highly abundant proteins with reactive cysteines. Chloroacetamides are inherently reactive towards any accessible, nucleophilic cysteine.
Potential Causes & Solutions:
-
Probe Concentration is Too High: Excess probe will react with lower-affinity or less-reactive sites on abundant proteins.
-
Solution: Reduce the probe concentration. This is the most critical parameter for controlling specificity. Perform a dose-response experiment, starting from a low concentration (e.g., 1 µM) and titrating upwards, then analyze the labeling profile by gel-based methods to find the sweet spot.
-
-
Incubation Time is Too Long: Extended reaction times can lead to the accumulation of off-target labeling.
-
Solution: Reduce the incubation time. A shorter pulse of labeling can favor the modification of high-affinity target sites over lower-affinity off-targets.
-
-
Competitive Labeling for Target Validation: To confirm that your labeled protein of interest is a specific binder, a competition experiment is the gold standard.
-
Solution: Pre-incubate your proteome with a "tag-less" version of your probe or a known inhibitor of your target protein before adding the tagged chloroacetamide probe.[5] A specific interaction will show a dose-dependent decrease in labeling of your target protein in the presence of the competitor, while non-specific background proteins will remain labeled.[5]
-
Section B: Affinity Purification Issues
This section assumes a standard workflow where the labeled protein is captured using an affinity resin (e.g., streptavidin beads for a biotinylated probe or antibody-conjugated beads).
Question 3: My protein is labeled, but the yield after affinity purification is very low.
Answer:
Poor recovery after the pull-down step can be due to inefficient binding to the resin, loss during wash steps, or problems with elution.
Potential Causes & Solutions:
-
Inefficient Binding to Resin: The affinity tag on your probe (e.g., biotin) may be sterically hindered, or the binding capacity of the resin may be insufficient.
-
Solution 1 (Steric Hindrance): Ensure your probe design includes a sufficiently long linker between the chloroacetamide warhead and the affinity tag.[6] If you suspect hindrance, you may need to perform the pull-down under denaturing conditions (e.g., in buffers containing 1% SDS) to expose the tag.
-
Solution 2 (Binding Capacity): Increase the amount of affinity resin (beads) used for the pull-down.[7] Ensure you are not exceeding the manufacturer's stated binding capacity.
-
-
Loss of Protein During Wash Steps: Wash buffers may be too stringent, stripping your target protein from the resin along with non-specific binders.
-
Inefficient Elution: The conditions used to release the protein from the resin are not effective.
-
Solution 1 (Competitive Elution): If using a competitive agent (e.g., free biotin for streptavidin beads), ensure its concentration is high enough and allow sufficient incubation time for displacement to occur.[8]
-
Solution 2 (Denaturing Elution): The most common and effective method is denaturing elution. Boil the beads in SDS-PAGE loading buffer (e.g., Laemmli buffer) to release all bound proteins for analysis by western blot or mass spectrometry.[3]
-
Solution 3 (pH Shift): For some affinity systems, elution can be achieved by changing the pH, but this must be optimized to avoid protein precipitation.
-
Question 4: I have a high background of non-specifically bound proteins in my final eluate.
Answer:
This is a classic problem in affinity purification, where proteins stick to the affinity matrix itself or to other proteins, rather than binding through the specific tag.[6]
Potential Causes & Solutions:
-
Hydrophobic or Ionic Interactions with Resin: Proteins can non-specifically adsorb to the surface of the chromatography beads.[9]
-
Solution 1 (Increase Wash Stringency): This is the converse of the problem above. Increase the salt concentration (e.g., up to 500 mM NaCl) and/or detergent concentration (e.g., 0.1-1% Triton X-100 or NP-40) in your wash buffers to disrupt these non-specific interactions.[10][11]
-
Solution 2 (Blocking): Pre-incubate your affinity beads with a blocking agent like bovine serum albumin (BSA) or salmon sperm DNA before adding your protein lysate.[10] This saturates non-specific binding sites on the beads.
-
-
Contamination from Abundant Proteins: Highly abundant cellular proteins (e.g., actin, tubulin, ribosomal proteins) are common contaminants.
-
Solution: Perform a pre-clearing step. Before adding your specific affinity resin, incubate the cell lysate with beads that have no affinity ligand attached (e.g., unconjugated sepharose beads). This will remove proteins that are inherently "sticky" to the bead matrix.
-
-
Insufficient Washing: The wash protocol may be too brief or gentle.
-
Solution: Increase the number of wash steps (e.g., from 3 to 5) and the volume of each wash (e.g., from 10 to 20 bed volumes).[12] Ensure the beads are fully resuspended during each wash.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What amino acid residues does this compound react with?
The primary target for chloroacetamide probes is the sulfhydryl group of cysteine residues.[1][13] However, at higher concentrations, incorrect pH, or with prolonged incubation, off-target modification of other nucleophilic residues like lysine, histidine, and methionine can occur.[1][4] Cysteine's reactivity is highly dependent on its local microenvironment and pKa, making it a prime target for activity-based probes.[13]
Q2: How can I verify that my protein has been successfully labeled before purification?
There are two common methods:
-
Gel-Based Fluorescence Scan: If your probe contains a fluorescent reporter group (like a rhodamine or fluorescein), you can simply run the labeled lysate on an SDS-PAGE gel and visualize the labeled proteins using a fluorescence scanner. This provides a direct readout of labeling efficiency and specificity.[14]
-
Western Blot Shift Assay: If your probe contains a bulky tag (like biotin or a larger chemical moiety), labeling can often cause a detectable shift in the molecular weight of the target protein. Run both labeled and unlabeled samples on an SDS-PAGE gel, transfer to a membrane, and probe with an antibody against your protein of interest. A successful reaction will show a band at a slightly higher molecular weight in the labeled sample.
Q3: What are the essential controls for a chloroacetamide-based protein profiling experiment?
A well-controlled experiment is crucial for interpreting your data. The following controls are mandatory:
-
No-Probe Control (- Probe): A sample of your lysate that goes through the entire purification process without the addition of the chloroacetamide probe. This control identifies proteins that bind non-specifically to the affinity resin.
-
Vehicle Control (e.g., DMSO): If your probe is dissolved in a solvent like DMSO, run a control where you add only the solvent to the lysate. This ensures the solvent itself is not causing any artifacts.[15]
-
Competitive Inhibition Control (+ Competitor): As described in the troubleshooting section, pre-incubating with an untagged competitor molecule is the best way to validate the specificity of your probe for its intended target.[5]
Q4: Can I perform labeling in live cells?
Yes, chloroacetamide probes can be cell-permeable, allowing for labeling in living cells. This is a key advantage of Activity-Based Protein Profiling (ABPP), as it allows you to probe protein activity in a native physiological context.[16][17] However, you will need to optimize probe concentration and incubation time to minimize cytotoxicity and off-target effects.
Part 3: Protocols & Visualizations
Experimental Workflow Diagram
Caption: General workflow for labeling, purification, and analysis.
Chemical Labeling Mechanism
Caption: SN2 reaction between a cysteine thiol and a chloroacetamide probe.
General Protocol for Affinity Purification of Chloroacetamide-Labeled Proteins
This protocol assumes the use of a biotinylated chloroacetamide probe and streptavidin-coated magnetic beads.
Materials:
-
Cell Lysate in PBS (pH 7.5), protein concentration ~2 mg/mL
-
Biotin-Chloroacetamide Probe (10 mM stock in DMSO)
-
Streptavidin Magnetic Beads
-
Wash Buffer 1 (Binding Buffer): PBS, pH 7.5
-
Wash Buffer 2 (Stringent Wash): 1% Triton X-100, 500 mM NaCl in PBS
-
Elution Buffer: 1x SDS-PAGE Laemmli Sample Buffer
Procedure:
-
Labeling:
-
To 1 mL of cell lysate (~2 mg protein), add the Biotin-Chloroacetamide probe to a final concentration of 50 µM.
-
Incubate for 1 hour at room temperature with gentle rotation.
-
-
Bead Preparation:
-
While labeling, take 50 µL of streptavidin bead slurry.
-
Wash the beads three times with 1 mL of Wash Buffer 1. Use a magnetic stand to separate the beads between washes.
-
-
Binding:
-
Add the labeled lysate to the washed beads.
-
Incubate for 2 hours at 4°C with gentle rotation to allow the biotinylated proteins to bind to the streptavidin.
-
-
Washing:
-
Separate the beads on the magnetic stand and discard the supernatant (unbound fraction).
-
Wash the beads three times with 1 mL of Wash Buffer 1.
-
Wash the beads two times with 1 mL of Wash Buffer 2 (Stringent Wash) to remove non-specific binders.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Add 50 µL of Elution Buffer to the beads.
-
Boil the sample at 95°C for 5-10 minutes to release the bound proteins and denature them for gel analysis.
-
-
Analysis:
-
Use the magnetic stand to separate the beads and collect the supernatant (your eluate).
-
Load the eluate onto an SDS-PAGE gel for analysis by Western Blot (probing for your target or using Streptavidin-HRP) or for staining and subsequent mass spectrometry.
-
References
-
Ward, C. C., Kleinman, J. I., & Nomura, D. K. (2017). Activity-Based Protein Profiling for Mapping and Pharmacologically Interrogating Proteome-Wide Ligandable Hotspots. Current Opinion in Chemical Biology, 39, 51-59. [Link]
-
Kee, J.-M., et al. (2015). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. Journal of the American Chemical Society, 137(24), 7883–7894. [Link]
-
Katayama, H., & Oda, Y. (2007). Chemical proteomics for drug discovery based on compound-immobilized affinity chromatography. Journal of Chromatography B, 855(1), 21–27. [Link]
-
Wu, R., et al. (2015). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Molecular Omics, 11(5), 1037–1045. [Link]
-
Zhang, X., et al. (2022). Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. Molecules, 27(19), 6528. [Link]
-
Ward, C. C., et al. (2021). Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics. Nature Communications, 12(1), 5234. [Link]
-
Hacker, S. M., et al. (2017). A Perspective on Cysteine-Reactive Activity-Based Probes. Angewandte Chemie International Edition, 56(45), 13380–13394. [Link]
-
Parker, C. G., et al. (2020). A Highly Reactive Cysteine-Targeted Acrylophenone Chemical Probe That Enables Peptide/Protein Bioconjugation and Chemoproteomics Analysis. Journal of the American Chemical Society, 142(11), 5062–5067. [Link]
-
Landry, M., et al. (2021). Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents. Analytical Biochemistry, 621, 114137. [Link]
-
Wu, R., et al. (2015). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Molecular BioSystems, 11(5), 1037-1045. [Link]
-
Chung, C. (2025). Activity-Based Protein Profiling for Functional Cysteines and Protein Target Identification. Methods in Molecular Biology. [Link]
-
Hakhverdyan, Z., et al. (2021). Cysteine reactive chloroalkane probe enables HaloTag ligation for downstream chemical proteomics analysis. bioRxiv. [Link]
-
Parker, C. G., & Cravatt, B. F. (2015). Chemical Proteomic Mapping of Reversible Small Molecule Binding Sites in Native Systems. Cell, 163(7), 1595–1608. [Link]
-
van Rooden, E. J., et al. (2018). Activity-based protein profiling. eLS. [Link]
-
moof University. (2023). Affinity purification of proteins. [Link]
-
Chakraborty, T., et al. (2021). Can anyone help me troubleshoot protein purification? ResearchGate. [Link]
-
Cytiva. (n.d.). Troubleshooting protein recovery issues. Retrieved from [Link]
-
Hakhverdyan, Z., et al. (2021). Cysteine reactive chloroalkane probe enables HaloTag ligation for downstream chemical proteomics analysis. ResearchGate. [Link]
-
Chen, A. T., et al. (2021). Optimization of Protein-Level Tandem Mass Tag (TMT) Labeling Conditions in Complex Samples with Top-Down Proteomics. Journal of Proteome Research, 20(2), 1349–1358. [Link]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. goldbio.com [goldbio.com]
- 3. A Highly Reactive Cysteine-Targeted Acrylophenone Chemical Probe That Enables Peptide/Protein Bioconjugation and Chemoproteomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Chemical Proteomic Mapping of Reversible Small Molecule Binding Sites in Native Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. youtube.com [youtube.com]
- 9. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 11. researchgate.net [researchgate.net]
- 12. Cysteine reactive chloroalkane probe enables HaloTag ligation for downstream chemical proteomics analysis | bioRxiv [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. biorxiv.org [biorxiv.org]
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- 17. scispace.com [scispace.com]
dealing with hydrolysis of 2-[(2-Chloroacetyl)amino]butanoic acid in solution
A Guide to Understanding and Mitigating Hydrolysis in Aqueous Solutions
Welcome to the technical support center for 2-[(2-Chloroacetyl)amino]butanoic acid. This guide, prepared by our senior application scientists, provides in-depth technical information and practical troubleshooting advice for researchers, scientists, and drug development professionals. We address the critical issue of the compound's hydrolysis in solution to help you ensure the accuracy and reproducibility of your experiments.
Introduction to the Challenge: Compound Instability
This compound is a valuable reagent and intermediate in various scientific applications. However, its utility can be compromised by its susceptibility to hydrolysis in aqueous solutions. The molecule contains an amide linkage and an electrophilic chloroacetyl group, both of which can react with water. This degradation can lead to the formation of impurities, a decrease in the concentration of the active compound, and consequently, unreliable experimental results. Understanding the mechanisms and factors that drive this hydrolysis is paramount for successful experimentation.
The primary hydrolysis reaction involves the cleavage of the amide bond, yielding 2-aminobutanoic acid and chloroacetic acid. This process can be catalyzed by both acidic and basic conditions.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and issues encountered when working with this compound in solution.
Q1: I dissolved the compound in a neutral pH buffer, but I'm seeing degradation over time. Why is this happening?
A1: While the hydrolysis of amides is slowest at neutral pH, it is not completely arrested. The chloroacetyl group makes the amide bond more susceptible to hydrolysis than a simple alkyl-acetyl amide. Furthermore, even in a nominally neutral buffer, localized pH changes can occur, or the buffer components themselves may participate in the reaction. For sensitive experiments, it is crucial to use freshly prepared solutions.
Q2: My solution's pH has decreased after storing it overnight in the refrigerator. What is the cause?
A2: A decrease in pH is a strong indicator of hydrolysis. The degradation of this compound produces chloroacetic acid, which is a weak acid. The release of this acidic byproduct will lower the pH of your solution. This pH shift can, in turn, accelerate further hydrolysis, creating a positive feedback loop of degradation.
Q3: What are the primary products of hydrolysis I should be looking for in my analysis?
A3: The two main hydrolysis products are 2-aminobutanoic acid and chloroacetic acid . Depending on the analytical method used, you may also detect intermediates or secondary reaction products. It is advisable to have analytical standards for these two compounds to confirm their presence in your degraded samples.
Q4: Can I use any buffer to prepare my solutions?
A4: No, the choice of buffer is critical. Avoid buffers containing primary or secondary amines (e.g., Tris, glycine) as these can act as nucleophiles and react with the chloroacetyl group, leading to the formation of adducts and accelerating the degradation of your compound. Phosphate or citrate buffers are generally more suitable choices.
Q5: How does temperature affect the stability of my solutions?
A5: As with most chemical reactions, the rate of hydrolysis is highly dependent on temperature. Storing solutions at lower temperatures (2-8°C) will significantly slow down the degradation process. For long-term storage, freezing aliquots at -20°C or -80°C is recommended. However, be mindful of freeze-thaw cycles, which can also impact stability.
Visualizing the Hydrolysis Pathway
The following diagram illustrates the primary hydrolysis mechanism of this compound under both acidic and basic conditions.
Caption: Acid and base-catalyzed hydrolysis pathways.
Quantitative Stability Data
While specific kinetic data for this compound is not extensively published, the stability of N-chloroacetylated amino acids is known to be pH and temperature-dependent. The following table provides an estimated stability profile based on data from analogous compounds.
| Condition | Temperature | Estimated Half-life (t½) | Recommendations |
| pH 4.0 (Acetate Buffer) | 25°C | Days to weeks | Suitable for short-term experiments. |
| 4°C | Weeks to months | Recommended for short-term storage. | |
| pH 7.4 (Phosphate Buffer) | 25°C | Hours to days | Prepare fresh solutions daily. |
| 4°C | Days to weeks | Suitable for overnight experiments. | |
| pH 9.0 (Borate Buffer) | 25°C | Minutes to hours | Avoid basic conditions unless required by the experimental protocol. |
| 4°C | Hours to days | Use with caution and for short durations. |
Note: These are estimations. It is highly recommended to perform a stability study under your specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol outlines the steps for preparing a stock solution of this compound with minimized initial hydrolysis.
-
Reagent and Glassware Preparation: Ensure all glassware is scrupulously clean and dry. Use high-purity water (e.g., Milli-Q or equivalent) and analytical grade reagents.
-
Solvent Selection: For a concentrated stock solution, consider using a non-aqueous solvent in which the compound is soluble and stable, such as anhydrous DMSO or ethanol. This can then be diluted into your aqueous buffer immediately before use.
-
Dissolution: Weigh the desired amount of this compound in a clean, dry vial. Add the chosen solvent and mix gently until fully dissolved. Sonication can be used if necessary, but avoid excessive heating.
-
Storage: If storing the stock solution, dispense it into single-use aliquots in tightly sealed vials to minimize contamination and degradation from repeated opening. Store at -20°C or -80°C.
Protocol 2: Monitoring Hydrolysis via HPLC
This protocol provides a general workflow for a stability study using High-Performance Liquid Chromatography (HPLC).
Caption: Workflow for a typical stability study.
HPLC Method Parameters (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A suitable gradient from 5% to 95% Mobile Phase B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
Note: This is a starting point. The method should be optimized for your specific instrumentation and to achieve baseline separation of the parent compound and its hydrolysis products.
References
- General Amide Hydrolysis: For a comprehensive overview of amide hydrolysis mechanisms, refer to standard organic chemistry textbooks or review articles on the topic.
- pH-Dependent Reactions: The principles of pH-dependent reaction kinetics are well-documented in physical chemistry and chemical kinetics liter
-
Analytical Methods for Amino Acids: For detailed analytical methods, consult resources from analytical instrumentation manufacturers and scientific journals focused on analytical chemistry and chromatography.[1][2]
Sources
Technical Support Center: Optimizing Buffer Conditions for 2-[(2-Chloroacetyl)amino]butanoic Acid Reactions
Welcome to the technical support guide for optimizing reactions involving 2-[(2-Chloroacetyl)amino]butanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maximizing reaction efficiency and minimizing side products. The chloroacetyl moiety is a potent electrophile, making this compound an excellent building block for covalent modification, particularly through nucleophilic substitution.[1] However, its reactivity is highly dependent on the reaction environment. This guide provides a structured, question-and-answer approach to navigate the complexities of buffer selection and reaction optimization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a versatile bifunctional molecule. It combines the chiral backbone of an amino acid (aminobutyric acid) with a reactive chloroacetyl group.[1] The key reactive site is the carbon atom bearing the chlorine, which is highly susceptible to nucleophilic attack. This makes it an invaluable reagent for:
-
Covalent Labeling: Specifically modifying proteins and biomolecules, often targeting the thiol group of cysteine residues.
-
Peptide Macrocyclization: Reacting with a nucleophilic side chain (like cysteine) within the same peptide to form a stable thioether bond, creating a cyclic peptide.[2]
-
Synthesis of Heterocycles: Serving as a starting material for building more complex molecular architectures in medicinal chemistry.[1]
Q2: Why is precise buffer and pH control so critical for reactions with this compound?
The success of any reaction involving this compound hinges on a delicate balance between activating the desired nucleophile and preserving the stability of the chloroacetyl group.
-
Nucleophile Activation: Most target nucleophiles (like the thiol on cysteine or the amine on lysine) must be deprotonated to be reactive. This is favored by higher pH values (typically pH > 7.5).
-
Substrate Stability: The chloroacetyl group is susceptible to hydrolysis, where a water or hydroxide ion attacks the electrophilic carbon, replacing the chlorine with a hydroxyl group. This side reaction is accelerated at higher pH values and results in an inactive byproduct, 2-[(2-hydroxyacetyl)amino]butanoic acid, which terminates the desired reaction.
Therefore, the optimal pH is a compromise—high enough to ensure a sufficient concentration of the reactive nucleophile but low enough to keep the rate of hydrolysis acceptably low.
Q3: What are the most common side reactions to be aware of?
Beyond incomplete reactions, there are two primary competing pathways you must control:
-
Hydrolysis: As discussed, this is the reaction with water or hydroxide to form an inactive hydroxyacetyl derivative. This is often the primary cause of low yields and is exacerbated by high pH and prolonged reaction times.
-
Off-Target Alkylation: The chloroacetyl group can react with other nucleophilic residues if they are sufficiently reactive at the chosen pH. While cysteine is the most common target, side reactions can occur with the side chains of methionine, histidine, lysine, and the N-terminal amine.[3][4] This is particularly problematic when using a large excess of the alkylating agent or at incorrect pH levels.[3]
Core Optimization Guide
Q4: How do I select the optimal pH for my specific reaction?
The optimal pH depends entirely on the pKa of the target nucleophile. The goal is to work at a pH that is approximately 0.5 to 1.5 units above the pKa of the nucleophile you wish to target, without straying into a pH range where hydrolysis becomes rampant (typically > 9.0).
-
For Cysteine Alkylation (Thiol pKa ~8.3-8.6): The ideal pH range is typically 7.5 to 8.5 . In this range, a significant fraction of the thiol group is deprotonated to the reactive thiolate anion, while the rate of hydrolysis is manageable.
-
For N-terminal Amine Alkylation (Amine pKa ~7.8-8.2): A similar pH range of 8.0 to 9.0 is often effective. However, selectivity can be an issue if cysteine residues are also present.
-
For Lysine Alkylation (Amine pKa ~10.5): This requires a higher pH (typically > 9.5), where the hydrolysis of the chloroacetyl group becomes very rapid. This reaction is challenging and often results in low yields of the desired product.
The workflow below illustrates the critical balance governed by pH.
Q5: Which buffer systems are recommended, and which should be avoided?
The cardinal rule is to use a non-nucleophilic buffer . Buffers containing primary or secondary amines (like Tris, Bis-Tris, or glycine) are nucleophilic and can react directly with your compound, consuming it and reducing your yield.
Instead, choose a buffer with a pKa value close to your target reaction pH to ensure stable pH control throughout the experiment.
| Buffer System | pKa at 25°C | Useful pH Range | Comments |
| Phosphate (PBS) | pKa2 = 7.21 | 6.5 - 7.5 | Excellent biocompatibility. Buffering capacity is weaker above pH 7.5. |
| HEPES | 7.48 | 7.0 - 8.0 | A common and robust biological buffer. Non-coordinating and non-nucleophilic. |
| Triethanolamine (TEA) | 7.76 | 7.3 - 8.3 | Use with caution. While a tertiary amine, it can be nucleophilic under some conditions. |
| Bicarbonate | pKa1 = 6.35, pKa2 = 10.33 | 8.0 - 9.0 (open system) | Effective in the pH 8.0-8.5 range. Often used in peptide chemistry.[3] |
| Borate | 9.23 | 8.5 - 9.5 | Suitable for higher pH reactions, but be aware of potential interactions with diols. |
Q6: What buffer concentration and reaction temperature should I use?
-
Concentration: A buffer concentration of 50-100 mM is typically sufficient.[3] This provides adequate buffering capacity to handle any pH shifts during the reaction without introducing excessively high ionic strength, which can affect protein solubility or reaction rates.
-
Temperature: Alkylation reactions are generally performed at room temperature (20-25°C) or 37°C .[5][6] Higher temperatures increase the reaction rate but also accelerate the rate of hydrolysis. For sensitive substrates, running the reaction at a lower temperature (e.g., 4°C) for a longer period can sometimes minimize side product formation.
Troubleshooting Guide
This troubleshooting flowchart provides a logical sequence for diagnosing and resolving common experimental issues.
Experimental Protocols
Protocol 1: General Procedure for Alkylation of a Cysteine-Containing Peptide
This protocol provides a validated starting point for the covalent modification of a peptide.
1. Materials and Reagents:
-
Cysteine-containing peptide
-
This compound
-
Buffer: 1 M HEPES stock, pH 7.8
-
Solvent: Degassed, deionized water
-
Quenching reagent: 1 M Dithiothreitol (DTT) in water
-
Analytical tools: LC-MS system
2. Buffer Preparation (Target pH 7.8):
-
Prepare a 100 mM HEPES buffer by diluting the 1 M stock solution.
-
Verify the pH is 7.8 using a calibrated pH meter. Adjust if necessary with dilute NaOH or HCl.
-
Degas the buffer by sparging with nitrogen or argon for 15 minutes to prevent oxidation of the cysteine thiol.
3. Reaction Setup:
-
Dissolve the cysteine-containing peptide in the 100 mM HEPES buffer (pH 7.8) to a final concentration of 1 mg/mL (or ~1 mM, depending on peptide MW).
-
Separately, prepare a 10 mM stock solution of this compound in a small amount of organic solvent (like DMSO or DMF) and dilute to the final concentration with the reaction buffer. Note: Prepare this solution immediately before use as the chloroacetyl group can degrade in solution.[3]
-
Add 1.2 equivalents of the this compound solution to the peptide solution. Mix gently by pipetting.
4. Incubation:
-
Allow the reaction to proceed at room temperature (25°C) for 60-90 minutes.
-
Monitor the reaction progress by taking small aliquots at different time points (e.g., 0, 30, 60, 90 min) and analyzing them via LC-MS. Look for the disappearance of the starting peptide mass and the appearance of the expected product mass.
5. Quenching and Analysis:
-
Once the reaction is complete (or has reached a plateau), quench any remaining unreacted chloroacetyl reagent by adding a 5-fold molar excess of DTT. Let it sit for 15 minutes.
-
Analyze the final reaction mixture by LC-MS to determine the final conversion and identify any byproducts.
References
- Goto, Y., Iwasaki, K., Torikai, K., Murakami, H., & Suga, H. (2011). Selective thioether macrocyclization of peptides having the N-terminal 2-chloroacetyl group and competing two or three cysteine residues in translation. Organic & Biomolecular Chemistry, 9(16), 5753–5761.
- Wang, L., et al. (2018). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. PLoS ONE, 13(6), e0196972.
-
Quora. (2017). Is 2-chlorobutanoic acid stronger than butanoic acid?. Retrieved from [Link]
-
Homework.Study.com. (n.d.). How can you explain the fact that 2-chlorobutanoic acid has pK_a equals to 2.86, 3.... Retrieved from [Link]
- Galman, J. L., et al. (2017). Biocompatible strategies for peptide macrocyclisation. Chemical Society Reviews, 46(19), 5765–5779.
- Palivan, C. G., Goers, R., & Itel, F. (2019). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. Journal of Proteomics, 205, 103417.
- Ledesma-Amaro, R., & Nicaud, J. M. (2016). Butyric acid: Applications and recent advances in its bioproduction. Biotechnology and Bioengineering, 113(10), 2176–2185.
- Scotchler, J. W., & Robinson, A. B. (1991). Effects of amino acid sequence, buffers, and ionic strength on the rate and mechanism of deamidation of asparagine residues in small peptides. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1078(2), 233–243.
- Vederas, J. C. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research, 16(2), 644–654.
Sources
- 1. This compound|High-Purity RUO [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Analysis of 2-[(2-Chloroacetyl)amino]butanoic Acid Adducts by Mass Spectrometry
Welcome to the technical support center for the mass spectrometric analysis of 2-[(2-Chloroacetyl)amino]butanoic acid adducts. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the identification and characterization of these specific covalent modifications on proteins and peptides. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your experiments effectively.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your LC-MS/MS analysis of this compound adducts.
Sample Preparation & Adduct Formation
Question 1: I am not seeing any evidence of my protein of interest being adducted after incubation with this compound. What could be the issue?
Answer:
Several factors can contribute to a lack of adduct formation. Let's break down the possibilities:
-
Reaction Conditions:
-
pH: The reactivity of nucleophilic amino acid side chains (cysteine, lysine, histidine) is highly pH-dependent. Cysteine thiols, for instance, are much more reactive in their deprotonated (thiolate) form. Ensure your incubation buffer has a pH between 7.5 and 8.5 to facilitate nucleophilic attack on the chloroacetyl group.
-
Reaction Time and Temperature: Covalent modification is a time- and temperature-dependent process. If you are not observing adduction, consider increasing the incubation time or temperature. However, be mindful of protein stability, as excessive heat can lead to denaturation and aggregation.
-
Reagent Concentration: A sufficient molar excess of the chloroacetylating agent is necessary to drive the reaction. Try increasing the concentration of this compound.
-
-
Protein Accessibility:
-
The target amino acid residue may be buried within the protein's three-dimensional structure, rendering it inaccessible to the reagent. Consider performing the reaction under denaturing conditions (e.g., in the presence of urea or guanidinium chloride) to expose more potential adduction sites. This, however, will result in the loss of structural information.
-
-
Reagent Stability:
-
Ensure the this compound reagent is not degraded. Prepare fresh solutions before each experiment.
-
Question 2: I am observing multiple adducts on my protein, making the mass spectrum difficult to interpret. How can I control the extent of modification?
Answer:
Controlling the stoichiometry of the adduction is key to simplifying your mass spectra. Here are some strategies:
-
Reduce Reagent Concentration: Titrate down the concentration of this compound to favor single-adduct formation.
-
Shorten Reaction Time: Perform a time-course experiment to determine the optimal incubation time for the desired level of modification.
-
Quench the Reaction: After the desired incubation period, quench the reaction by adding a scavenger molecule containing a highly reactive nucleophile, such as dithiothreitol (DTT) or glutathione, to consume the excess chloroacetylating reagent.
LC-MS/MS Analysis
Question 3: I am struggling with low signal intensity for my adducted peptides. What are the likely causes and solutions?
Answer:
Low signal intensity is a common challenge in mass spectrometry, and several factors could be at play[1].
-
Ionization Efficiency:
-
Electrospray Ionization (ESI) vs. Atmospheric Pressure Chemical Ionization (APCI): ESI is generally the preferred method for peptide analysis. However, the polarity of your adducted peptide can influence its ionization efficiency. While less common for peptides, APCI can sometimes be more effective for less polar molecules[2].
-
Mobile Phase Composition: The pH and organic content of your mobile phase significantly impact ionization. Acidic mobile phases (e.g., with 0.1% formic acid) are standard for positive-ion mode ESI of peptides as they promote protonation. Ensure you are using high-purity, MS-grade solvents to minimize background noise and adduct formation with contaminants[3].
-
Ion Suppression: Co-eluting compounds from your sample matrix can compete for ionization, suppressing the signal of your analyte of interest. Improve your sample cleanup procedures (e.g., using solid-phase extraction) or optimize your chromatographic separation to resolve the adducted peptide from interfering species.
-
-
Fragmentation Efficiency:
-
Collision Energy: The collision energy used for fragmentation (CID or HCD) needs to be optimized for your adducted peptide. If the energy is too low, you will have poor fragmentation and low signal for your fragment ions. If it's too high, you may get excessive fragmentation into very small, uninformative ions. Perform a collision energy optimization experiment for your target adducted peptide.
-
-
Sample Concentration:
-
Your adducted peptide may simply be at a very low abundance. Consider enriching for the adducted peptides using affinity purification methods if an antibody against the modification is available, or by exploiting unique chemical properties of the adduct.
-
Question 4: I am observing a complex fragmentation pattern for my adducted peptide and I'm unsure how to interpret it. What are the expected fragmentation pathways?
Answer:
The fragmentation of a peptide adducted with this compound will be a combination of standard peptide backbone fragmentation (b- and y-ions) and fragmentation related to the adduct itself.
-
Peptide Backbone Fragmentation: You will still observe the characteristic b- and y-ion series resulting from cleavage of the amide bonds along the peptide backbone. These ions are crucial for determining the amino acid sequence of the peptide.
-
Adduct-Specific Fragmentation:
-
Neutral Loss: A key diagnostic fragmentation pathway to look for is the neutral loss of the chloroacetyl group or parts of the adduct. For example, you might observe a neutral loss corresponding to the chloroacetyl moiety (C2H2ClO). Searching for this specific neutral loss in your data can help you identify potential adducted peptides[3].
-
Fragment Ions Containing the Adduct: You may also observe fragment ions that retain the adduct. The presence of the chlorine atom will result in a characteristic isotopic pattern (approximately 3:1 ratio for 35Cl and 37Cl), which can be a powerful tool for identifying adduct-containing fragments.
-
Side-Chain Fragmentation: The fragmentation of the butanoic acid side chain is also possible, leading to smaller fragment ions.
-
Below is a conceptual diagram of the expected fragmentation:
Caption: Conceptual fragmentation of a this compound adducted peptide.
Question 5: I am seeing a lot of background noise and unidentifiable peaks in my mass spectra. How can I reduce this interference?
Answer:
High background noise can obscure your signals of interest and make data interpretation difficult. Here are common sources and solutions:
-
Solvent and Reagent Contamination:
-
Use only high-purity, LC-MS grade solvents and reagents. Common contaminants include polymers (like polyethylene glycol), plasticizers, and detergents from glassware[4].
-
Prepare fresh mobile phases daily and do not top off solvent bottles.
-
-
Sample Matrix Effects:
-
Complex biological samples contain numerous molecules that can contribute to background noise. Implement robust sample cleanup procedures, such as solid-phase extraction (SPE) or protein precipitation, to remove interfering substances.
-
-
System Contamination:
-
Carryover from previous injections can be a significant source of background. Implement a thorough wash protocol for your autosampler and LC system between runs.
-
Regularly clean your mass spectrometer's ion source to remove accumulated residue[5].
-
II. Frequently Asked Questions (FAQs)
Q1: Which amino acid residues are most likely to be modified by this compound?
A: The chloroacetyl group is an electrophile that will react with nucleophilic amino acid side chains. The most likely targets, in order of reactivity, are typically:
-
Cysteine: The thiol group is a strong nucleophile, especially at slightly basic pH.
-
Histidine: The imidazole ring is also a good nucleophile.
-
Lysine: The primary amine of the side chain can react, although it is generally less reactive than cysteine.
-
N-terminus: The alpha-amino group of the N-terminal amino acid is also a potential site of modification.
Q2: What is the expected mass shift for a this compound adduct?
A: The monoisotopic mass of this compound is 179.0400 Da. When it forms an adduct, it displaces a hydrogen atom from the nucleophilic residue. Therefore, the expected mass shift on the peptide will be +178.0322 Da .
Q3: Should I use positive or negative ion mode for my analysis?
A: For peptide analysis, positive ion mode is almost always preferred. Peptides contain basic amino acids (lysine, arginine, histidine) and an N-terminus that are readily protonated in an acidic mobile phase, leading to strong signals in positive ESI.
Q4: How can I confirm that the peak I am seeing is indeed the adducted peptide?
A: Confirmation should be based on several pieces of evidence:
-
Accurate Mass: The precursor ion mass should match the theoretical mass of the adducted peptide within a few ppm (for high-resolution mass spectrometers).
-
Isotopic Pattern: The presence of a chlorine atom in the adduct will result in a characteristic A+2 isotopic peak with an intensity of about 32% of the monoisotopic peak.
-
MS/MS Fragmentation: The fragmentation pattern should be consistent with the expected fragmentation of the adducted peptide, including the presence of b- and y-ions from the peptide backbone and potentially a neutral loss of the chloroacetyl group.
-
Control Samples: Compare your results to a control sample where the protein was not treated with the chloroacetylating agent. The adducted peptide should be absent or significantly lower in abundance in the control.
III. Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments.
Protocol 1: In-Solution Digestion of Protein for Adduct Analysis
This protocol describes the digestion of a protein sample that has been previously adducted with this compound.
Materials:
-
Adducted protein sample
-
Denaturation Buffer: 8 M Urea in 100 mM Tris-HCl, pH 8.5
-
Reduction Reagent: 200 mM Dithiothreitol (DTT) in water (prepare fresh)
-
Alkylation Reagent: 200 mM Iodoacetamide (IAA) in water (prepare fresh in the dark)
-
Quenching Reagent: 200 mM DTT in water
-
Digestion Buffer: 50 mM Ammonium Bicarbonate, pH 8.0
-
Trypsin (mass spectrometry grade)
-
Formic Acid (FA)
Procedure:
-
Denaturation:
-
To your adducted protein sample, add Denaturation Buffer to a final urea concentration of 8 M.
-
-
Reduction:
-
Add the 200 mM DTT solution to a final concentration of 10 mM.
-
Incubate at 37°C for 1 hour. This step reduces any disulfide bonds in the protein.
-
-
Alkylation:
-
Cool the sample to room temperature.
-
Add the 200 mM IAA solution to a final concentration of 20 mM.
-
Incubate in the dark at room temperature for 30 minutes. This step caps the free thiols, preventing them from reforming disulfide bonds or reacting with any remaining chloroacetyl groups.
-
-
Quenching:
-
Add the 200 mM DTT solution to a final concentration of 20 mM to quench the excess IAA.
-
-
Dilution and Digestion:
-
Dilute the sample with Digestion Buffer to reduce the urea concentration to less than 1 M. This is crucial for trypsin activity.
-
Add trypsin to the protein sample at a 1:50 (w/w) ratio (trypsin:protein).
-
Incubate at 37°C overnight (12-16 hours) with gentle shaking.
-
-
Stopping the Digestion:
-
Acidify the sample by adding formic acid to a final concentration of 0.1-1% to inactivate the trypsin.
-
-
Desalting:
-
Desalt the peptide mixture using a C18 StageTip or a similar solid-phase extraction method to remove urea, salts, and other contaminants before LC-MS/MS analysis.
-
Caption: Workflow for in-solution digestion of adducted proteins.
Protocol 2: LC-MS/MS Method Parameters for Adducted Peptide Analysis
This protocol provides a starting point for developing an LC-MS/MS method for the analysis of this compound adducted peptides. Optimization will be required for your specific instrument and sample.
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column with a particle size of 1.7-2.1 µm is a good starting point.
-
Mobile Phase A: 0.1% Formic Acid in water (LC-MS grade).
-
Mobile Phase B: 0.1% Formic Acid in acetonitrile (LC-MS grade).
-
Gradient: A shallow gradient is recommended to achieve good separation of peptides. For example, a 60-minute gradient from 5% to 40% Mobile Phase B.
-
Flow Rate: Dependent on the column internal diameter. For a 75 µm ID column, a flow rate of 300 nL/min is typical.
-
Column Temperature: 40-50°C to improve peak shape and reproducibility.
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI).
-
MS1 Scan Range: 350-1500 m/z.
-
MS1 Resolution: >60,000 to ensure accurate mass measurement.
-
Data-Dependent Acquisition (DDA):
-
Select the top 10-20 most intense precursor ions for fragmentation.
-
Use a dynamic exclusion of 30 seconds to prevent repeated fragmentation of the same precursor.
-
-
Fragmentation: Higher-energy Collisional Dissociation (HCD) or Collision-Induced Dissociation (CID).
-
Collision Energy: Use a normalized collision energy of 27-30% as a starting point and optimize for your specific adducts.
-
MS2 Resolution: >15,000.
Data Analysis:
-
Search your data against a protein database, specifying the following variable modifications:
-
Carbamidomethylation of Cysteine (+57.0215 Da) (if IAA was used for alkylation).
-
Oxidation of Methionine (+15.9949 Da).
-
This compound adduct on C, H, K, and N-terminus (+178.0322 Da).
-
IV. References
-
ZefSci. (2023). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]
-
Agilent Technologies. (2018). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. Retrieved from [Link]
-
Hao, P., et al. (2021). Discovery and visualization of uncharacterized drug-protein adducts using mass spectrometry. bioRxiv. Retrieved from [Link]
-
Agilent Technologies. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Retrieved from [Link]
-
Antão, C., et al. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. International Journal of Molecular Sciences, 20(8), 2021. Retrieved from [Link]
-
Dolan, J. W. (2018). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. LCGC North America, 36(9), 624-631. Retrieved from [Link]
-
GMI, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. Retrieved from [Link]
-
Alliance Bioversity International - CIAT. (2023). Mass Spectrometer (MS) troubleshooting guide. Retrieved from [Link]
-
GenTech Scientific. (2021). A Guide To Troubleshooting Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (2015). How to reduce high background noise in an LC MS/MS experiment? Retrieved from [Link]
-
National Institutes of Health. (2017). A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments. ASSAY and Drug Development Technologies, 15(4), 178-187. Retrieved from [Link]
-
University of Oxford. (n.d.). In-solution protein digestion. Retrieved from [Link]
-
LCGC International. (2017). How to Avoid Problems in LC–MS. Retrieved from [Link]
-
National Institutes of Health. (2015). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Journal of Proteome Research, 14(11), 4753-4761. Retrieved from [Link]
-
ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. Retrieved from [Link]
-
Keller, B. O., et al. (2008). Interferences and contaminants encountered in modern mass spectrometry. Analytica Chimica Acta, 627(1), 71-81. Retrieved from [Link]
-
ResearchGate. (2018). Interpreting Mass Spectra Differing from Their Peptide Models by Several Modifications. Retrieved from [Link]
-
Creasy, D. M., & Cottrell, J. S. (2002). Interpretation of Tandem Mass Spectra of Posttranslationally Modified Peptides. Current Protocols in Protein Science, Chapter 16, Unit 16.10. Retrieved from [Link]
-
Keller, B. O., et al. (2008). Interferences and contaminants encountered in modern mass spectrometry. Analytica Chimica Acta, 627(1), 71-81. Retrieved from [Link]
-
MDPI. (2020). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Retrieved from [Link]
-
SickKids Research Institute. (n.d.). PROTOCOL IN-SOLUTION DIGESTION OF PROTEINS. Retrieved from [Link]
-
MtoZ Biolabs. (n.d.). How to interpret modification sites in protein mass spectrometry. Retrieved from [Link]
-
ResearchGate. (2016). How can I avoid adduct formation for high molecular weight protein using ESI-MS? Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Hidden Problems in your LCMS data? Retrieved from [Link]
-
Antão, C., et al. (2019). A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modifications. Metabolites, 9(8), 159. Retrieved from [Link]
-
Protocol book. (n.d.). In-solution trypsin digestion. Retrieved from [Link]
-
National Institutes of Health. (2020). Serial In-solution digestion protocol for mass spectrometry-based glycomics and proteomics analysis. STAR Protocols, 1(3), 100187. Retrieved from [Link]
-
Waters. (n.d.). Suggested approaches for minimizing background chemical noise in low mass MRM Transitions for trace level quantification of N-Nitro. Retrieved from [Link]
-
ACS Publications. (2006). Analysis of Peptide MS/MS Spectra from Large-Scale Proteomics Experiments Using Spectrum Libraries. Analytical Chemistry, 78(23), 8081-8087. Retrieved from [Link]
-
National Institutes of Health. (2012). Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow. Current Protocols in Protein Science, Chapter 23, Unit 23.1. Retrieved from [Link]
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AACC. (2019). Growing Pains in LC-MS/MS Testing. Retrieved from [Link]
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Element Lab Solutions. (n.d.). Hidden Problems in your LCMS data? Retrieved from [Link]
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Bitesize Bio. (2023). Common Mass Spectrometry Contaminants: I Messed It Up So You Don't Have To! Retrieved from [Link]
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Technical Support Center: Strategies for Improving the Solubility of 2-[(2-Chloroacetyl)amino]butanoic acid for Biological Assays
This guide provides in-depth technical advice for researchers, scientists, and drug development professionals encountering solubility challenges with 2-[(2-Chloroacetyl)amino]butanoic acid in biological assays. We will explore the physicochemical rationale behind these challenges and offer a structured, troubleshooting-oriented approach to achieve reliable and reproducible experimental outcomes.
Understanding the Molecule: A Physicochemical Profile
This compound is an N-acylated derivative of 2-aminobutanoic acid. Its structure presents two key features that dictate its solubility: a terminal carboxylic acid group and a chloroacetyl moiety. The carboxylic acid group is ionizable, making its charge state—and therefore its aqueous solubility—highly dependent on the pH of the medium. The rest of the molecule possesses nonpolar characteristics, which can limit its solubility in purely aqueous systems.
| Property | Value (Predicted) | Implication for Solubility |
| Molecular Formula | C₆H₁₀ClNO₃ | |
| Molecular Weight | 179.60 g/mol | |
| Key Functional Groups | Carboxylic Acid (-COOH) | Weakly acidic; solubility increases significantly at pH > pKa. |
| Amide (-CONH-) | Polar; capable of hydrogen bonding. | |
| Alkyl Halide (-CH₂Cl) | Reactive site; contributes to hydrophobicity. | |
| Predicted pKa | ~3-4 | The carboxylic acid will be largely protonated (neutral, less soluble) at acidic to neutral pH and deprotonated (anionic, more soluble) at basic pH. |
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section is designed to address the most common issues encountered when preparing this compound for biological experiments.
Q1: My compound, this compound, is precipitating in my standard phosphate-buffered saline (PBS) at pH 7.4. What is the most direct way to resolve this?
Answer: The primary cause of poor solubility in neutral buffers is the protonated state of the carboxylic acid group. The most effective initial strategy is to increase the pH of your stock solution to deprotonate this group, forming a highly water-soluble carboxylate salt.
Causality: The Henderson-Hasselbalch equation dictates the equilibrium between the protonated (R-COOH) and deprotonated (R-COO⁻) forms of a carboxylic acid. By raising the pH to at least 1.5-2 units above the compound's pKa, you shift the equilibrium overwhelmingly towards the charged, and thus more water-soluble, carboxylate form[1][2][3]. This is the principle behind forming aqueous solutions of many acidic drugs[4][5].
Recommendation: Prepare a concentrated stock solution (e.g., 10-100 mM) in a mild base, such as 10-50 mM Sodium Hydroxide (NaOH), before diluting it into your final assay buffer. The minimal volume of the basic stock solution should not significantly alter the final pH of your assay medium. Always verify the final pH after dilution.
Q2: I cannot alter the pH of my assay, or I still observe precipitation after diluting my pH-adjusted stock. What is the next logical step?
Answer: When pH modulation is not feasible, the use of a biocompatible organic co-solvent is the standard industry practice. Dimethyl sulfoxide (DMSO) is the most widely used and recommended co-solvent for in vitro assays due to its broad solubilizing power and relatively low cytotoxicity at typical working concentrations[6][7].
Causality: Co-solvents like DMSO work by reducing the polarity of the bulk aqueous solvent, which diminishes the hydrophobic effect and allows for the favorable solvation of nonpolar regions of the compound[8]. DMSO is an aprotic, highly polar solvent that is miscible with water across all concentrations, making it an ideal vehicle for preparing high-concentration stock solutions[6].
Recommendation:
-
Prepare a high-concentration primary stock solution (e.g., 50-200 mM) in 100% high-purity DMSO.
-
Perform serial dilutions from this stock into your aqueous assay medium to achieve the final desired concentration.
-
Crucially, ensure the final concentration of DMSO in your assay is kept to a minimum, typically well below 0.5% (v/v), as higher concentrations can induce artifacts or cytotoxicity in many cell-based systems [9][10].
-
Always include a "vehicle control" group in your experiment, which contains the same final concentration of DMSO as your highest compound concentration, to account for any solvent-induced effects.
Q3: My biological system is highly sensitive to DMSO, even at low concentrations. What are the alternative solubilization strategies?
Answer: For highly sensitive systems, such as primary cell cultures or specific enzymatic assays, solvent-free approaches are preferable. The use of cyclodextrins is a powerful and well-established method for enhancing the solubility of hydrophobic compounds without organic co-solvents[11][12][13].
Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They act as molecular hosts, encapsulating the nonpolar parts of a guest molecule (your compound) to form a water-soluble "inclusion complex"[14][]. This complex effectively shields the hydrophobic regions from the aqueous environment, dramatically increasing the compound's apparent water solubility[11].
Recommendation:
-
Select a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice with a good safety profile.
-
Prepare an aqueous solution of the cyclodextrin.
-
Add your compound to the cyclodextrin solution and allow time for complexation to occur, which can be facilitated by stirring or sonication.
-
This approach creates a true aqueous solution of the compound, circumventing the need for pH adjustments or organic co-solvents.
| Strategy | Mechanism | Pros | Cons | Best For |
| pH Adjustment | Ionization to a soluble salt form | Simple, inexpensive, avoids organic solvents. | May alter final assay pH; compound may be unstable at high pH. | Assays tolerant of minor pH shifts; initial screening. |
| DMSO Co-Solvent | Reduces solvent polarity | High solubilizing power; industry standard. | Potential for cytotoxicity or assay interference; requires vehicle controls. | Most standard in vitro cell-based and biochemical assays. |
| Cyclodextrins | Forms a soluble host-guest complex | Avoids organic solvents; low toxicity. | More expensive; requires optimization of cyclodextrin type and concentration. | Sensitive biological systems; in vivo formulations. |
Experimental Protocols & Workflows
Decision Workflow for Solubilization
This diagram outlines a logical progression for troubleshooting the solubility of this compound.
Caption: Decision workflow for selecting a solubilization method.
Protocol 1: Solubilization by pH Adjustment
-
Objective: To prepare a 10 mM aqueous stock solution.
-
Materials: this compound (MW: 179.60), 1 M NaOH solution, Type 1 ultrapure water.
-
Procedure:
-
Weigh out 1.796 mg of the compound and place it in a sterile microcentrifuge tube.
-
Add 90 µL of ultrapure water. The compound will likely not dissolve completely.
-
While vortexing, add the 1 M NaOH solution dropwise (typically 1-5 µL) until the solid fully dissolves.
-
Adjust the final volume to 100 µL with ultrapure water to achieve a final concentration of 10 mM.
-
This stock can now be diluted into your final assay buffer. Self-Validation: After adding the stock to your final buffer, check for any cloudiness or precipitation. Verify that the final pH of the assay medium is within the acceptable range for your experiment.
-
Protocol 2: Solubilization using a DMSO Co-solvent
-
Objective: To prepare a 100 mM stock solution in DMSO.
-
Materials: this compound, high-purity anhydrous DMSO.
-
Procedure:
-
Weigh out 17.96 mg of the compound and place it in a sterile, dry glass vial.
-
Add 1 mL of 100% DMSO.
-
Cap the vial tightly and vortex or sonicate at room temperature until the solid is completely dissolved. This is your 100 mM primary stock.
-
For your experiment, perform serial dilutions. For example, to achieve a 100 µM final concentration in 1 mL of assay medium, you would add 1 µL of the 100 mM stock. This results in a final DMSO concentration of 0.1%, which is well-tolerated by most cell lines[9][10].
-
Protocol 3: Validating Co-Solvent Tolerance in Your Assay
-
Objective: To determine the highest concentration of DMSO that does not affect your assay's background signal or cell viability.
-
Causality: Every biological assay and cell type has a unique tolerance to organic solvents. This control is essential for ensuring that observed effects are due to your compound, not the solvent vehicle[8][9].
-
Procedure:
-
Set up your standard assay (e.g., a cell viability assay with plated cells).
-
Instead of adding your compound, add only the vehicle (DMSO) at a range of concentrations that bracket your planned experimental concentrations (e.g., 0.01%, 0.05%, 0.1%, 0.25%, 0.5%, 1.0%).
-
Include a "no solvent" control group.
-
Incubate and process the assay as you normally would.
-
Analyze the results. The highest concentration of DMSO that shows no statistically significant difference from the "no solvent" control is your maximum tolerated concentration.
-
Final Recommendations
The solubility of this compound is fundamentally governed by the pH-dependent charge of its carboxylic acid group. Therefore, a logical, stepwise approach to solubilization is highly recommended. Always begin with the simplest method (pH adjustment) before progressing to co-solvents or more complex excipients. Rigorous implementation of vehicle controls is not optional; it is a mandatory component of sound scientific practice to ensure the integrity and trustworthiness of your data.
References
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ResearchGate. (2025). Considerations regarding use of solvents in in vitro cell based assays. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). (-)-2-Aminobutyric acid. PubChem. Available from: [Link]
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Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 877–885. Available from: [Link]
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Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Available from: [Link]
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Cheméo. (n.d.). Chemical Properties of Butanoic acid, 2-chloro- (CAS 4170-24-5). Available from: [Link]
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National Institute of Standards and Technology. (n.d.). Butanoic acid, 2-chloro-. NIST WebBook. Available from: [Link]
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GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs. Available from: [Link]
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National Center for Biotechnology Information. (1993). Effect of pH and temperature on the solubility of a surface active carboxylic acid. PubMed. Available from: [Link]
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National Center for Biotechnology Information. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. Available from: [Link]
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Lab Alley. (n.d.). Understanding Common Lab Solvents. Available from: [Link]
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Touro University. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available from: [Link]
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ACS Publications. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Biochemistry. Available from: [Link]
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National Center for Biotechnology Information. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PubMed Central. Available from: [Link]
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Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Available from: [Link]
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ResearchGate. (n.d.). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Available from: [Link]
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National Center for Biotechnology Information. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. Available from: [Link]
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Medical Device and Diagnostic Industry. (2021). Biocompatibility Failure & Solvent Effect on Chemical Characterization. Available from: [Link]
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ResearchGate. (2014). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect?. Available from: [Link]
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Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)?. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). 2-(Chloromethyl)butanoic acid. PubChem. Available from: [Link]
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Taylor & Francis Online. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery. Available from: [Link]
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National Center for Biotechnology Information. (1984). Dissolution kinetics of carboxylic acids I: effect of pH under unbuffered conditions. PubMed. Available from: [Link]
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Validation & Comparative
A Guide to Cross-Validation of Labeling Results with Orthogonal Methods: Ensuring Data Integrity in Biological Research
Introduction: The Imperative for Rigorous Validation in Modern Research
In the fields of biological research and pharmaceutical development, labeling reagents such as antibodies are indispensable tools. They allow for the specific detection, quantification, and localization of target molecules within complex biological systems. However, the reliability of these powerful reagents is not guaranteed. The ongoing "reproducibility crisis" in biomedical science has highlighted the pervasive issue of poorly characterized antibodies and the resulting questionable data.[1][2][3] This crisis of confidence stems from the fact that many antibodies have not been adequately characterized, leading to doubts about the validity of published findings.[1]
A single experimental technique, no matter how optimized, is susceptible to inherent biases and artifacts. Relying solely on one method for validation can lead to misinterpretations, such as off-target binding or incorrect protein quantification. To ensure the accuracy and reliability of experimental results, a more robust validation strategy is essential.[4] This is where the principle of orthogonality comes into play.
Orthogonal validation is the process of cross-referencing data from multiple, independent experimental techniques to verify a result.[5][6] These methods should rely on different physical or chemical principles to measure the same attribute.[7] By using this approach, researchers can significantly reduce potential biases and enhance the overall accuracy of their measurements.[8] This guide provides a comprehensive overview of orthogonal methods for validating labeling results, offering practical insights and detailed protocols for researchers, scientists, and drug development professionals.
Section 1: The Principle of Orthogonal Validation
At its core, orthogonal validation is a strategy for building confidence in a scientific finding. It involves the use of two or more independent analytical techniques to confirm a result.[8] This approach is critical for ensuring the reliability and precision of complex analyses, particularly in fields like pharmaceuticals where accuracy is paramount.[8] Regulatory bodies such as the FDA and EMA recommend orthogonal methods to ensure the robustness of analytical results and to meet stringent safety and efficacy standards.[8]
The key to orthogonality is that the chosen methods should have different potential sources of error. If two methods, based on distinct principles, yield concordant results, it provides strong evidence for the validity of the observation. For example, confirming an antibody's specificity by a non-antibody-based method adds a critical layer of validation.[6]
Caption: A typical workflow for cross-validating a labeling result.
Protocol 1: Validating IHC Specificity with Western Blot
This protocol outlines the key steps to validate an antibody's specificity, as observed in IHC, using Western Blot.
Causality: Western Blotting separates proteins by size before detection. If an antibody is specific, it should detect a band at the known molecular weight of the target protein. This provides orthogonal evidence to the in-situ localization seen in IHC.
Methodology:
-
Lysate Preparation:
-
Culture and harvest cells known to express the target protein (positive control) and cells that do not (negative control).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity.
-
Determine protein concentration using a BCA assay for equal loading.
-
-
SDS-PAGE:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.
-
Load samples onto a polyacrylamide gel of an appropriate percentage to resolve the target protein.
-
Run the gel until adequate separation of the protein ladder is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Confirm transfer efficiency by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (the same one used for IHC) overnight at 4°C. Use a concentration recommended by the manufacturer, but optimization may be required.
-
Wash the membrane thoroughly with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Image the resulting signal using a digital imager or film.
-
Expected Result: A single band at the predicted molecular weight of the target protein in the positive control lane and no band in the negative control lane. This result would support the specificity of the antibody.
Protocol 2: High-Level Workflow for CRISPR-KO Validation
Causality: Genetically ablating the gene that codes for the target protein provides the most definitive negative control. If the antibody is specific, its signal should be completely absent in the knockout cells.
Methodology:
-
gRNA Design & Cloning: Design and clone a guide RNA (gRNA) specific to an early exon of the target gene into a Cas9-expressing vector.
-
Transfection & Selection: Transfect the construct into the chosen cell line. Select for successfully transfected cells (e.g., using puromycin resistance).
-
Clonal Isolation: Isolate single cells into individual wells of a 96-well plate to grow clonal populations.
-
Screening & Verification:
-
Screen clonal populations for protein knockout using Western Blot or another rapid screening method.
-
Sequence the genomic DNA of promising clones to confirm the presence of frame-shift mutations in the target gene.
-
-
Validation Experiment: Perform the primary labeling experiment (e.g., IHC or IF) on both the wild-type and the verified knockout cell lines.
Expected Result: A strong, specific signal in the wild-type cells and a complete absence of signal in the knockout cells.
Section 4: Case Study: Cross-Validating a Novel Biomarker in Cancer Research
A research team identifies a novel protein, "Marker-X," that appears to be highly expressed in a specific subtype of breast cancer via IHC staining of patient tissue samples. To publish their findings, they must rigorously validate the specificity of their anti-Marker-X antibody.
-
Primary Result: IHC shows strong cytoplasmic staining for Marker-X in tumor cells, but not in adjacent normal tissue.
-
Orthogonal Validation 1 (Western Blot):
-
Experiment: They perform a Western Blot on lysates from a breast cancer cell line (MCF-7, high expression) and a normal breast epithelial cell line (MCF-10A, low expression).
-
Result: A single band is detected at the predicted molecular weight of Marker-X (~50 kDa) in the MCF-7 lane, with a very faint or absent band in the MCF-10A lane. This confirms the antibody recognizes a protein of the correct size and that its expression is elevated in cancer cells.
-
-
Orthogonal Validation 2 (CRISPR-KO):
-
Experiment: The team creates a Marker-X knockout in the MCF-7 cell line. They then perform immunofluorescence (IF) on wild-type and KO MCF-7 cells.
-
Result: Wild-type cells show bright cytoplasmic staining, while the KO cells show no signal, confirming the antibody's specificity for Marker-X.
-
Conclusion: A Commitment to Rigor and Reproducibility
References
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- Orthogonal method in pharmaceutical product analysis. Alphalyse.
- Hallmarks of Antibody Validation: Orthogonal Str
- Antibody characterization is critical to enhance reproducibility in biomedical research. eLife.
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- How to put an end to the reproducibility crisis. Abcam.
- What is a Particle Analysis "Orthogonal Method"? Fluid Imaging Technologies.
- A Practical Approach to Biological Assay Valid
- Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmoniz
- Orthogonal Methods. Cygnus Technologies.
- Enhancing therapeutic antibody profiling: orthogonal strategies for stability and quality assessment. PMC - NIH.
- Antibody Valid
- Improving the integrity and reproducibility of research that uses antibodies: a technical, data sharing, behavioral and policy challenge. mAbs - Taylor & Francis.
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A Researcher's Guide to the Stability of DNA Adducts from Different Alkylating Agents
Introduction: The Double-Edged Sword of DNA Alkylation
In the intricate world of molecular biology and drug development, the covalent modification of DNA by alkylating agents represents a critical event. These modifications, known as DNA adducts, are central to the mechanisms of both chemical carcinogenesis and cancer chemotherapy.[1][2] An alkylating agent's ability to form these adducts can trigger mutagenesis and initiate cancer, yet this very same reactivity is harnessed in many frontline chemotherapeutic drugs to induce overwhelming DNA damage in cancer cells, leading to their demise.[3][4]
The ultimate biological consequence of a DNA adduct—whether it is repaired, tolerated, or leads to mutation or cell death—is profoundly influenced by its stability.[5][6] Adduct stability is not a simple, singular property. It is a complex interplay between the intrinsic chemical lability of the adduct itself and the cellular environment, particularly the efficiency and preference of various DNA repair pathways.[3][7]
This guide provides an in-depth comparison of the stability of DNA adducts derived from different classes of alkylating agents. We will move beyond simple definitions to explore the causality behind their formation, persistence, and repair, supported by experimental frameworks for their analysis. This resource is designed for researchers, scientists, and drug development professionals seeking a deeper, mechanistic understanding of this crucial aspect of DNA damage and repair.
The Chemical Landscape of DNA Adducts
Alkylating agents are electrophilic compounds that react with nucleophilic sites on DNA bases. The specific site of adduction has a profound impact on the resulting adduct's structure and stability. The primary sites of reaction are the ring nitrogens (N-alkylation) and exocyclic oxygens (O-alkylation) of the DNA bases.[4][8]
-
N-Alkylation: The N7 position of guanine is the most nucleophilic site in DNA and, therefore, the most frequent target for many alkylating agents, followed by the N3 of adenine and N7 of adenine.[3][7]
-
O-Alkylation: Oxygen atoms, such as the O6 of guanine and the O4 of thymine, are also targets. While these reactions are often less frequent, the resulting adducts are typically more problematic for the cell.[3][4]
The nature of the alkylating agent itself dictates the proportion of different adducts formed. This is largely governed by the reaction mechanism, primarily SN1 (unimolecular nucleophilic substitution) or SN2 (bimolecular nucleophilic substitution).
-
SN1 Agents (e.g., N-methyl-N-nitrosourea, MNU): These agents form a highly reactive carbocation intermediate that shows a preference for reacting with "harder" nucleophiles, such as the oxygen atoms on DNA bases. Consequently, they produce a higher proportion of O-alkylation products like O⁶-methylguanine (O⁶-meG).
-
SN2 Agents (e.g., dimethyl sulfate, DMS; methyl methanesulfonate, MMS): These agents involve a direct attack by the nucleophile on the alkylating agent. They preferentially react with "softer," more accessible, and highly nucleophilic centers, leading predominantly to N-alkylation products like N⁷-methylguanine (N⁷-meG) and N³-methyladenine (N³-meA).[3][7]
Below is a diagram illustrating the principal nucleophilic sites on guanine and adenine that are targeted by alkylating agents.
Caption: Major nucleophilic sites on purine bases targeted by alkylating agents.
Key Factors Governing DNA Adduct Stability
The persistence of a DNA adduct is determined by two overarching factors: its intrinsic chemical stability and its recognition and removal by cellular DNA repair machinery.
Intrinsic Chemical Stability
This refers to the inherent chemical properties of the adduct and the covalent bond linking it to the DNA.
-
Glycosidic Bond Lability: A major route of instability for N-alkylated purines, particularly N⁷-guanine and N³-adenine adducts, is the weakening of the N-glycosidic bond that connects the base to the deoxyribose sugar.[5] This leads to spontaneous hydrolysis of the bond, releasing the adducted base from the DNA backbone and creating an apurinic/apyrimidinic (AP) site.[3][5] These AP sites are themselves a form of DNA damage that can block replication and are mutagenic if not repaired. N⁷-guanine adducts have half-lives of approximately 150 hours in vivo.[5]
-
Imidazole Ring Opening: N⁷-guanine adducts can undergo a secondary reaction where the imidazole ring of the guanine base opens. This forms a more stable, but still highly distorting, formamidopyrimidine (Fapy) adduct.[5] This conversion essentially transforms a chemically unstable lesion into a more persistent one that requires enzymatic repair.
-
O-Alkylation Stability: In contrast to many N-alkyl adducts, O-alkylated adducts like O⁶-methylguanine are chemically stable and do not readily depurinate.[7] Their stability means they can persist until the next round of DNA replication, where they are highly miscoding. O⁶-methylguanine, for instance, preferentially pairs with thymine instead of cytosine, leading to G:C to A:T transition mutations.[4][7]
Biological Stability and DNA Repair
The cellular environment is armed with a sophisticated network of DNA repair pathways that recognize and remove adducts, defining their biological stability. The choice of repair pathway is dictated by the nature and size of the adduct.
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- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Structural Analysis of Proteins Modified by 2-[(2-Chloroacetyl)amino]butanoic Acid and Its Alternatives
For researchers, scientists, and drug development professionals, the precise understanding of protein structure is paramount to unraveling biological function and designing novel therapeutics. Covalent modification of proteins with chemical probes serves as a powerful tool to elucidate structural and functional information. This guide provides an in-depth technical comparison of 2-[(2-Chloroacetyl)amino]butanoic acid as a protein modifying agent for structural analysis, alongside a comprehensive evaluation of its alternatives. We will delve into the underlying chemistry, provide supporting experimental data, and present detailed protocols to empower you to make informed decisions for your research.
Introduction to Covalent Labeling for Structural Proteomics
Covalent labeling, in conjunction with techniques like mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography, offers a robust approach to map protein surfaces, identify binding sites, and probe conformational changes. The fundamental principle involves the reaction of a chemical probe with specific amino acid residues on the protein surface. The location and extent of this modification provide a footprint of the protein's structure and accessibility.
This compound belongs to the class of haloacetyl reagents, which are effective alkylating agents for nucleophilic amino acid side chains. The chloroacetyl group is an electrophile that readily reacts with strong nucleophiles, making it a useful tool for protein modification.
The Chemistry of Protein Modification with this compound
The reactive moiety of this compound is the 2-chloroacetyl group. This group participates in a nucleophilic substitution reaction, primarily with the thiol group of cysteine residues and, to a lesser extent, with the amine groups of lysine and histidine residues, and the N-terminal alpha-amino group.
Reactivity with Amino Acid Residues
The reactivity of the chloroacetyl group is highly dependent on the nucleophilicity of the target amino acid side chain and the reaction pH.
-
Cysteine: The thiol group of cysteine is a potent nucleophile, especially in its deprotonated thiolate form (S⁻). Therefore, the reaction with cysteine is most efficient at a pH above the pKa of the cysteine thiol group (typically around 8.5), where a significant population of the highly reactive thiolate exists.
-
Lysine: The ε-amino group of lysine is also nucleophilic, but its pKa is higher (around 10.5). At physiological pH, the majority of lysine residues are protonated and thus less reactive. Modification of lysine with chloroacetyl reagents generally requires a higher pH to deprotonate the amino group.
-
Histidine: The imidazole side chain of histidine can also be alkylated, with reactivity being pH-dependent.
-
N-terminus: The α-amino group at the N-terminus of a protein has a lower pKa than the ε-amino group of lysine and can also be a target for modification.
The butanoic acid portion of the molecule can influence its solubility and potentially its interaction with the protein target.
Reaction Mechanism
The reaction proceeds via an SN2 mechanism where the nucleophilic amino acid side chain attacks the carbon atom bearing the chlorine, displacing the chloride ion and forming a stable covalent bond.
A Comparative Guide to Protein Modifying Reagents
The choice of a modifying reagent is critical and depends on the research question, the protein of interest, and the analytical method to be used. Here, we compare this compound with other commonly used classes of reagents.
| Reagent Class | Example(s) | Primary Target(s) | Bond Type | Advantages | Disadvantages |
| Haloacetyls | This compound , Iodoacetamide, Chloroacetamide | Cysteine | Thioether | Stable bond; relatively specific for Cys at controlled pH. | Can react with other nucleophiles (Lys, His) at higher pH; potential for off-target modifications.[1] |
| Maleimides | N-ethylmaleimide (NEM) | Cysteine | Thioether (via Michael addition) | Highly specific for thiols at near-neutral pH; rapid reaction. | Resulting thioether bond can undergo hydrolysis, leading to loss of the label. |
| NHS Esters | N-Hydroxysuccinimide esters | Lysine, N-terminus | Amide | Forms stable amide bonds; useful for targeting accessible lysines. | Can react with other nucleophiles (Ser, Thr, Tyr) at higher pH; hydrolysis of the NHS ester is a competing reaction.[][3] |
| Isothiocyanates | Fluorescein isothiocyanate (FITC) | Lysine, N-terminus | Thiourea | Forms stable thiourea bonds. | Reaction can be slower than with NHS esters; requires alkaline pH. |
Head-to-Head: Chloroacetyl vs. Iodoacetyl vs. Maleimide for Cysteine Modification
| Feature | Chloroacetyl Reagents | Iodoacetyl Reagents | Maleimide Reagents |
| Reactivity | Less reactive than iodoacetyls.[4] | More reactive than chloroacetyls. | Highly reactive and specific to thiols at pH 6.5-7.5. |
| Specificity | Good for Cys at controlled pH, but can have off-target effects.[1] Chloroacetamide is reported to have fewer off-target reactions than iodoacetamide.[1] | Prone to off-target modification of other residues like methionine.[1] | Excellent for Cys. |
| Bond Stability | Stable thioether bond. | Stable thioether bond. | Thioether bond can be unstable and undergo hydrolysis. |
| Typical pH | 7.0 - 8.5 | 7.0 - 8.5 | 6.5 - 7.5 |
Expert Insight: While iodoacetyl reagents offer faster reaction kinetics, the higher specificity of chloroacetyl reagents, like this compound, at a controlled pH can be advantageous for minimizing off-target modifications, leading to cleaner data in subsequent analyses.[1] Maleimides are the go-to for rapid and highly specific cysteine labeling, but the potential instability of the linkage must be considered for long-term studies.
Experimental Workflows for Structural Analysis
The successful application of this compound for structural proteomics relies on a well-designed experimental workflow, from protein modification to data analysis.
Protocol: Protein Modification with this compound
This protocol provides a general guideline. Optimization of reagent concentration, incubation time, and temperature is crucial for each specific protein.
-
Protein Preparation:
-
Prepare the protein of interest at a concentration of 1-10 mg/mL in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5). Avoid buffers containing primary amines (e.g., Tris) as they can compete with the protein for reaction with the chloroacetyl group.
-
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 100 mM) in a compatible organic solvent like DMSO.
-
-
Modification Reaction:
-
Add the this compound stock solution to the protein solution to achieve the desired final concentration (typically a 10- to 100-fold molar excess over the protein).
-
Incubate the reaction mixture at room temperature for 1-4 hours, or overnight at 4°C. The optimal time should be determined empirically.
-
-
Quenching:
-
Quench the reaction by adding a small molecule with a free thiol, such as dithiothreitol (DTT) or β-mercaptoethanol, to a final concentration that is in excess of the initial chloroacetyl reagent concentration. This will consume any unreacted modifying agent.
-
-
Sample Cleanup:
-
Remove excess reagent and quenching agent by dialysis, size-exclusion chromatography, or buffer exchange.
-
Structural Analysis by Mass Spectrometry
Mass spectrometry is a powerful technique to identify the sites of modification and to quantify the extent of labeling.
Protocol: Bottom-Up Proteomics of a Modified Protein
-
Sample Preparation:
-
Take the purified, modified protein and denature it using 8 M urea or 6 M guanidinium hydrochloride.
-
Reduce disulfide bonds with DTT (e.g., 10 mM) at 56°C for 30 minutes.
-
Alkylate any remaining free cysteines with a different alkylating agent, such as iodoacetamide (e.g., 55 mM), in the dark at room temperature for 20-30 minutes. This step is crucial to prevent disulfide bond reformation and to differentiate between initially modified and unmodified cysteines.[4]
-
-
Digestion:
-
Dilute the denatured and alkylated protein sample to reduce the denaturant concentration (e.g., to < 1 M urea).
-
Add a protease, such as trypsin, at an appropriate enzyme-to-substrate ratio (e.g., 1:50 w/w) and incubate overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Acidify the peptide mixture with formic acid and desalt using a C18 solid-phase extraction column.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Use a database search engine (e.g., SEQUEST, Mascot) to identify the peptides.
-
Include the mass of the this compound adduct as a variable modification on cysteine, lysine, and histidine residues in your search parameters.
-
Manually validate the MS/MS spectra of modified peptides to confirm the site of modification.
-
Structural Analysis by NMR Spectroscopy
NMR spectroscopy can provide residue-level information about the structural consequences of protein modification. Chemical shift perturbation (CSP) mapping is a common technique used for this purpose.
Protocol: NMR Chemical Shift Perturbation Mapping
-
Sample Preparation:
-
Prepare two NMR samples: one of the unmodified protein and one of the protein modified with this compound. Both proteins should be isotopically labeled (e.g., with ¹⁵N) for heteronuclear NMR experiments.
-
The samples should be in a suitable NMR buffer (e.g., 50 mM phosphate, 150 mM NaCl, 10% D₂O, pH 6.5) at a concentration of 0.1-1 mM.
-
-
NMR Data Acquisition:
-
Acquire two-dimensional ¹H-¹⁵N HSQC spectra for both the unmodified and modified protein samples.
-
-
Data Analysis:
-
Overlay the two HSQC spectra and identify the amide peaks that have shifted upon modification.
-
Calculate the chemical shift perturbation for each residue.
-
Map the residues with significant chemical shift perturbations onto the three-dimensional structure of the protein. These residues are likely at or near the site of modification or are in regions that undergo a conformational change upon modification.
-
Structural Analysis by X-ray Crystallography
X-ray crystallography can provide a high-resolution three-dimensional structure of the modified protein, allowing for a precise visualization of the modification and any resulting structural changes.
Protocol: Crystallization of a Modified Protein
-
Crystallization Screening:
-
Set up crystallization screens for the purified, modified protein using various commercially available or custom-made screening solutions. Vapor diffusion (hanging drop or sitting drop) is a common method.
-
-
Crystal Optimization:
-
Once initial crystals are obtained, optimize the crystallization conditions (e.g., precipitant concentration, pH, temperature, additives) to obtain diffraction-quality crystals.
-
-
Data Collection and Structure Determination:
-
Collect X-ray diffraction data from the crystals.
-
Solve the structure of the modified protein, for example, by molecular replacement using the structure of the unmodified protein as a search model.
-
-
Analysis:
-
Calculate a difference electron density map (Fo-Fc) to visualize the location of the covalent modification. The modifying group should appear as a region of positive electron density.
-
Refine the structure of the modified protein to obtain an accurate model of the covalent adduct and any local conformational changes.
-
Conclusion: Choosing the Right Tool for the Job
This compound is a valuable tool for the structural analysis of proteins, offering a balance of reactivity and specificity, particularly for targeting cysteine residues. Its performance, however, must be carefully considered in the context of other available reagents. For highly specific and rapid cysteine modification, maleimides may be preferred, while NHS esters are the reagent of choice for targeting lysines.
The ultimate success of any protein modification study lies in the careful selection of the modifying reagent, optimization of the reaction conditions, and the rigorous application of appropriate analytical techniques. By understanding the principles and protocols outlined in this guide, researchers can effectively leverage chemical modification to gain deeper insights into the intricate world of protein structure and function.
References
-
Kuznetsova, K. S., et al. (2020). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. Journal of Proteomics, 229, 104022. [Link]
- BenchChem. (2025). A Comparative Guide to Cysteine Alkylating Agents for Mass Spectrometry-Based Proteomics: Evaluating N-(2-bromoethyl)methanesulf. Retrieved from a hypothetical BenchChem technical note.
-
Kuznetsova, K. S., et al. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research, 16(9), 3343–3351. [Link]
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Safety Operating Guide
Mastering Safety: A Researcher's Guide to Handling 2-[(2-Chloroacetyl)amino]butanoic acid
In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are fundamental. Among these, acylating agents such as 2-[(2-Chloroacetyl)amino]butanoic acid represent a class of compounds that, while invaluable for their reactivity, demand a rigorous and informed approach to laboratory safety. This guide provides an in-depth, experience-driven framework for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.
Immediate Safety Briefing: Understanding the Hazard
Therefore, we must extrapolate the hazard profile from related compounds. Chloroacetic acid is classified as toxic if swallowed, in contact with skin, or if inhaled, and it can cause severe skin burns and eye damage[1][2][3]. The parent amino acid, 2-aminobutanoic acid, is known to cause skin and eye irritation and may cause respiratory irritation[4][5]. Consequently, this compound should be handled as a hazardous substance with particular attention to preventing skin and eye contact, as well as inhalation.
Core Principles of Safe Handling:
-
Assume High Toxicity: Treat this compound with the caution afforded to corrosive and toxic chemicals.
-
Control at the Source: All handling of the solid or solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure[6].
-
Personal Protective Equipment (PPE) is the Last Line of Defense: While essential, PPE should be used in conjunction with engineering controls like fume hoods[7].
Personal Protective Equipment (PPE): A Detailed Protocol
The selection of appropriate PPE is paramount when handling this compound. The following recommendations are based on a comprehensive risk assessment considering its potential as a skin and eye irritant, corrosive, and toxicant.
Hand Protection
-
Rationale: To prevent skin contact, which could lead to irritation, burns, or systemic toxicity through dermal absorption.
-
Recommended Gloves: Nitrile gloves are a suitable initial choice for incidental contact. For prolonged handling or in the event of a spill, heavier-duty gloves such as neoprene or a double layer of nitrile gloves should be used. Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times.
-
Best Practices:
-
Inspect gloves for any signs of degradation or perforation before use.
-
Change gloves immediately if they become contaminated.
-
Wash hands thoroughly after removing gloves.
-
Eye and Face Protection
-
Rationale: To protect against splashes of solutions or airborne particles of the solid compound, which could cause serious eye damage.
-
Recommended Protection:
-
Minimum Requirement: Chemical splash goggles that meet ANSI Z87.1 standards.
-
Enhanced Protection: A face shield worn over chemical splash goggles is required when there is a significant risk of splashing, such as during transfers of larger quantities or when reacting the compound under vigorous conditions[8][9].
-
Protective Clothing
-
Rationale: To protect the skin from accidental spills and contamination.
-
Recommended Attire:
-
A flame-resistant lab coat, fully buttoned.
-
Long pants and closed-toe shoes are mandatory in the laboratory at all times.
-
For larger scale operations, a chemically resistant apron over the lab coat provides an additional layer of protection.
-
Respiratory Protection
-
Rationale: To prevent the inhalation of dust particles (if handling the solid) or aerosols, which may cause respiratory irritation or systemic toxicity.
-
Recommended Measures:
-
Primary Control: All handling of this compound must be performed in a certified chemical fume hood.
-
Secondary Control: If a fume hood is not available or during a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates may be necessary. The use of a respirator requires a formal respiratory protection program, including fit-testing and medical clearance[9].
-
Summary of Personal Protective Equipment
| Task | Hand Protection | Eye/Face Protection | Protective Clothing | Respiratory Protection |
| Weighing and preparing solutions (in fume hood) | Single pair of nitrile gloves | Chemical splash goggles | Lab coat | Not required (handled in fume hood) |
| Chemical reactions and work-up (in fume hood) | Double pair of nitrile gloves or neoprene gloves | Chemical splash goggles and face shield | Lab coat and chemical-resistant apron | Not required (handled in fume hood) |
| Handling large quantities (>50g) | Heavy-duty neoprene or butyl rubber gloves | Chemical splash goggles and face shield | Chemical-resistant suit or coveralls | NIOSH-approved respirator |
| Spill cleanup | Heavy-duty neoprene or butyl rubber gloves | Chemical splash goggles and face shield | Chemical-resistant suit or coveralls | NIOSH-approved respirator |
Operational and Disposal Plans: A Step-by-Step Guide
A systematic approach to handling and disposal is crucial for minimizing risk.
Experimental Workflow: From Benchtop to Waste
Caption: A typical experimental workflow for handling this compound.
Step-by-Step Handling Procedures
-
Preparation:
-
Before handling the compound, ensure that a chemical fume hood is certified and functioning correctly.
-
Assemble all necessary equipment and reagents.
-
Don the appropriate PPE as outlined in the table above.
-
-
Weighing and Transfer:
-
Perform all weighing and transfers of the solid compound within the fume hood to contain any dust.
-
Use a disposable weighing boat to avoid contamination of balances.
-
-
Dissolution and Reaction:
-
Add solvents slowly to the solid to avoid splashing.
-
Conduct all reactions in appropriate glassware, ensuring the system is adequately vented if there is a potential for gas evolution.
-
-
Post-Reaction Work-up:
-
Quench the reaction carefully, being mindful of any potential exothermic processes.
-
Perform all extractions and purifications within the fume hood.
-
Disposal Plan
As a halogenated organic compound, this compound and its waste products require specific disposal procedures[6][10].
-
Liquid Waste: All liquid waste containing this compound or its byproducts must be collected in a designated, labeled "Halogenated Organic Waste" container[10][11][12][13]. Do not mix with non-halogenated waste.
-
Solid Waste: Contaminated solid waste, such as gloves, weighing boats, and paper towels, should be placed in a sealed and labeled bag and disposed of as hazardous solid waste.
-
Decontamination: All glassware and equipment that have come into contact with the compound should be decontaminated by rinsing with an appropriate solvent (e.g., acetone) in the fume hood. The rinseate must be collected as halogenated organic waste.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Spill:
-
For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as halogenated waste.
-
For large spills, evacuate the area and contact the institutional safety office.
-
Conclusion
The safe handling of this compound is not merely a matter of following rules but of understanding the underlying chemical principles and potential hazards. By adopting a proactive and informed approach to safety, researchers can mitigate risks and foster a secure laboratory environment. This guide serves as a foundational document; always consult your institution's specific safety protocols and the most current regulatory guidelines.
References
-
(2S)-2-Aminobutanoic acid Safety Data Sheet. SynQuest Laboratories.
-
Safe Handling & Disposal of Organic Substances. HSC Chemistry - Science Ready.
-
Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions.
-
NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention.
- Hazardous Waste Segreg
-
Pocket Guide to Chemical Hazards Introduction. Centers for Disease Control and Prevention.
-
Examples of PPE for Various Dangerous Goods Classes. Storemasta Blog.
-
Safety Data Sheet: Chloroacetic acid. Carl ROTH.
-
Safety Data Sheet: Chloroacetic acid. Carl ROTH.
-
Chemical Hazards and Toxic Substances - Overview. Occupational Safety and Health Administration.
-
Organic Solvents. Cornell University Environmental Health and Safety.
-
A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority.
-
SAFETY DATA SHEET. Sigma-Aldrich.
-
SAFETY DATA SHEET. Fisher Scientific.
-
Chemical Safety: Personal Protective Equipment. University of California, San Francisco.
-
Chemical Safety in the Workplace. Centers for Disease Control and Prevention.
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group.
-
PPE and Safety for Chemical Handling. ACS Material.
-
NIOSH Pocket Guide To Chemical Hazards. KIET.
-
2-Chloroacetamide Safety Data Sheet. Santa Cruz Biotechnology.
-
2-[(2-Chloroacetyl)amino]-butanoic acid. BuyersGuideChem.
-
Organic Solvent Waste Disposal. University of British Columbia Safety & Risk Services.
-
SAFETY DATA SHEET. Fisher Scientific.
-
4-(4-Chloro-benzoylamino)-butyric acid Safety Data Sheet. AK Scientific, Inc.
Sources
- 1. carlroth.com [carlroth.com]
- 2. carlroth.com [carlroth.com]
- 3. fishersci.com [fishersci.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. fishersci.com [fishersci.com]
- 6. scienceready.com.au [scienceready.com.au]
- 7. sams-solutions.com [sams-solutions.com]
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- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. bucknell.edu [bucknell.edu]
- 11. 7.2 Organic Solvents [ehs.cornell.edu]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
